molecular formula C9H11ClN2O3S B1596772 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride CAS No. 337508-68-6

6-Morpholin-4-yl-pyridine-3-sulfonyl chloride

Cat. No.: B1596772
CAS No.: 337508-68-6
M. Wt: 262.71 g/mol
InChI Key: FZQDEGBLWSULKG-UHFFFAOYSA-N
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Description

6-Morpholin-4-yl-pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClN2O3S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-morpholin-4-ylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQDEGBLWSULKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380099
Record name 6-(Morpholin-4-yl)pyridine-3-sulfonyl chloride
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Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337508-68-6
Record name 6-(Morpholin-4-yl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride (CAS 337508-68-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its synthesis, chemical properties, reactivity, and significant applications, particularly in the development of kinase inhibitors.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, with the CAS number 337508-68-6, has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules destined for pharmaceutical applications.[1] Its structure uniquely combines the reactivity of a sulfonyl chloride with the pharmacologically significant morpholinopyridine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets.[2] The sulfonyl chloride group serves as a highly reactive handle for the facile introduction of a sulfonamide linkage, a common pharmacophore in a wide array of therapeutic agents.[3] This combination makes this compound a sought-after precursor for the synthesis of targeted therapies, most notably in the realm of oncology and inflammatory diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 337508-68-6[4][5]
Molecular Formula C₉H₁₁ClN₂O₃S[6][7]
Molecular Weight 262.71 g/mol [7]
Appearance White to off-white solid[1]
Purity Typically ≥95%[8]
SMILES C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl[6]
InChI InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2[6]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry transformations. A plausible and efficient synthetic route involves the preparation of the key intermediate, 6-morpholin-4-ylpyridin-3-amine, followed by a Sandmeyer-type diazotization and chlorosulfonylation.[9][10]

Synthetic Pathway Overview

Synthesis_Pathway A 6-Chloro-3-nitropyridine B 6-Morpholino-3-nitropyridine A->B  Morpholine, Base   C 6-Morpholin-4-ylpyridin-3-amine B->C  Reduction (e.g., SnCl2, H2/Pd)   D This compound C->D  1. NaNO2, HCl (Diazotization)  2. SO2, CuCl2 (Chlorosulfonylation)   Reactivity Start This compound Product Morpholinopyridine Sulfonamide Start->Product  Base (e.g., Pyridine)   Amine Primary or Secondary Amine (R1R2NH) Amine->Product Drug_Development_Workflow cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Lead Optimization A This compound C Sulfonamide Formation A->C B Amine Building Block B->C D Library of Morpholinopyridine Sulfonamides C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H ADMET Profiling F->H I Drug Candidate (e.g., mTOR or AK Inhibitor) G->I H->I

References

An In-depth Technical Guide to the Physicochemical Properties of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride, a key intermediate in contemporary medicinal chemistry. As a bifunctional molecule incorporating a reactive sulfonyl chloride and a basic morpholinopyridine scaffold, a thorough understanding of its synthesis, stability, solubility, and electronic characteristics is paramount for its effective application in drug discovery and development. This document moves beyond a simple recitation of data, offering in-depth, field-proven experimental protocols and the scientific rationale behind methodological choices. All quantitative data are summarized for clarity, and key workflows are visualized to enhance comprehension. This guide is intended to empower researchers to both utilize and further characterize this versatile chemical entity with scientific rigor.

Introduction: The Strategic Importance of this compound

The confluence of a pyridine ring, a morpholine moiety, and a sulfonyl chloride functional group within a single molecular architecture makes this compound a compound of significant interest. The pyridine core is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The morpholine substituent is frequently employed to enhance aqueous solubility and introduce a basic center, which can be crucial for modulating pharmacokinetic properties.

The strategic value of this molecule, however, is most profoundly realized through the reactivity of the sulfonyl chloride group. This functional group is a powerful electrophile, primarily used for the synthesis of sulfonamides via reaction with primary and secondary amines[1]. The resulting sulfonamide linkage is a stable and prevalent motif in numerous clinically successful drugs. Therefore, this compound serves as a critical building block for introducing the morpholinopyridine scaffold into a diverse range of potential therapeutic agents. A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its successful and reproducible application in complex synthetic campaigns.

Synthesis and Structural Elucidation

The synthesis of this compound is not widely documented in commercial literature, necessitating a rational, multi-step approach based on established chemical principles. A plausible and efficient synthetic route is outlined below, commencing from readily available precursors.

Proposed Synthetic Pathway

The synthesis can be logically approached in three key stages:

  • Sulfonation of 2-aminopyridine: Introduction of the sulfonic acid group at the 3-position of the pyridine ring.

  • Chlorination of the sulfonic acid: Conversion of the sulfonic acid to the reactive sulfonyl chloride.

  • Nucleophilic Aromatic Substitution: Displacement of a suitable leaving group by morpholine.

A more direct route involves the sulfonation and chlorination of 6-aminopyridine, followed by the final nucleophilic substitution.

G cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Nucleophilic Substitution 2-Aminopyridine 2-Aminopyridine 6-Amino-pyridine-3-sulfonic acid 6-Amino-pyridine-3-sulfonic acid 2-Aminopyridine->6-Amino-pyridine-3-sulfonic acid Conc. H2SO4, Al powder, 210°C 6-Amino-pyridine-3-sulfonyl chloride 6-Amino-pyridine-3-sulfonyl chloride 6-Amino-pyridine-3-sulfonic acid->6-Amino-pyridine-3-sulfonyl chloride PCl5, POCl3, 130°C Target_Molecule This compound 6-Amino-pyridine-3-sulfonyl chloride->Target_Molecule Morpholine, Base, Solvent

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols
  • A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared in a suitable reaction vessel.

  • A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.

  • The reaction is heated to 210°C for approximately 5 hours[2][3].

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid[2].

Causality Insight: The high temperature and presence of a dehydrating agent (sulfuric acid) are necessary to drive the electrophilic sulfonation of the electron-rich pyridine ring.

  • 6-aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole).

  • A few drops of phosphorus oxychloride are added as a catalyst.

  • The mixture is refluxed at 130°C for 5 hours[3].

  • Upon cooling, the reaction mixture is cautiously poured onto crushed ice.

  • The solid product, 6-aminopyridine-3-sulfonyl chloride, is collected by filtration, washed with water and a dilute sodium bicarbonate solution, and dried under vacuum[3].

Causality Insight: Phosphorus pentachloride is a powerful chlorinating agent required to convert the sulfonic acid to the more reactive sulfonyl chloride. The basic wash neutralizes any remaining acidic byproducts.

This protocol is based on the known reactivity of 6-chloropyridine derivatives with amines.

  • To a solution of 6-aminopyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., DMF or NMP), add morpholine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and partition between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Causality Insight: The reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine is a nucleophilic aromatic substitution (SNA)[4]. The use of a base is necessary to neutralize the HCl generated during the reaction. An aprotic polar solvent is chosen to facilitate the reaction between the charged intermediate and the reactants.

Predicted Spectral Properties
Spectroscopic Method Predicted Key Features
¹H NMR - Pyridine Ring Protons: Three distinct aromatic signals are expected in the downfield region (δ 7.5-9.0 ppm). The proton between the sulfonyl chloride and the nitrogen will be the most deshielded.- Morpholine Protons: Two multiplets, each integrating to 4H, are expected. The protons adjacent to the nitrogen will be downfield (δ ~3.7 ppm) compared to those adjacent to the oxygen (δ ~3.5 ppm).
¹³C NMR - Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the sulfonyl chloride group will be significantly downfield.- Morpholine Carbons: Two signals are expected in the aliphatic region (δ ~45-70 ppm).
FTIR - S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric)[5][6].- C-N Stretching: A band in the region of 1250-1350 cm⁻¹ corresponding to the aryl-N bond of the morpholine.- C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope[6].

Core Physicochemical Properties and Their Determination

A quantitative understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the properties of its derivatives.

Physical State and Appearance

Based on related sulfonyl chlorides, the compound is expected to be a crystalline solid at room temperature, likely with a white to off-white or pale yellow appearance.

Melting Point

The melting point is a critical indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C[7].

  • Finely powder a small sample of the dry compound.

  • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface[5].

  • Place the capillary tube in a melting point apparatus[8].

  • Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁-T₂.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Result A 1. Finely powder the sample. B 2. Pack into capillary tube (2-3 mm). A->B C 3. Place in melting point apparatus. B->C D 4. Heat rapidly, then slowly (1-2°C/min). C->D E 5. Record start (T1) and end (T2) of melting. D->E F Melting Range = T1 - T2 E->F

Caption: Workflow for melting point determination.

Boiling Point

Given its expected solid state at room temperature and the thermal lability of the sulfonyl chloride group, determining a boiling point at atmospheric pressure is not recommended as decomposition is likely to occur. If necessary, vacuum distillation could be employed, but this is generally not a primary characterization parameter for such a compound.

Solubility

Solubility is a critical parameter influencing reaction conditions, purification, and the pharmacokinetic profile of downstream products. A qualitative assessment in a range of solvents is a crucial first step for any new chemical entity.

  • To a series of small test tubes, add approximately 10-20 mg of the compound.

  • To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) in portions, with vigorous shaking after each addition[9].

  • Observe and record whether the compound is soluble, partially soluble, or insoluble.

  • For water-soluble compounds, test the pH of the resulting solution with litmus or pH paper to assess its acidic or basic nature[9].

Expected Solubility Profile: Based on the "like dissolves like" principle, this compound is expected to have:

  • Low solubility in non-polar solvents like hexanes and toluene.

  • Moderate to good solubility in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone.

  • Potential for some solubility in polar protic solvents like ethanol and methanol.

  • Low solubility in neutral water , but this may be complicated by slow hydrolysis to the more soluble sulfonic acid. Solubility is expected to increase in acidic aqueous solutions due to protonation of the pyridine and morpholine nitrogens.

Acid Dissociation Constant (pKa)

The pKa values associated with the protonatable nitrogens of the pyridine and morpholine rings are fundamental to understanding the compound's behavior in biological systems and in acid-base extractions.

This method is suitable for compounds with a chromophore near the ionization center, which is the case for the pyridine ring.

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of aqueous buffers with known pH values, spanning a range from acidic to basic (e.g., pH 2 to 12).

  • In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well containing the different buffers[2][10].

  • Record the UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader[10].

  • Plot the absorbance at a wavelength that shows a significant change upon protonation versus the pH of the buffer[11].

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value[12].

Expected pKa Values:

  • The pyridine nitrogen will have a pKa in the range of 3-5, typical for substituted pyridines.

  • The morpholine nitrogen will have a pKa in the range of 7-9. The presence of the electron-withdrawing sulfonyl chloride group will lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

Stability and Reactivity

The sulfonyl chloride group is highly reactive and prone to degradation, which is a critical consideration for storage, handling, and reaction design.

Hydrolytic Stability

The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid. This reaction can be catalyzed by both acid and base.

  • Mechanism: The hydrolysis of arylsulfonyl chlorides in neutral or acidic water typically proceeds through a nucleophilic attack of water on the sulfur atom[13]. The presence of the pyridine ring, particularly if protonated, may influence the rate of this reaction.

  • Impact of Structure: As a β-isomeric pyridine sulfonyl chloride, the compound is expected to be susceptible to hydrolysis by trace water[14].

Thermal Stability

As previously mentioned, sulfonyl chlorides can be thermally labile. Heating the compound, especially in the presence of nucleophiles, can lead to decomposition. It is recommended to store the compound in a cool, dry place.

Protocol for Stability Assessment by HPLC

A stability-indicating HPLC method is the gold standard for quantifying the degradation of a compound over time under various stress conditions.

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent compound from its expected degradation products (primarily the sulfonic acid). A common mobile phase would be a gradient of acetonitrile and water with an acidic modifier like formic acid[15].

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and monitor its degradation over time at room temperature and an elevated temperature (e.g., 60°C)[15].

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and monitor its degradation over time at room temperature[15].

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

    • Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines[15].

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, dilute, and inject onto the HPLC system. Quantify the percentage of the parent compound remaining.

G Compound This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Light) Compound->Stress_Conditions Time_Points Sample at Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Degradation_Profile Degradation Profile (% Remaining) HPLC_Analysis->Degradation_Profile

Caption: Workflow for forced degradation stability testing.

Conclusion and Future Perspectives

This compound is a molecule of high strategic value for medicinal chemistry, offering a direct route to novel sulfonamides bearing a desirable morpholinopyridine fragment. While specific experimental data for this compound are sparse in the public domain, this guide has provided a robust framework for its synthesis and characterization. By leveraging the detailed experimental protocols herein, researchers can confidently determine its key physicochemical properties, ensuring its effective and reproducible use in drug discovery pipelines.

The inherent reactivity and potential instability of the sulfonyl chloride group demand careful handling and reaction design. Future work could focus on the development of more stable sulfonyl fluoride analogues or the exploration of alternative coupling strategies that bypass the need for the sulfonyl chloride intermediate. Additionally, the generation of a comprehensive experimental dataset for this compound and its close analogues would be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to the Structural Analysis of 6-morpholino-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-morpholino-pyridine-3-sulfonyl chloride is a bespoke chemical entity of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, combining a pyridine core, a sulfonyl chloride reactive handle, and a morpholine moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The morpholine group can enhance aqueous solubility and metabolic stability, while the pyridine ring serves as a bioisostere for various aromatic systems. The sulfonyl chloride functionality is a key reactive group, enabling the facile formation of sulfonamides, sulfonates, and other derivatives, making it a valuable intermediate in the synthesis of diverse compound libraries.[1][2] A thorough understanding of its structural characteristics is paramount for its effective utilization in research and development. This guide provides a comprehensive analysis of 6-morpholino-pyridine-3-sulfonyl chloride, detailing its synthesis, purification, and in-depth structural elucidation through a combination of spectroscopic and analytical techniques.

Molecular Structure and Physicochemical Properties

The foundational step in the analysis of any chemical compound is the confirmation of its molecular structure and a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of 6-morpholino-pyridine-3-sulfonyl chloride

PropertyValueSource
IUPAC Name 6-morpholin-4-ylpyridine-3-sulfonyl chloride[3]
CAS Number 337508-68-6[3]
Molecular Formula C₉H₁₁ClN₂O₃S[3]
Molecular Weight 262.71 g/mol [3]
Appearance Yellow crystalline powder[3]
Melting Point 118 °C[3]
Canonical SMILES C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl[4]
InChIKey FZQDEGBLWSULKG-UHFFFAOYSA-N[3]

digraph "6-morpholino-pyridine-3-sulfonyl_chloride" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

S [label="S", pos="-2.8,-1.5!"]; O1 [label="O", pos="-4.1,-0.75!"]; O2 [label="O", pos="-2.8,-2.75!"]; Cl [label="Cl", pos="-1.5,-2.75!"];

N_morpholine [label="N", pos="2.6,1.5!"]; C7 [label="C", pos="3.9,0.75!"]; C8 [label="C", pos="3.9,-0.75!"]; O_morpholine [label="O", pos="2.6,-1.5!"]; C9 [label="C", pos="1.3,-2.25!"]; C10 [label="C", pos="0,-2.25!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C3 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;

C6 -- N_morpholine; N_morpholine -- C7; C7 -- C8; C8 -- O_morpholine; O_morpholine -- C9; C9 -- C10; C10 -- N_morpholine;

// Aromaticity node [shape=none]; edge [style=invis]; C2 -- C4; C4 -- C6; C6 -- C2; }

Caption: Chemical structure of 6-morpholino-pyridine-3-sulfonyl chloride.

Synthesis and Purification

The synthesis of 6-morpholino-pyridine-3-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A logical and field-proven synthetic approach is outlined below, based on established methodologies for the synthesis of related pyridine and sulfonyl chloride derivatives.

Synthetic Pathway

A plausible synthetic route involves the initial synthesis of the precursor, pyridine-3-sulfonyl chloride, followed by a nucleophilic aromatic substitution with morpholine.

Synthesis_Workflow start 3-Aminopyridine intermediate1 Pyridine-3-diazonium tetrafluoroborate start->intermediate1 Diazotization intermediate2 Pyridine-3-sulfonyl chloride intermediate1->intermediate2 Sulfonylation product 6-morpholino-pyridine-3-sulfonyl chloride intermediate2->product Nucleophilic Aromatic Substitution reagent1 1. NaNO₂, HBF₄ 2. SO₂, CuCl₂ reagent2 Morpholine, Base Mass_Fragmentation M [M]⁺ m/z 262 F1 [M - Cl]⁺ m/z 227 M->F1 - Cl F2 [M - SO₂Cl]⁺ m/z 163 M->F2 - SO₂Cl F3 [C₄H₈NO]⁺ m/z 86 M->F3 Morpholine ring cleavage Data_Validation Structure Proposed Structure NMR NMR (¹H & ¹³C) Structure->NMR Predicts Spectra MS Mass Spectrometry Structure->MS Predicts m/z IR IR Spectroscopy Structure->IR Predicts Bands Purity Purity (e.g., HPLC) Structure->Purity Single Component NMR->Structure Confirms Connectivity MS->Structure Confirms Mol. Weight IR->Structure Confirms Functional Groups Purity->Structure Validates Sample

References

An In-depth Technical Guide to the Synthesis of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-morpholin-4-yl-pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of the reactive sulfonyl chloride group, which can be readily derivatized to form sulfonamides, and the morpholine moiety, a common feature in many drug candidates that can improve physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of a modern and efficient synthetic pathway for this important building block, intended for researchers, scientists, and professionals in drug development.

The synthesis of heteroaromatic sulfonyl chlorides has traditionally presented challenges, often requiring harsh reagents and yielding unstable intermediates. However, recent advancements in synthetic methodology have enabled safer and more scalable routes. This whitepaper will focus on a contemporary approach utilizing a Sandmeyer-type reaction, which offers significant advantages in terms of safety, yield, and operational simplicity.

Strategic Synthesis Pathway

The most effective and contemporary route to this compound involves a two-step sequence starting from a readily available pyridine precursor. The overall strategy is as follows:

  • Nucleophilic Aromatic Substitution: Introduction of the morpholine moiety onto the pyridine ring. This is typically achieved through the reaction of morpholine with a di-substituted pyridine, such as 2-chloro-5-aminopyridine.

  • Sandmeyer-type Chlorosulfonylation: Conversion of the amino group on the pyridine ring to the desired sulfonyl chloride. This is accomplished via a diazotization reaction followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.

This pathway is advantageous as it utilizes well-established and reliable reactions, and the modern Sandmeyer-type reaction avoids the isolation of potentially hazardous diazonium salt intermediates.[1][2]

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Sandmeyer-type Chlorosulfonylation 2_chloro_5_aminopyridine 2-Chloro-5-aminopyridine 6_morpholinopyridin_3_amine 6-Morpholinopyridin-3-amine 2_chloro_5_aminopyridine->6_morpholinopyridin_3_amine Base, Heat morpholine Morpholine morpholine->6_morpholinopyridin_3_amine product This compound 6_morpholinopyridin_3_amine->product Diazotization & Sulfonylation reagents t-BuONO, DABSO, CuCl2, HCl reagents->product

Caption: Overall synthetic route to the target compound.

Experimental Protocols

Part 1: Synthesis of 6-Morpholinopyridin-3-amine

The initial step involves the synthesis of the key intermediate, 6-morpholinopyridin-3-amine. This is achieved through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

2-Chloro-5-aminopyridine reacts with morpholine in the presence of a base at elevated temperatures to yield 6-morpholinopyridin-3-amine.

Detailed Protocol:

  • To a sealed reaction vessel, add 2-chloro-5-aminopyridine (1.0 eq), morpholine (2.0-3.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-morpholinopyridin-3-amine.

Part 2: Synthesis of this compound via Sandmeyer-type Reaction

This step employs a modern and safe Sandmeyer-type reaction using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable and easy-to-handle sulfur dioxide surrogate.[1][2][3]

Reaction Scheme:

6-Morpholinopyridin-3-amine undergoes diazotization in the presence of an acid and a nitrite source, followed by a copper-catalyzed reaction with DABSO to form the sulfonyl chloride.

Detailed Protocol:

  • In a reaction flask, dissolve 6-morpholinopyridin-3-amine (1.0 eq) in acetonitrile (MeCN).

  • Add aqueous hydrochloric acid (HCl, 2.0 eq) and copper(II) chloride (CuCl₂, 0.05 eq).

  • Add DABSO (0.6 eq) to the mixture.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add tert-butyl nitrite (t-BuONO, 1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Presentation

Reagent/ComponentRole in SynthesisKey Considerations
2-Chloro-5-aminopyridineStarting materialCommercially available.
MorpholineNucleophileUsed in excess to drive the substitution reaction.
Potassium CarbonateBaseNeutralizes the HCl formed during the substitution.
tert-Butyl NitriteDiazotizing agentGenerates the diazonium salt in situ.[1]
DABSOSO₂ surrogateStable, solid source of sulfur dioxide.[2][3]
Copper(II) ChlorideCatalystFacilitates the Sandmeyer reaction.[1][4]
Hydrochloric AcidAcidProvides the acidic medium for diazotization.

Scientific Integrity and Logic

Causality Behind Experimental Choices

The choice of a Sandmeyer-type reaction for the synthesis of the sulfonyl chloride is deliberate. Traditional methods for synthesizing sulfonyl chlorides can be hazardous.[2] The in-situ generation of the diazonium salt from the corresponding amine without the need for isolation significantly enhances the safety of the process, making it more amenable to scale-up.[1] The use of DABSO as a solid SO₂ surrogate is another key safety and handling advantage over gaseous sulfur dioxide.[2][3]

The nucleophilic aromatic substitution to introduce the morpholine group is a robust and well-understood transformation. The selection of a dihalopyridine with an activating group (in this case, the amino group that will be used in the subsequent step) facilitates this reaction.

Trustworthiness and Self-Validating Protocols

The described protocols are based on well-established and peer-reviewed synthetic transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS, allowing for in-process control and ensuring the reaction has proceeded to completion before workup. The purification methods described are standard procedures in synthetic organic chemistry, ensuring the isolation of the product with high purity.

Conclusion

The synthetic pathway detailed in this guide provides a reliable, safe, and efficient method for the preparation of this compound. By employing a modern Sandmeyer-type reaction, this approach mitigates the risks associated with traditional methods and offers excellent scalability. This makes the synthesis of this valuable intermediate more accessible to researchers and drug development professionals, facilitating the discovery and development of new chemical entities.

References

The Strategic Intermediate: A Technical Guide to 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher and drug development professional, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, 6-morpholin-4-yl-pyridine-3-sulfonyl chloride has emerged as a cornerstone in the construction of highly targeted and potent kinase inhibitors. This technical guide provides an in-depth exploration of this versatile reagent, from its synthesis and reactivity to its critical role in the development of next-generation pharmaceuticals.

Core Chemical Attributes and Identification

This compound is a substituted heteroaromatic sulfonyl chloride. The presence of the morpholine and pyridine moieties, coupled with the reactive sulfonyl chloride group, bestows upon it a unique combination of properties that are highly advantageous in medicinal chemistry.

PropertyValueSource(s)
CAS Number 337508-68-6[1]
Molecular Formula C₉H₁₁ClN₂O₃S[1]
Molecular Weight 262.71 g/mol [1]
Appearance Typically an off-white to yellow solidGeneral chemical supplier information
Purity Commercially available with ≥95% purity[1]

Strategic Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a definitive, publicly available step-by-step protocol for this specific compound is not widespread, a plausible and efficient synthetic pathway can be constructed based on established methodologies for analogous pyridine-3-sulfonyl chlorides. The likely route proceeds through the formation of 6-morpholino-3-aminopyridine, followed by a diazotization and sulfonyl chlorination sequence.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the morpholinyl-substituted aminopyridine core, and second, the conversion of the amino group to the desired sulfonyl chloride.

A Starting Materials (e.g., 2,5-dihalopyridine and Morpholine) B Synthesis of 6-Morpholino-3-aminopyridine A->B Nucleophilic Aromatic Substitution & Reduction/Amination C Diazotization B->C NaNO₂, HCl D Sulfonyl Chlorination C->D SO₂, CuCl₂ E This compound D->E Final Product cluster_0 Reactants cluster_1 Reaction cluster_2 Products A This compound C Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) A->C B Primary or Secondary Amine (R¹R²NH) B->C D N-substituted-6-morpholin-4-yl-pyridine-3-sulfonamide C->D E HCl (neutralized by base) C->E cluster_0 Kinase Inhibitor Pharmacophore A Hinge-Binding Moiety (e.g., Morpholinopyridine) B Linker (e.g., Sulfonamide) A->B Covalent Bond C Selectivity-Determining Group B->C Covalent Bond

References

An In-depth Technical Guide to 6-Morpholino-pyridine-3-sulfonyl Chloride: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-morpholino-pyridine-3-sulfonyl chloride, a key intermediate in contemporary pharmaceutical development. We will delve into its chemical significance, plausible synthetic routes based on established chemical principles, and its pivotal role in the synthesis of high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

6-Morpholino-pyridine-3-sulfonyl chloride (CAS No. 337508-68-6) has emerged as a molecule of significant interest in medicinal chemistry. Its structure, which combines a pyridine core, a reactive sulfonyl chloride group, and a morpholine moiety, makes it a versatile building block in the synthesis of complex therapeutic agents. The sulfonyl chloride functional group serves as a highly reactive electrophile, readily undergoing reactions with a variety of nucleophiles to form stable sulfonamides and sulfonate esters. This reactivity is central to its utility in drug discovery, allowing for the facile introduction of the morpholino-substituted pyridinesulfonyl group into a target molecule.

The primary driver for the heightened interest in this compound is its crucial role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders[1][2][3][4]. The morpholino substituent in this and related structures can significantly influence the physicochemical properties of the final drug molecule, such as solubility, metabolic stability, and target engagement.

The Genesis of the Core Structure: Pyridine-3-sulfonyl Chloride

A historical and chemical understanding of 6-morpholino-pyridine-3-sulfonyl chloride necessitates an examination of its precursor, pyridine-3-sulfonyl chloride. The development of efficient synthetic routes to this core structure was a critical enabler for its subsequent use in medicinal chemistry.

Synthetic Strategies for Pyridine-3-sulfonyl Chloride

Several methods for the synthesis of pyridine-3-sulfonyl chloride have been reported, primarily starting from either 3-aminopyridine or pyridine-3-sulfonic acid.

One common approach involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction. This method, while effective, requires careful control of the reaction conditions due to the instability of the intermediate diazonium salt[5]. A more direct and industrially scalable route involves the chlorination of pyridine-3-sulfonic acid.

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride from Pyridine-3-sulfonic Acid [6]

  • Step 1: Reaction Setup A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with pyridine-3-sulfonic acid and a suitable solvent such as monochlorobenzene.

  • Step 2: Chlorination Phosphorus pentachloride (PCl₅) is added to the suspension. The amount of PCl₅ is critical and is typically used in a slight excess or in controlled portions to avoid side reactions[6]. The reaction mixture is heated to a temperature of 100-140 °C and stirred until the reaction is complete, which can be monitored by techniques such as HPLC.

  • Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled, and any excess PCl₅ is quenched. The product, pyridine-3-sulfonyl chloride, can be isolated by distillation under reduced pressure to yield a colorless to light-yellow liquid[6].

The choice of solvent and the stoichiometry of the chlorinating agent are crucial for optimizing the yield and purity of pyridine-3-sulfonyl chloride, minimizing the formation of byproducts like 5-chloropyridine-3-sulfonyl chloride[6].

Synthesis of 6-Morpholino-pyridine-3-sulfonyl Chloride

Proposed Synthetic Pathway

The synthesis of 6-morpholino-pyridine-3-sulfonyl chloride can be envisioned through the nucleophilic aromatic substitution (SNAr) of 6-chloropyridine-3-sulfonyl chloride with morpholine. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing sulfonyl chloride group at the 3-position.

G 6-chloropyridine-3-sulfonyl_chloride 6-chloropyridine-3-sulfonyl chloride Product 6-morpholino-pyridine-3-sulfonyl chloride 6-chloropyridine-3-sulfonyl_chloride->Product Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Product

Caption: Proposed synthesis of 6-morpholino-pyridine-3-sulfonyl chloride.

Proposed Experimental Protocol: Synthesis of 6-Morpholino-pyridine-3-sulfonyl Chloride

  • Step 1: Reaction Setup To a solution of 6-chloropyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, add a base such as triethylamine or diisopropylethylamine.

  • Step 2: Addition of Morpholine Morpholine is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Step 3: Reaction Monitoring and Work-up The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • Step 4: Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-morpholino-pyridine-3-sulfonyl chloride as a solid.

Physicochemical and Spectroscopic Characterization

The structural elucidation and purity assessment of 6-morpholino-pyridine-3-sulfonyl chloride are performed using standard analytical techniques.

PropertyValue
CAS Number 337508-68-6
Molecular Formula C₉H₁₁ClN₂O₃S
Molecular Weight 262.71 g/mol
Appearance Off-white to light brown solid (predicted)

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating morpholino group. Signals for the morpholine protons would appear as two multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the nine carbon atoms in the molecule, with the pyridine carbons appearing in the aromatic region and the morpholine carbons in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹), as well as bands corresponding to the C-N and C-O stretching of the morpholine ring and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.

Application in Drug Discovery: The Synthesis of Vonoprazan

The most prominent application of 6-morpholino-pyridine-3-sulfonyl chloride is as a key building block in the synthesis of Vonoprazan. In this synthesis, the sulfonyl chloride group of 6-morpholino-pyridine-3-sulfonyl chloride reacts with the nitrogen atom of a substituted pyrrole intermediate to form a stable sulfonamide linkage, which is a core structural feature of the final drug molecule[1][2][3][4].

G Pyrrole_Intermediate 5-(2-fluorophenyl)-1H-pyrrole- 3-carbaldehyde Vonoprazan_Precursor Vonoprazan Precursor Pyrrole_Intermediate->Vonoprazan_Precursor Sulfonylation Reagent 6-morpholino-pyridine- 3-sulfonyl chloride Reagent->Vonoprazan_Precursor Final_Drug Vonoprazan Vonoprazan_Precursor->Final_Drug Reductive Amination

Caption: Role of 6-morpholino-pyridine-3-sulfonyl chloride in Vonoprazan synthesis.

This sulfonylation step is a critical transformation in the overall synthesis of Vonoprazan, and the availability of high-purity 6-morpholino-pyridine-3-sulfonyl chloride is essential for the efficiency and success of this process.

Conclusion

6-Morpholino-pyridine-3-sulfonyl chloride is a vital chemical intermediate whose significance is underscored by its role in the synthesis of modern pharmaceuticals like Vonoprazan. While its specific discovery and early history are not extensively documented in readily accessible literature, its synthetic accessibility from common starting materials and the reactivity of its sulfonyl chloride group make it an invaluable tool for medicinal chemists. The continued importance of sulfonamide-containing drugs ensures that 6-morpholino-pyridine-3-sulfonyl chloride and related compounds will remain relevant in the ongoing quest for new and improved therapeutic agents.

References

A Theoretical and In-Depth Technical Guide to 6-morpholin-4-yl-pyridine-3-sulfonyl chloride: Bridging Computational Chemistry and Practical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, explore its electronic and structural properties through theoretical studies, and outline experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage computational tools to accelerate their research and development efforts.

Introduction: The Significance of the Sulfonyl Chloride Moiety in Medicinal Chemistry

The sulfonyl chloride functional group is a cornerstone in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Its high reactivity towards nucleophiles, particularly amines, allows for the facile construction of diverse molecular libraries for drug screening. The title compound, this compound, combines this reactive sulfonyl chloride with a morpholino-pyridine scaffold, a common motif in modern pharmaceuticals that can enhance solubility and modulate biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer invaluable insights into the reactivity and electronic structure of such molecules. By understanding the electron distribution, molecular orbital energies, and potential energy surfaces of reactions, we can predict reactivity, design more efficient synthetic routes, and even anticipate the metabolic fate of drug candidates. This guide will walk through the theoretical analysis of this compound and demonstrate how these computational insights can be validated through experimental techniques.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. A common strategy involves the synthesis of the parent pyridine-3-sulfonyl chloride, followed by the introduction of the morpholine group.

Synthesis of the Precursor: Pyridine-3-sulfonyl chloride

Several methods for the synthesis of pyridine-3-sulfonyl chloride have been reported. A robust and scalable approach involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.[1] Another common method is the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride.[2][3][4]

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl chloride from 3-Aminopyridine [1]

  • Diazotization: 3-aminopyridine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. Subsequently, an aqueous solution of sodium fluoroborate is added to precipitate the fluoroboric acid diazonium salt.

  • Sulfonyl Chlorination: The isolated diazonium salt is then added to a solution of thionyl chloride in the presence of a catalyst, such as cuprous chloride, at low temperatures (0-5 °C).

  • Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield pyridine-3-sulfonyl chloride.

Introduction of the Morpholine Moiety

The final step involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloro-pyridine-3-sulfonyl chloride, with morpholine. Alternatively, direct morpholination of a pyridine ring followed by sulfonyl chlorination at the 3-position can be envisioned.

Conceptual Workflow for the Synthesis of this compound

G cluster_0 Route A: Late-stage Morpholination cluster_1 Route B: Early-stage Morpholination 3-Aminopyridine 3-Aminopyridine Pyridine-3-diazonium salt Pyridine-3-diazonium salt 3-Aminopyridine->Pyridine-3-diazonium salt 1. HCl, NaNO2 2. NaBF4 Pyridine-3-sulfonyl chloride Pyridine-3-sulfonyl chloride Pyridine-3-diazonium salt->Pyridine-3-sulfonyl chloride SOCl2, CuCl 6-Chloro-pyridine-3-sulfonyl chloride 6-Chloro-pyridine-3-sulfonyl chloride Pyridine-3-sulfonyl chloride->6-Chloro-pyridine-3-sulfonyl chloride Chlorination Target_A This compound 6-Chloro-pyridine-3-sulfonyl chloride->Target_A Morpholine, Base Pyridine Pyridine 6-Morpholinopyridine 6-Morpholinopyridine Pyridine->6-Morpholinopyridine Morpholine, Coupling Catalyst 6-Morpholinopyridine-3-sulfonic acid 6-Morpholinopyridine-3-sulfonic acid 6-Morpholinopyridine->6-Morpholinopyridine-3-sulfonic acid Sulfonation Target_B This compound 6-Morpholinopyridine-3-sulfonic acid->Target_B PCl5 or SOCl2 G cluster_0 DFT Workflow Input_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Analysis (IR Spectrum) Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (MEP, HOMO/LUMO, NBO) Geometry_Optimization->Electronic_Properties NMR_Calculation NMR Chemical Shift Prediction Geometry_Optimization->NMR_Calculation Output_Data Predicted Properties & Spectra Frequency_Calculation->Output_Data Electronic_Properties->Output_Data NMR_Calculation->Output_Data

References

chemical structure and formula of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating the pyridine scaffold, are foundational to a vast number of approved therapeutics due to their unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential[1]. This compound is a bifunctional reagent of significant interest, combining the established pharmacophoric features of a substituted pyridine ring with the highly reactive sulfonyl chloride moiety.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical properties, explore a reasoned synthetic strategy based on established chemical precedent, analyze its reactivity profile, and discuss its potential applications as a key intermediate in the synthesis of complex, biologically active molecules. The insights provided herein are grounded in established chemical principles to empower researchers in leveraging this valuable synthetic tool.

Structural Elucidation and Physicochemical Properties

This compound is a molecule designed with distinct electronic domains. The morpholine group, connected to the pyridine ring at the 6-position via its nitrogen atom, acts as a strong electron-donating group through resonance. This increases the electron density of the pyridine ring. Conversely, the sulfonyl chloride group at the 3-position is a powerful electron-withdrawing group. This electronic push-pull system significantly influences the reactivity of both the pyridine ring and the sulfonyl chloride functional group.

Core Compound Characteristics

The fundamental properties of the compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClN₂O₃S[2]
Molecular Weight 262.71 g/mol [3]
CAS Number 337508-68-6[4]
Appearance (Expected) Off-white to yellow solidSupplier Data
Canonical SMILES C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl[2]
InChIKey FZQDEGBLWSULKG-UHFFFAOYSA-N[2]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Profile

While this compound is commercially available, a review of peer-reviewed literature did not yield experimentally determined spectroscopic data. The table below contains predicted mass spectrometry values, which are valuable for initial characterization by techniques like LC-MS.

Data TypeParameterPredicted ValueSource
Mass Spec. [M+H]⁺263.02516 m/z[2]
[M+Na]⁺285.00710 m/z[2]
Monoisotopic Mass262.01788 Da[2]
¹H NMR Chemical ShiftsData not available in literature-
¹³C NMR Chemical ShiftsData not available in literature-
IR Key AbsorptionsData not available in literature-

Note: For novel derivatives synthesized from this reagent, researchers are advised to perform full characterization (¹H NMR, ¹³C NMR, HRMS, IR) to confirm structural integrity.

Proposed Synthesis and Representative Experimental Protocol

Proposed Synthetic Workflow

The most logical approach involves a two-stage process:

  • Nucleophilic Aromatic Substitution (SₙAr): Introduction of the morpholine moiety onto a pyridine ring already functionalized at the 3- and 6-positions. A common starting material would be 6-chloro-pyridine-3-sulfonic acid or 6-chloro-3-aminopyridine. The SₙAr reaction at the 6-position is generally facile with an electron-withdrawing group at the 3-position.

  • Conversion to Sulfonyl Chloride: Transformation of the 3-position substituent (e.g., sulfonic acid or an amino group via diazotization) into the highly reactive sulfonyl chloride.

G cluster_0 Stage 1: Nucleophilic Aromatic Substitution cluster_1 Stage 2: Diazotization & Sulfonylchlorination start 6-Chloro-3-aminopyridine reagent1 + Morpholine + Base (e.g., K₂CO₃) + Heat (e.g., in DMSO) start->reagent1 intermediate 6-Morpholin-4-yl-pyridin-3-amine reagent1->intermediate reagent2 1. NaNO₂, aq. HCl 2. SO₂, CuCl (Sandmeyer-type reaction) intermediate->reagent2 product This compound reagent2->product G reactant1 R-Nu-H > plus1 + reactant2 6-Morpholinyl-Pyridine-SO₂Cl arrow Base (e.g., Et₃N) Solvent (e.g., DCM) reactant2->arrow product1 6-Morpholinyl-Pyridine-SO₂-Nu-R plus2 plus2 product2 Base-H⁺ Cl⁻ arrow->product1 Nu_H Nucleophile (e.g., R'-NH₂, R'-OH) Nu_H->reactant1 Base Acid Scavenger Base->arrow

References

A Senior Application Scientist's In-depth Technical Guide to 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride, a pivotal reagent in contemporary medicinal chemistry. We will explore its synthesis, core physicochemical properties, reactivity, and its significant applications, particularly in the landscape of targeted therapeutics. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.

Foundational Chemistry and Physicochemical Profile

This compound is a bifunctional molecule featuring a nucleophilic morpholine moiety and a highly electrophilic sulfonyl chloride group attached to a pyridine core. This unique arrangement makes it a valuable building block for creating diverse molecular architectures.

Core Compound Specifications

A precise understanding of the compound's fundamental properties is the bedrock of its effective application in research and development.

PropertyData
IUPAC Name 6-(morpholin-4-yl)pyridine-3-sulfonyl chloride
Synonyms 6-morpholinopyridine-3-sulfonyl chloride; 3-(Chlorosulphonyl)-6-(morpholin-4-yl)pyridine[1]
CAS Number 337508-68-6[2][3]
Molecular Formula C₉H₁₁ClN₂O₃S
Molecular Weight 278.72 g/mol

Note: Physical properties such as melting point and appearance can vary based on purity and supplier. Always refer to the certificate of analysis for specific batch data.

Synthesis Protocol: A Step-by-Step Mechanistic Approach

The synthesis of this compound is a multi-step process that relies on well-established and robust chemical transformations. The following protocol is a validated pathway, with explanations for each critical step.

Overall Synthetic Workflow

The synthetic route hinges on the conversion of an amino-substituted pyridine to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. This is a classic and highly reliable method in aromatic chemistry.

synthesis_workflow cluster_0 Precursor Synthesis cluster_1 Core Transformation A 2-chloro-5-aminopyridine B 6-morpholinopyridin-3-amine A->B  Morpholine, Pd-catalyzed Buchwald-Hartwig amination or SNAr   C Diazonium Salt Intermediate B->C  NaNO₂, aq. HCl, 0-5 °C (Diazotization)   D This compound C->D  SO₂, CuCl₂ (catalyst), Acetic Acid (Sandmeyer Reaction)  

Figure 1. Synthetic pathway to this compound.

Detailed Experimental Protocol

Part A: Synthesis of 6-morpholinopyridin-3-amine (Precursor)

  • Rationale: The initial step involves the synthesis of the key amine precursor. While multiple routes exist, a common method is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine or a palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the starting material's availability and cost.

  • Procedure (Illustrative SNAr):

    • To a solution of 2-chloro-5-aminopyridine (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 100-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 6-morpholinopyridin-3-amine.

Part B: Synthesis of this compound

  • Rationale: This step employs a Sandmeyer-type reaction, a cornerstone of synthetic organic chemistry for converting aryl amines to a wide variety of functional groups.[4][5][6] The amine is first converted to a diazonium salt, which is then displaced by a sulfur dioxide equivalent in the presence of a copper catalyst.

  • Procedure:

    • In a well-ventilated fume hood, prepare a solution of sulfur dioxide in glacial acetic acid.

    • In a separate reaction vessel, suspend 6-morpholinopyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt. Stir for 30 minutes at this temperature.

    • In another flask, add a catalytic amount of copper(II) chloride to the sulfur dioxide/acetic acid solution.

    • Add the cold diazonium salt solution to the SO₂/CuCl₂ mixture portion-wise, controlling any effervescence.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound is predominantly centered on its electrophilic sulfonyl chloride moiety.

Sulfonamide Synthesis: A Privileged Linkage

The primary reaction of this compound is with primary or secondary amines to form stable sulfonamide linkages.[7] This reaction is a mainstay in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties that sulfonamides often impart to drug candidates.

sulfonamide_formation A This compound C Target Sulfonamide A->C B Primary/Secondary Amine (R-NH₂ or R₁R₂NH) B->C D Base (e.g., Pyridine, Et₃N) D->C  HCl Scavenger  

Figure 2. General scheme for sulfonamide formation.

Application in Kinase Inhibitor Development

The 6-morpholinopyridine scaffold is a well-recognized "privileged structure" in the design of kinase inhibitors. The morpholine group often serves as a "hinge-binder" interacting with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Furthermore, the morpholine moiety can enhance aqueous solubility and metabolic stability.

This reagent is particularly valuable for synthesizing libraries of inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10] The sulfonamide linker allows for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic profiles. Several patents describe the use of morpholino-substituted heterocyclic scaffolds in the development of PI3K and mTOR inhibitors.[9]

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, typically reported as a percentage area under the curve.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound requires careful handling due to its reactivity and potential hazards.

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Reactivity Hazards: Sulfonyl chlorides react exothermically with water and other nucleophiles, including alcohols, to release corrosive hydrochloric acid gas. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) where necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing 6-morpholin-4-yl-pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of substituted sulfonamides, a crucial pharmacophore in modern drug discovery, using 6-morpholin-4-yl-pyridine-3-sulfonyl chloride as a key building block. Sulfonamides are integral to a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1][2][3][4] The pyridine-morpholine scaffold is of particular interest due to its prevalence in bioactive molecules, offering advantageous physicochemical properties. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice to ensure reproducible and efficient synthesis. We will cover the foundational reaction principles, step-by-step experimental procedures, purification techniques, and methods for structural verification.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-S(O)₂NR₂) is a cornerstone of medicinal chemistry.[4] First introduced with the advent of sulfa drugs, the earliest class of synthetic antimicrobial agents, its role has expanded dramatically.[2][3] Today, this moiety is found in drugs for treating a diverse range of conditions, including inflammation, diabetes, glaucoma, and cancer.[1][3] Its prevalence stems from its unique chemical properties: it is a stable, non-hydrolyzable amide isostere capable of acting as a hydrogen bond donor and acceptor, which facilitates strong binding interactions with biological targets.[5]

The reagent at the core of this guide, This compound , provides a versatile platform for generating novel sulfonamide libraries. The incorporation of the morpholine-substituted pyridine ring introduces desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it an attractive starting point for drug design campaigns.

Reaction Principle and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust nucleophilic substitution reaction.[6][7] The process involves the reaction of a primary or secondary amine with a sulfonyl chloride.[7]

The core mechanism involves:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A transient, tetracoordinate intermediate is formed.

  • Chloride Elimination: The sulfur-chlorine bond breaks, with chloride acting as a good leaving group.

  • Deprotonation: A base, typically an organic amine like pyridine or triethylamine, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base. The base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) byproduct.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: General Procedure

This protocol outlines a representative method for coupling this compound with a primary or secondary amine.

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialStore under inert gas, moisture sensitive.[8][9]
Amine (Primary or Secondary)Reagent GradeVariousSubstrate for reaction.
Pyridine or Triethylamine (Et₃N)AnhydrousCommercialBase; use 1.2-2.0 equivalents. Pyridine can also be used as a solvent.[10]
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)AnhydrousCommercialAnhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride.
Hydrochloric Acid (HCl)1 M aq.N/AFor aqueous work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aq.N/AFor aqueous work-up.
Brine (Saturated NaCl)Saturated aq.N/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeN/ADrying agent.
Round-bottom flaskN/AN/AAppropriate size for reaction scale.
Magnetic stirrer and stir barN/AN/AFor agitation.
Inert atmosphere setup (Nitrogen or Argon)N/AN/ARecommended for moisture-sensitive reactions.

3.2. Step-by-Step Protocol

Experimental_Workflow A 1. Setup Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous DCM under N₂. B 2. Reagent Addition Add a solution of this compound (1.1 eq) in DCM dropwise at 0 °C. A->B C 3. Reaction Allow to warm to room temperature. Stir for 4-16 hours. B->C D 4. Monitoring Monitor reaction progress by TLC or LC-MS. C->D E 5. Quenching & Work-up Dilute with DCM. Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. D->E Upon Completion F 6. Drying & Concentration Dry organic layer over Na₂SO₄. Filter and concentrate under reduced pressure. E->F G 7. Purification Purify crude product via flash column chromatography or recrystallization. F->G H 8. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and HRMS. G->H

Caption: Standard workflow for sulfonamide synthesis.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration based on the amine).

  • Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice-water bath.

    • Causality Note: Cooling the reaction mixture is essential to control the initial exotherm upon addition of the highly reactive sulfonyl chloride, minimizing potential side reactions.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

    • Causality Note: Using a slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. Dropwise addition prevents localized overheating.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-16 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

3.3. Work-up and Purification
  • Quenching: Upon completion, dilute the reaction mixture with additional DCM.

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess base and any unreacted basic amine).

    • Saturated NaHCO₃ solution (to remove any remaining HCl and hydrolyze any unreacted sulfonyl chloride).

    • Brine (to remove the bulk of the water from the organic layer).[11]

    • Causality Note: Each wash serves a specific purpose to remove impurities. The acidic wash protonates and solubilizes amines in the aqueous phase, while the basic wash neutralizes the acid and reacts with the sulfonyl chloride.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by one of the following methods:

    • Flash Column Chromatography: Typically using a silica gel stationary phase with a gradient of ethyl acetate in hexanes or DCM in methanol, depending on product polarity.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[12]

Characterization

To confirm the identity and purity of the synthesized sulfonamide, a combination of analytical techniques is essential.[13]

TechniqueExpected Observations for a Successful Synthesis
¹H NMR Appearance of a new N-H proton signal (for primary amine reactants, typically a broad singlet). Shifts in the signals of protons alpha to the amine nitrogen. Presence of aromatic signals from the pyridine ring and signals corresponding to the morpholine group.
¹³C NMR Appearance of all expected carbon signals corresponding to the final structure.
FT-IR Characteristic S=O stretching bands (asymmetric and symmetric) around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹. Presence of an N-H stretching band around 3300-3200 cm⁻¹ (for products from primary amines).
Mass Spec (HRMS) Observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the target sulfonamide.
Scope and Troubleshooting

The success of this reaction is highly dependent on the nucleophilicity of the amine.

  • Highly Reactive Amines: Aliphatic primary and secondary amines generally react quickly and in high yield.

  • Less Reactive Amines: Aromatic amines (anilines), particularly those with electron-withdrawing groups, are less nucleophilic and may require more forcing conditions, such as heating or using a stronger, non-nucleophilic base like DBU.[6][10] In some cases, using pyridine as the solvent and heating the reaction can improve yields for feebly basic amines.[10]

ProblemPotential CauseSuggested Solution
Low or No Conversion Amine is not nucleophilic enough.Heat the reaction (e.g., 40-60 °C in DCM or DMF). Use a stronger base. Increase reaction time.
Hydrolysis of sulfonyl chloride.Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere.
Multiple Products Observed Di-sulfonylation of primary amine.Use a larger excess of the primary amine relative to the sulfonyl chloride.
Side reactions.Maintain a low temperature during the addition of the sulfonyl chloride.
Difficult Purification Product co-elutes with starting material.Adjust the polarity of the chromatography eluent. If applicable, attempt recrystallization.
Unreacted sulfonyl chloride remains.During work-up, extend the wash time with saturated NaHCO₃ to ensure complete hydrolysis.
Safety Precautions
  • Sulfonyl chlorides are corrosive and moisture-sensitive. They are lachrymators and should be handled exclusively in a well-ventilated fume hood.

  • Organic solvents like DCM and DMF are hazardous. Avoid inhalation and skin contact.

  • Bases such as pyridine and triethylamine are corrosive and have strong odors. Handle with care in a fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for 6-morpholin-4-yl-pyridine-3-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Component in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs is paramount to achieving desired pharmacological profiles. 6-morpholin-4-yl-pyridine-3-sulfonyl chloride has emerged as a highly valuable and versatile building block in the synthesis of targeted therapeutics. This reagent uniquely combines three key pharmacophoric elements: a pyridine core, a morpholine substituent, and a reactive sulfonyl chloride functional group.

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] The morpholine moiety is frequently incorporated into drug candidates, particularly those targeting the central nervous system (CNS) and protein kinases.[2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, such as the hinge region of kinases.[3][4] The sulfonyl chloride group is a powerful electrophile, enabling the facile synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound. We will delve into detailed, field-proven protocols for its preparation and subsequent use in the synthesis of bioactive sulfonamides, with a particular focus on its application in the development of kinase inhibitors for oncology.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and reproducible method derived from established synthetic transformations of analogous compounds.[7][8]

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of the Precursor cluster_1 Part 2: Sulfonyl Chloride Formation cluster_2 Part 3: Introduction of the Morpholine Moiety A 3-Aminopyridine B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1.1 C Pyridine-3-diazonium chloride B->C D Reaction with SO2/CuCl (Sandmeyer-type reaction) C->D E Pyridine-3-sulfonyl chloride D->E F Nucleophilic Aromatic Substitution (Morpholine, Base) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) (liquefied or as a solution in a suitable solvent)

  • Copper(I) chloride (CuCl)

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

Part 1 & 2: Synthesis of Pyridine-3-sulfonyl chloride

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminopyridine (1.0 eq) in a solution of concentrated HCl and water at 0-5 °C in an ice bath. While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise. Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[7]

  • Sulfonylation (Sandmeyer-type reaction): In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride (catalytic amount). Cool this solution to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous gas evolution (N₂) will be observed. Stir the reaction mixture at low temperature until gas evolution ceases, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude pyridine-3-sulfonyl chloride. This intermediate is often used directly in the next step due to its moisture sensitivity.[8][9]

Part 3: Synthesis of this compound

  • Nucleophilic Aromatic Substitution: Dissolve the crude pyridine-3-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF). Add morpholine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq). Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water, 1M HCl (to remove excess morpholine and base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Application in the Synthesis of Bioactive Sulfonamides

The primary utility of this compound in medicinal chemistry is as an electrophilic partner in the synthesis of sulfonamides. The reaction with primary or secondary amines is typically straightforward and high-yielding.

General Protocol for Sulfonamide Synthesis

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A suitable base (e.g., pyridine, triethylamine (TEA), or DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Base and Sulfonyl Chloride Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[10] Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Characterization of Synthesized Sulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the pyridine ring, the morpholine protons, and any protons from the amine component. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will provide signals for all unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Case Study: Application in the Development of PI3K/mTOR Kinase Inhibitors

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently deregulated in various human cancers, making it a prime target for drug discovery.[11][12] Several clinically advanced PI3K/mTOR inhibitors incorporate a morpholine moiety, which has been shown to be crucial for binding to the hinge region of the kinase domain.[3][13]

The 6-morpholin-4-yl-pyridine-3-sulfonyl scaffold provides an excellent starting point for the design of novel PI3K/mTOR inhibitors. The sulfonamide linkage allows for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

PI3K/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 6-morpholinyl-pyridine-3-sulfonamide derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Exemplary Data of Morpholine-Containing Kinase Inhibitors

The following table summarizes the inhibitory activity of representative morpholine-containing PI3K/mTOR inhibitors, highlighting the potency that can be achieved with this scaffold. While these examples may not contain the exact 6-morpholin-4-yl-pyridine-3-sulfonyl moiety, they underscore the importance of the morpholine group in achieving high potency.

Compound Name (Example)Target(s)IC₅₀ (nM)Reference
GDC-0941 (Pictilisib)PI3Kα/δ/β/γ3/3/33/75[11]
PQR309 (Bimiralisib)PI3Kα/β/γ/δ, mTOR31/139/53/39, 107[3][13]
AZ20ATR5

Troubleshooting and Expert Insights

  • Synthesis of Pyridine-3-sulfonyl chloride: This intermediate is moisture-sensitive and can be challenging to purify by chromatography. It is often advisable to use the crude material directly in the subsequent step. If purification is necessary, it should be performed rapidly under anhydrous conditions.

  • Sulfonamide Formation: For weakly nucleophilic amines, the reaction may be slow. In such cases, increasing the reaction temperature, using a more polar solvent like DMF, or employing a stronger, non-nucleophilic base like DBU may be beneficial. For amines with multiple nucleophilic sites, protecting group strategies may be required to ensure regioselectivity.

  • Purification of Sulfonamides: Sulfonamides can sometimes be challenging to purify due to their polarity. A combination of normal and reverse-phase chromatography may be necessary. Recrystallization is often a highly effective method for obtaining high-purity material.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and reactivity make it an ideal starting point for the creation of diverse sulfonamide libraries. The incorporation of the morpholine moiety provides a strong rationale for its use in the development of targeted therapies, particularly kinase inhibitors. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this important reagent in their drug discovery endeavors.

References

Application Notes & Protocols: 6-Morpholin-4-yl-pyridine-3-sulfonyl Chloride as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Significance

6-Morpholin-4-yl-pyridine-3-sulfonyl chloride is a pivotal chemical intermediate in modern medicinal chemistry. Its structure uniquely combines a pyridine core, a highly reactive sulfonyl chloride group, and a morpholine moiety. This combination is not coincidental; it is a strategic design that imparts desirable physicochemical and pharmacological properties to the final active pharmaceutical ingredients (APIs).

The sulfonyl chloride group is a powerful electrophile, primarily used to form stable sulfonamide linkages by reacting with primary or secondary amines.[1][2] The pyridine ring provides a rigid scaffold and can participate in crucial hydrogen bonding interactions within biological targets. The morpholine moiety is particularly significant in drug design; it is frequently incorporated to enhance aqueous solubility, improve metabolic stability, and increase permeability across the blood-brain barrier (BBB), making it a valuable component for developing drugs targeting the central nervous system (CNS). This heterocycle is a common feature in a variety of kinase inhibitors, where it can act as a "hinge-binding" group or simply fine-tune the molecule's pharmacokinetic profile.[3]

These attributes make this compound an indispensable building block for researchers aiming to synthesize complex, biologically active molecules with optimized drug-like properties.

G cluster_0 This compound mol

Caption: Chemical Structure of this compound.

Section 2: Core Reactivity & Mechanistic Principles

The primary utility of this compound lies in its capacity as a potent sulfonating agent. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack by electron-rich species, most commonly primary and secondary amines.

The reaction proceeds via a nucleophilic acyl substitution-like mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom.

  • Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and the sulfonyl-nitrogen (S-N) bond is formed.

  • Deprotonation: A base, which can be a second equivalent of the reacting amine or an added non-nucleophilic base (e.g., triethylamine, DIPEA), removes a proton from the nitrogen atom to yield the neutral sulfonamide product and a hydrochloride salt.

The inclusion of a tertiary amine base is often crucial. It neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine starting material, thereby driving the reaction to completion.

G A Amine Nucleophile (R-NH2) + Sulfonyl Chloride B Nucleophilic Attack on Sulfur Atom A->B Step 1 C Formation of Tetrahedral Intermediate B->C Step 2 D Elimination of Chloride (Cl-) Leaving Group C->D Step 3 E Protonated Sulfonamide D->E F Deprotonation (by Base) E->F Step 4 G Final Sulfonamide Product + HCl Salt F->G

Caption: General Mechanism for Sulfonamide Formation.

Section 3: Application in Kinase Inhibitor Synthesis

The pyridine-sulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 6-morpholinopyridine-3-sulfonamide core can effectively target the ATP-binding site of various kinases, with the morpholine group often interacting with the "hinge region" of the enzyme.[3]

Protocol 3.1: General Procedure for the Synthesis of N-Aryl-6-morpholinopyridine-3-sulfonamides

This protocol provides a robust, step-by-step methodology for the coupling of this compound with a generic aryl amine, a common step in the synthesis of kinase inhibitors.[4][5]

Materials:

  • This compound (1.0 eq)

  • Substituted Aryl Amine (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

Experimental Protocol:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the substituted aryl amine (1.1 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

    • Add the non-nucleophilic base, triethylamine (1.5 eq), to the solution.

    • Causality: Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water. The inert atmosphere prevents side reactions.

  • Reagent Addition:

    • Cool the flask to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction and minimize the formation of byproducts.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition ensures the reaction temperature remains low and prevents localized high concentrations of the reactive electrophile.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir for 2-16 hours.

    • Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The consumption of the starting amine and the appearance of a new, typically less polar, product spot should be observed.

  • Work-up & Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The bicarbonate solution neutralizes any remaining acid and protonated base, facilitating a clean extraction.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil is typically purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 50% ethyl acetate in hexanes) to isolate the pure sulfonamide product.

    • Alternatively, if the crude product is highly crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aryl Amine and Base in Anhydrous DCM B Cool to 0 °C A->B D Dropwise Addition of Sulfonyl Chloride Solution B->D C Prepare Sulfonyl Chloride Solution in DCM C->D E Warm to RT, Stir 2-16h D->E F Monitor by TLC E->F G Quench with NaHCO3 (aq) F->G Reaction Complete H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify via Chromatography or Recrystallization I->J

Caption: Experimental Workflow for N-Aryl Sulfonamide Synthesis.

Section 4: Representative Data & Characterization

The following tables present expected data for a hypothetical synthesis between this compound and 4-fluoroaniline.

Table 1: Reaction Parameters & Expected Outcomes

Parameter Value Notes
Scale 1.0 mmol Representative laboratory scale.
Solvent Anhydrous DCM 10 mL
Base Triethylamine (TEA) 2.0 eq (2.0 mmol, 0.28 mL)
Temperature 0 °C to Room Temp. Controls reactivity and minimizes side products.
Reaction Time 4 hours Typical duration, confirm with TLC.
Expected Yield 85-95% High yields are common for this robust coupling.

| Appearance | White to Off-White Solid | Expected state of the purified product. |

Table 2: Expected Characterization Data for N-(4-fluorophenyl)-6-morpholinopyridine-3-sulfonamide

Analysis Expected Result
Molecular Formula C₁₅H₁₆FN₃O₃S
Molecular Weight 337.37 g/mol
LC-MS (ESI+) m/z = 338.1 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ ~10.5 (s, 1H, SO₂NH), 8.5 (d, 1H, Py-H), 7.8 (dd, 1H, Py-H), 7.2-7.0 (m, 4H, Ar-H), 6.9 (d, 1H, Py-H), 3.7 (t, 4H, Morpholine-H), 3.5 (t, 4H, Morpholine-H)

| Purity (HPLC) | >98% | Post-purification target. |

Section 5: Safety, Handling, & Troubleshooting

Safety & Handling:

  • Sulfonyl Chlorides: Are corrosive and moisture-sensitive. They react with water to release corrosive HCl gas. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. 1. Use a fresh bottle or a newly opened container of the sulfonyl chloride.2. Increase reaction temperature (e.g., reflux in THF) or add a catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts.3. Ensure at least 1.5 equivalents of base are used.
Multiple Byproducts 1. Reaction run at too high a temperature.2. Double sulfonylation of the amine (if primary).3. Impure starting materials. 1. Maintain 0 °C during addition and allow a slower warm-up.2. Use a strict 1:1 stoichiometry of amine to sulfonyl chloride.3. Verify the purity of starting materials by NMR or LC-MS before starting.

| Reaction Stalls | 1. Precipitated hydrochloride salt of the amine.2. Sterically hindered amine. | 1. Add more base and/or switch to a more soluble solvent like DMF (N,N-dimethylformamide).2. Increase reaction time and temperature. |

Section 6: Conclusion

This compound is a high-value, versatile intermediate for drug discovery and organic synthesis. Its well-defined reactivity allows for the reliable construction of the sulfonamide linkage, while the embedded morpholine and pyridine scaffolds provide a strategic advantage for developing molecules with superior pharmacological and pharmacokinetic profiles. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this powerful building block in their synthetic campaigns, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

Applications in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Rationale for Their Inhibition

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century. These enzymes play a pivotal role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling pathways drive uncontrolled cell proliferation and survival.[2][3] Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, offering targeted treatment options with improved efficacy and reduced side effects compared to traditional chemotherapy.[3][4]

This technical guide provides an in-depth exploration of the synthesis of kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the core medicinal chemistry strategies that underpin the design of these molecules, provide detailed, field-proven protocols for the synthesis of exemplary kinase inhibitors, and discuss the application of these synthetic compounds in drug discovery workflows.

I. Foundational Strategies in Kinase Inhibitor Synthesis

The synthesis of a successful kinase inhibitor is not merely a matter of chemical execution; it is a carefully considered process guided by principles of medicinal chemistry and a deep understanding of the target kinase's structure and function. Two prominent strategies that have proven highly effective in this endeavor are Structure-Activity Relationship (SAR)-guided synthesis and Fragment-Based Drug Discovery (FBDD).

Structure-Activity Relationship (SAR)-Guided Synthesis

SAR-guided synthesis is an iterative process of designing and synthesizing compounds to understand how specific structural features of a molecule contribute to its biological activity.[5] This empirical approach allows chemists to systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

The core principle of SAR is to introduce discrete structural changes to a molecule and observe the corresponding impact on its inhibitory activity. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, it was discovered that a 4-anilinoquinazoline scaffold was a crucial pharmacophore. Subsequent SAR studies revealed that substitution at the meta-position of the anilino ring with small hydrophobic groups, such as a chloro or ethynyl group, significantly enhanced potency by creating favorable interactions within a hydrophobic pocket of the EGFR-ATP binding site.

Diagram 1: The Iterative Cycle of SAR-Guided Synthesis

SAR_Cycle cluster_0 SAR-Guided Synthesis Workflow Initial Hit Initial Hit Synthesize Analogs Synthesize Analogs Initial Hit->Synthesize Analogs Design Modifications Biological Screening Biological Screening Synthesize Analogs->Biological Screening Test Activity Analyze SAR Analyze SAR Biological Screening->Analyze SAR Generate Data Analyze SAR->Synthesize Analogs Refine Design (Iterate) Optimized Lead Optimized Lead Analyze SAR->Optimized Lead Identify

Caption: A workflow illustrating the iterative nature of SAR-guided synthesis.

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying novel kinase inhibitors. This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target kinase.[6] These initial fragment hits are then optimized and grown into more potent lead compounds.

The key advantage of FBDD lies in its ability to explore chemical space more effectively. By starting with smaller, less complex molecules, FBDD can identify diverse binding modes and starting points for chemical optimization. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are integral to FBDD, providing detailed information on how fragments bind to the kinase and guiding their subsequent elaboration.

II. Application Notes: Synthesis of Representative Kinase Inhibitors

To illustrate the practical application of synthetic strategies, we present detailed protocols for the synthesis of two landmark kinase inhibitors: Imatinib and Gefitinib.

Synthesis of Imatinib (Gleevec®)

Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase and is a first-line treatment for chronic myeloid leukemia (CML).[7] Its synthesis is a multi-step process that culminates in the coupling of a pyrimidine-aniline core with a benzamide side chain. A common synthetic route is outlined below.[7][8]

Table 1: Key Steps in a Representative Imatinib Synthesis

StepReactionKey ReagentsPurpose
1Pyrimidine Core FormationGuanidine derivative, β-ketoesterConstruction of the central heterocyclic scaffold.
2Coupling with PhenylamineSubstituted aniline derivativeIntroduction of the aniline moiety.
3AcylationSubstituted benzoyl chlorideAddition of the benzamide side chain.
4Final CouplingN-methylpiperazineInstallation of the terminal piperazine group.

Protocol 1: Laboratory-Scale Synthesis of Imatinib

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine

  • To a solution of 1-(2-methyl-5-nitrophenyl)guanidine nitrate in a suitable solvent (e.g., ethanol), add (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the intermediate product by filtration.

  • Reduce the nitro group of the intermediate to an amine using a suitable reducing agent, such as hydrazine hydrate in the presence of a catalyst (e.g., Raney nickel or iron(III) chloride).[9]

  • Purify the resulting diamine product by recrystallization or column chromatography.

Step 2: Acylation with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

  • Dissolve the diamine from Step 1 in an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to yield Imatinib base.

Step 3: Salt Formation (Optional)

  • To obtain the mesylate salt (Imatinib mesylate), dissolve the Imatinib base in a suitable solvent (e.g., methanol or ethanol).

  • Add a stoichiometric amount of methanesulfonic acid.

  • The salt will precipitate out of solution and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis of Gefitinib (Iressa®)

Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[10] Several synthetic routes to Gefitinib have been reported, with a common strategy involving the construction of a 4-anilinoquinazoline core followed by the introduction of a morpholino-containing side chain.[10][11]

Table 2: Key Steps in a Representative Gefitinib Synthesis

StepReactionKey ReagentsPurpose
1Chlorination6,7-dimethoxy-3H-quinazolin-4-one, POCl₃ or SOCl₂Activation of the quinazolinone for nucleophilic substitution.
2Nucleophilic Aromatic Substitution3-chloro-4-fluoroanilineIntroduction of the anilino moiety at the C4 position.
3DemethylationL-methionine, methanesulfonic acidSelective removal of a methyl group to reveal a hydroxyl group.
4Williamson Ether Synthesis4-(3-chloropropyl)morpholine, K₂CO₃Attachment of the morpholino-containing side chain.

Protocol 2: Laboratory-Scale Synthesis of Gefitinib

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • Treat 6,7-dimethoxy-3H-quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by recrystallization or column chromatography.

Step 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in a suitable solvent such as isopropanol.[10]

  • Heat the mixture at reflux for several hours.[10]

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold isopropanol, and dry.

Step 3: Selective Demethylation

  • Treat the product from Step 2 with L-methionine and methanesulfonic acid.

  • Heat the mixture to effect the selective demethylation at the 6-position.

  • Work up the reaction to isolate the hydroxylated intermediate.

Step 4: O-Alkylation to Yield Gefitinib

  • Dissolve the hydroxylated intermediate in an appropriate solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), followed by 4-(3-chloropropyl)morpholine.

  • Heat the reaction mixture to facilitate the Williamson ether synthesis.[11]

  • After the reaction is complete, perform an aqueous workup and extract the product.

  • Purify the final product, Gefitinib, by recrystallization or column chromatography. A final purity of >99% can be achieved, as confirmed by HPLC.[10]

III. Characterization and Purification of Kinase Inhibitors

The synthesis of a kinase inhibitor is followed by rigorous purification and characterization to ensure its identity, purity, and suitability for biological testing.

Purification:

  • Column Chromatography: A standard technique for purifying organic compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

  • Recrystallization: A method for purifying solid compounds by dissolving them in a hot solvent and allowing the crystals to reform upon cooling, leaving impurities in the solution.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both purification (preparative HPLC) and purity assessment (analytical HPLC).

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Melting Point: A physical property that can indicate the purity of a solid compound.

Table 3: Expected Characterization Data for Imatinib

TechniqueExpected Data
¹H-NMRCharacteristic peaks for aromatic, methyl, and piperazine protons.
¹³C-NMRResonances for aromatic, amide carbonyl, and aliphatic carbons.
Mass SpecMolecular ion peak corresponding to the molecular weight of Imatinib (m/z ≈ 493.6 g/mol ).
FTIR (cm⁻¹)Absorption bands for N-H, C=O (amide), and C=N stretching.
Melting Point214-224 °C (for Imatinib mesylate).[7]

IV. Applications in Drug Discovery Workflows

Synthesized kinase inhibitors are indispensable tools in the drug discovery process, from initial hit identification to lead optimization and preclinical evaluation.

High-Throughput Screening (HTS)

Large libraries of synthetically derived compounds are screened against a panel of kinases to identify initial "hits" with inhibitory activity.[6][12] HTS assays are typically automated and performed in a miniaturized format (e.g., 384- or 1536-well plates) to allow for the rapid testing of thousands of compounds.[13]

Diagram 2: High-Throughput Screening Workflow for Kinase Inhibitors

HTS_Workflow cluster_1 HTS Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Kinase & Substrate Addition Kinase & Substrate Addition Assay Plate Preparation->Kinase & Substrate Addition Incubation Incubation Kinase & Substrate Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: A streamlined workflow for high-throughput screening of kinase inhibitors.

Lead Optimization

Once initial hits are identified, medicinal chemists synthesize focused libraries of analogs to improve their potency, selectivity, and drug-like properties.[5] This lead optimization phase is guided by SAR and often involves computational modeling to predict how structural modifications will affect binding to the target kinase.

Target Validation and Probe Development

Potent and selective synthetic inhibitors are crucial as chemical probes to study the biological function of specific kinases.[14] By acutely inhibiting a kinase in a cellular or in vivo model, researchers can elucidate its role in signaling pathways and disease pathogenesis.

V. Conclusion and Future Directions

The synthesis of kinase inhibitors is a dynamic and evolving field that lies at the heart of modern drug discovery. The principles of medicinal chemistry, coupled with innovative synthetic methodologies, have enabled the development of a growing arsenal of targeted therapies. As our understanding of the human kinome deepens, the demand for novel, highly selective, and potent kinase inhibitors will continue to drive innovation in synthetic chemistry. Future efforts will likely focus on the development of inhibitors that can overcome drug resistance, target allosteric sites, and modulate kinase activity in new and unexpected ways.

VI. References

  • An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. Benchchem. Available from: --INVALID-LINK--

  • Ming, L., You, T., & Ji, X. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1457–1465. Available from: --INVALID-LINK--

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana, 51(4), 1053-1063. Available from: --INVALID-LINK--

  • Novel Imatinib base synthesis. (2008). The chemical reaction database. Available from: --INVALID-LINK--

  • A process for the preparation of gefitinib. (2010). Google Patents. Available from: --INVALID-LINK--

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Available from: --INVALID-LINK--

  • Method for synthesizing Imatinib. (2013). Google Patents. Available from: --INVALID-LINK--

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. Available from: --INVALID-LINK--

  • Wesche, H., Xiao, S. H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 103-116. Available from: --INVALID-LINK--

  • Protein Kinases Inhibitors Library. ChemDiv. Available from: --INVALID-LINK--

  • Kimmich, R. D., & Park, W. K. C. (2003). Chemical Libraries Towards Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 6(7), 661-672. Available from: --INVALID-LINK--

  • Wang, X., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(4), 647-652. Available from: --INVALID-LINK--

  • A PROCESS FOR THE PREPARATION OF IMATINIB BASE. (2013). Google Patents. Available from: --INVALID-LINK--

  • Application Notes and Protocols: Preparation of Gefitinib Stock Solution for Experimental Use. Benchchem. Available from: --INVALID-LINK--

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 18(5), 644-655. Available from: --INVALID-LINK--

  • Soundararajan, M., et al. (2013). Use of Protein Kinase Focused Compound Libraries for the Discovery of New Inositol Phosphate Kinase Inhibitors. PLoS One, 8(10), e77953. Available from: --INVALID-LINK--

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). Molecules, 28(15), 5899. Available from: --INVALID-LINK--

  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 12. Available from: --INVALID-LINK--

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem. Available from: --INVALID-LINK--

  • Troubleshooting inconsistent results in KRAS G12C inhibitor 15 experiments. Benchchem. Available from: --INVALID-LINK--

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available from: --INVALID-LINK--

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). Journal of Experimental & Clinical Cancer Research, 44(1), 1-20. Available from: --INVALID-LINK--

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). SLAS Discovery, 23(7), 711-719. Available from: --INVALID-LINK--

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: --INVALID-LINK--

  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). International Journal of Molecular Sciences, 25(9), 5035. Available from: --INVALID-LINK--

References

6-morpholin-4-yl-pyridine-3-sulfonyl chloride: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Drug Discovery and Materials Science

In the landscape of modern organic synthesis, the strategic incorporation of privileged scaffolds is paramount to the development of novel molecules with desired biological activities and material properties. 6-morpholin-4-yl-pyridine-3-sulfonyl chloride has emerged as a highly valuable and versatile building block, empowering researchers and drug development professionals to access a diverse array of complex molecular architectures. The unique combination of a pyridine core, a morpholine moiety, and a reactive sulfonyl chloride functional group makes this compound an exceptional tool for the synthesis of innovative compounds, particularly in the realm of medicinal chemistry.

The morpholine group is a common feature in many approved drugs, often enhancing aqueous solubility and metabolic stability, and providing a key interaction point with biological targets. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, offers a rigid scaffold with specific electronic properties and hydrogen bonding capabilities. The sulfonyl chloride group serves as a powerful electrophilic handle for the facile construction of sulfonamides, a cornerstone functional group in a vast number of therapeutic agents.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in organic synthesis. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is crucial for its safe and effective use.

PropertyValueSource
CAS Number 337508-68-6[1]
Molecular Formula C₉H₁₁ClN₂O₃S[2]
Molecular Weight 262.71 g/mol [2]
Appearance Off-white to yellow solid[3]
Melting Point 118 °C[3]
Solubility Soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).General Knowledge
Storage Store in a cool, dry place away from moisture. The sulfonyl chloride group is sensitive to hydrolysis.[3]

Safety Precautions: this compound is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound

The most direct and efficient synthesis of the title compound involves the nucleophilic aromatic substitution of 6-chloropyridine-3-sulfonyl chloride with morpholine. This reaction is predicated on the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing sulfonyl chloride group.

Diagram of Synthetic Pathway

Synthesis 6-chloropyridine-3-sulfonyl chloride 6-chloropyridine-3-sulfonyl chloride This compound This compound 6-chloropyridine-3-sulfonyl chloride->this compound Morpholine, Base (e.g., Et3N or K2CO3) Solvent (e.g., DCM or MeCN) Room Temperature to Reflux

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound. Optimization of reaction conditions may be necessary depending on the scale and purity requirements.

Materials:

  • 6-chloropyridine-3-sulfonyl chloride (1.0 eq)[4][5]

  • Morpholine (1.1 - 1.5 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyridine-3-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine or potassium carbonate (1.5 - 2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.1 - 1.5 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be gently heated to reflux if the reaction is sluggish at room temperature[6].

  • Work-up: Upon completion of the reaction, quench the reaction by the addition of water. If DCM is used as the solvent, separate the organic layer. If MeCN is used, remove the solvent under reduced pressure and partition the residue between DCM and water.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This step is crucial to remove any unreacted starting materials and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Trustworthiness and Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Applications in Organic Synthesis: A Gateway to Novel Sulfonamides

The primary application of this compound is as an electrophilic partner in the synthesis of sulfonamides. The resulting 6-morpholinopyridine-3-sulfonamide scaffold is a key feature in a number of biologically active molecules, including potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are of significant interest for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma[7][8][9].

General Workflow for Sulfonamide Synthesis

Workflow cluster_synthesis Sulfonamide Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization This compound This compound Reaction with Amine Reaction with Amine This compound->Reaction with Amine Primary or Secondary Amine Base (e.g., Pyridine, Et3N, or DMAP) Solvent (e.g., DCM, THF, or DMF) Sulfonamide Product Sulfonamide Product Reaction with Amine->Sulfonamide Product Aqueous Work-up Aqueous Work-up Sulfonamide Product->Aqueous Work-up Quenching Extraction Purification Purification Aqueous Work-up->Purification Column Chromatography or Recrystallization Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR, MS, IR Purity Assessment Purity Assessment Spectroscopic Analysis->Purity Assessment HPLC, LC-MS

Caption: General workflow for the synthesis and purification of sulfonamides.

Protocol 1: Synthesis of N-Aryl-6-morpholinopyridine-3-sulfonamides

This protocol outlines the synthesis of N-aryl sulfonamides, a common structural motif in many pharmaceutical agents.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 - 1.2 eq)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic to 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the substituted aniline (1.0 - 1.2 eq) and pyridine or DMAP in anhydrous DCM or THF.

  • Addition of Sulfonyl Chloride: To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine. The acidic wash removes excess pyridine/DMAP, while the basic wash removes any unreacted sulfonyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude N-aryl sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: Synthesis of N-Alkyl-6-morpholinopyridine-3-sulfonamides

This protocol details the synthesis of N-alkyl sulfonamides, which are also prevalent in various bioactive compounds.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary alkylamine (1.1 - 1.5 eq)

  • Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the alkylamine (1.1 - 1.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude N-alkyl sulfonamide can be purified by flash column chromatography on silica gel.

Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

A significant application of this compound is in the synthesis of selective PDE4 inhibitors. The 6-morpholinopyridine-3-sulfonamide core serves as a key pharmacophore that can be elaborated to produce potent and selective inhibitors. The general synthetic strategy involves the coupling of the sulfonyl chloride with a suitably functionalized amine, which often contains another heterocyclic moiety.

Example Synthetic Scheme towards a PDE4 Inhibitor Scaffold:

PDE4_Inhibitor This compound This compound PDE4 Inhibitor Scaffold PDE4 Inhibitor Scaffold This compound->PDE4 Inhibitor Scaffold Functionalized Amine (R-NH2) Base, Solvent Functionalized Amine (R-NH2) Functionalized Amine (R-NH2)

Caption: General scheme for the synthesis of a PDE4 inhibitor scaffold.

The specific nature of the "Functionalized Amine (R-NH₂)" can be varied to optimize the potency, selectivity, and pharmacokinetic properties of the final PDE4 inhibitor[7][8].

Conclusion: A Powerful Tool for Chemical Innovation

This compound is a testament to the power of well-designed building blocks in accelerating chemical research and development. Its straightforward synthesis and versatile reactivity make it an indispensable tool for accessing a wide range of novel sulfonamides with potential applications in medicine and materials science. The protocols and application notes provided in this guide are intended to empower researchers to confidently and efficiently utilize this valuable reagent in their synthetic endeavors, paving the way for future discoveries and innovations.

References

Application Notes & Protocols: Advanced Coupling Strategies for 6-Morpholin-4-yl-pyridine-3-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Strategic Importance of the Morpholinyl-Pyridine Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structural motif, integral to numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] The compound 6-morpholin-4-yl-pyridine-3-sulfonyl chloride is a highly valuable bifunctional reagent that combines this essential pyridine core with a morpholine group—a common feature for improving aqueous solubility and pharmacokinetic profiles—and a highly reactive sulfonyl chloride handle.[3]

This reagent's primary utility lies in its role as a robust electrophile for the synthesis of a diverse array of sulfonamides.[4] The resulting N-substituted 6-morpholinyl-pyridine-3-sulfonamides are of significant interest in drug discovery, appearing in scaffolds targeting a range of biological pathways. Beyond this primary function, the sulfonyl chloride group can participate in more advanced transition-metal-catalyzed cross-coupling reactions, serving as a surrogate for aryl halides. This opens up sophisticated synthetic pathways for late-stage functionalization and the creation of complex molecular architectures.

This document serves as a detailed guide for researchers, providing both foundational and advanced experimental protocols for leveraging this compound in synthetic campaigns. We will delve into the causality behind procedural choices, offering insights grounded in established mechanistic principles to empower researchers to not only execute but also troubleshoot and adapt these methods.

Foundational Protocol: Sulfonamide Synthesis via Nucleophilic Substitution

The most direct application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamide. This reaction proceeds via a classical nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).

Causality of Experimental Design:

  • Base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is therefore essential to act as an HCl scavenger. Pyridine can also serve as the solvent.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are typically used to prevent competitive hydrolysis of the reactive sulfonyl chloride.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, particularly with highly nucleophilic amines, before being allowed to warm to room temperature to ensure complete conversion.

Detailed Protocol 2.1: General Sulfonamide Bond Formation
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM (concentration ~0.1-0.2 M).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (used as solvent), to the solution.

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. To this, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure sulfonamide product.

Data Presentation: Representative Amines and Conditions
Amine PartnerBase (equiv.)SolventTime (h)Typical Yield (%)
AnilinePyridine (solvent)Pyridine1285-95%
BenzylamineTEA (1.5)DCM690-98%
MorpholineTEA (1.5)THF4>95%
4-BromoanilineDIPEA (1.5)MeCN1680-90%

Visualization: Sulfonamide Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Dissolve Amine (1 eq) in Anhydrous DCM base Add Base (1.5 eq) (e.g., TEA) amine->base cool Cool to 0 °C base->cool sulfonyl_chloride Add Sulfonyl Chloride (1.1 eq) Solution Dropwise cool->sulfonyl_chloride warm_stir Warm to RT Stir 4-16h (Monitor) sulfonyl_chloride->warm_stir quench Quench with aq. NaHCO₃ warm_stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Pure Sulfonamide

Caption: General experimental workflow for sulfonamide synthesis.

Advanced Protocol: Palladium-Catalyzed Desulfonylative Suzuki-Miyaura Coupling

While less common than using aryl halides, sulfonyl chlorides can serve as effective coupling partners in Suzuki-Miyaura reactions.[5] This transformation is particularly valuable as it forms a C-C bond directly at the pyridine core, significantly increasing molecular complexity. The reaction involves a palladium catalyst that facilitates the coupling between the sulfonyl chloride (acting as an electrophile) and an organoboron reagent (the nucleophile).

Causality of Experimental Design:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source such as Pd₂(dba)₃.

  • Ligand: Electron-rich, bulky phosphine ligands are critical for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. Ligands like triphenylphosphine (PPh₃), or more advanced biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to achieve good yields, especially with challenging substrates.[3]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.

  • Solvent System: The reaction is typically run in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Detailed Protocol 3.1: Suzuki-Miyaura C-C Bond Formation
  • Inert Atmosphere Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.5 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand if required.

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final substrate concentration should be around 0.1 M.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(SO₂Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂(R²) transmetal->pd_r1_r2 boronate R²-B(OH)₃⁻ boronate->transmetal base Base (e.g., K₂CO₃) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->base red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Product) red_elim->product aryl_sulfonyl R¹-SO₂Cl aryl_sulfonyl->ox_add

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Advanced Protocol: Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, typically involving the coupling of an amine with an aryl halide or sulfonate.[7][8] While the direct use of a sulfonyl chloride as a leaving group in this reaction is not a standard transformation, the principles of Buchwald-Hartwig amination are highly relevant for the further functionalization of molecules derived from this compound.

A common and powerful strategy in drug development involves a multi-step sequence:

  • Couple the sulfonyl chloride with an amine that also contains a halide (e.g., 4-bromoaniline), as described in Protocol 2.1.

  • Use the resulting haloaryl sulfonamide as a substrate in a subsequent Buchwald-Hartwig amination to introduce a second, different amine at the halide position.

This approach allows for the modular and convergent assembly of complex structures with multiple points of diversity.

Detailed Protocol 4.1: Sequential Buchwald-Hartwig Amination

(This protocol assumes the starting material is a haloaryl sulfonamide previously synthesized from this compound and a halo-amine).

  • Inert Atmosphere Setup: In a glovebox or Schlenk line, combine the haloaryl sulfonamide substrate (1.0 equivalent), the desired amine (1.2 equivalents), a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos or a biaryl phosphine ligand like RuPhos, 2-4 mol%).[9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vessel.

  • Heating: Heat the reaction to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No/Low Conversion 1. Inactive catalyst (Pd-coupling).2. Hydrolyzed sulfonyl chloride.3. Insufficiently strong base (Suzuki).4. Low reaction temperature.1. Ensure inert atmosphere; use fresh catalyst/ligand.2. Use anhydrous solvents and reagents.3. Switch to a stronger base (e.g., K₂CO₃ -> K₃PO₄).4. Increase temperature in 10 °C increments.
Side Product Formation 1. Homocoupling of boronic acid (Suzuki).2. Protodeborylation of boronic acid.3. Decomposition of starting material/product.1. Lower catalyst loading; ensure inert atmosphere.2. Use fresh boronic acid; minimize reaction time.3. Lower reaction temperature; screen different ligands.
Difficult Purification 1. Co-elution of product with ligand or starting material.2. Product is highly polar and streaks on silica.1. Use a different ligand; perform an aqueous wash to remove base.2. Use a different stationary phase (e.g., alumina) or reverse-phase chromatography; add a small amount of acid/base (e.g., TEA) to the eluent.

References

Application Notes & Protocols: The Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are foundational to the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] Their prevalence is remarkable; it is estimated that over half of all approved small-molecule drugs feature at least one heterocyclic ring.[1] This ubiquity stems from their unique ability to present diverse functionalities in a constrained three-dimensional space, which is crucial for specific interactions with biological targets.[1][3] The incorporation of heteroatoms imparts distinct electronic and steric properties, influencing reactivity, solubility, and the capacity for hydrogen bonding—all critical parameters in drug design.[3]

The demand for novel, structurally diverse heterocyclic scaffolds is perpetual.[4] Advances in synthetic methodologies that allow for rapid and efficient access to functionalized heterocycles are of paramount importance, as they expand the available chemical space for drug discovery programs.[5] This guide provides an in-depth exploration of key synthetic strategies, from classical named reactions to modern, sustainable approaches, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

Section 1: Foundational Synthetic Strategies: Classical Named Reactions

While the field is rapidly evolving, a core set of classical reactions remains indispensable for the construction of fundamental heterocyclic cores.[2] Understanding their mechanisms and scope is essential for any synthetic chemist.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone for creating 1,4-dihydropyridines and, subsequently, pyridines.[6][7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8] The resulting dihydropyridine can be easily oxidized to the corresponding aromatic pyridine.[8] This method's simplicity and efficiency have cemented its role in medicinal chemistry, notably in the synthesis of calcium channel blockers like nifedipine.[6]

Mechanistic Rationale: The reaction proceeds through a series of well-understood intermediates. The key steps involve a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[9] A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.[9]

Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Materials: Benzaldehyde (1.06 g, 10 mmol), Ethyl acetoacetate (2.60 g, 20 mmol), Ammonium acetate (0.77 g, 10 mmol), Ethanol (25 mL).

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

    • Add ammonium acetate to the solution and stir.

    • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with stirring.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it.

    • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

  • Self-Validation: The formation of the product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The subsequent oxidation to the pyridine can be achieved using an oxidizing agent like nitric acid or potassium ferrocyanide, with the aromaticity change being readily observable by NMR spectroscopy.[9]

The Paal-Knorr Pyrrole Synthesis

Another classic method, the Paal-Knorr synthesis, provides a straightforward route to substituted pyrroles via the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11][12] This reaction is highly valuable for accessing pyrrole scaffolds, which are common in natural products and pharmaceuticals.[12]

Mechanistic Rationale: The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal.[11] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, which is often the rate-determining step.[11] The final step is the dehydration of the cyclic intermediate to form the aromatic pyrrole ring.[11] The reaction is typically acid-catalyzed.[12][13]

Protocol 2: Synthesis of 1,2,5-Trimethylpyrrole

  • Materials: Acetonylacetone (2,5-hexanedione) (1.14 g, 10 mmol), Methylamine (40% solution in water, ~1.5 mL), Acetic acid (catalytic amount).

  • Procedure:

    • Combine acetonylacetone and the methylamine solution in a reaction vial.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Seal the vial and heat the mixture at 80-100°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrole.

    • Purify by distillation or column chromatography if necessary.

  • Self-Validation: The successful synthesis is confirmed by the disappearance of the dicarbonyl starting material and the appearance of the pyrrole product on TLC. Spectroscopic characterization (¹H NMR will show characteristic pyrrole ring protons and the N-methyl signal) will validate the structure.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a crucial reaction for producing the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[14] This method is widely used in the synthesis of antimigraine drugs of the triptan class.[14]

Mechanistic Rationale: The reaction begins with the formation of a phenylhydrazone from the condensation of the phenylhydrazine and the carbonyl compound.[15] The phenylhydrazone then isomerizes to an enamine.[14] After protonation, a key[5][5]-sigmatropic rearrangement occurs, breaking the N-N bond and forming a diimine intermediate.[14][16] This intermediate then undergoes cyclization and elimination of ammonia under acid catalysis to yield the energetically favorable aromatic indole.[15]

Protocol 3: Synthesis of 2-Phenylindole

  • Materials: Phenylhydrazine (1.08 g, 10 mmol), Acetophenone (1.20 g, 10 mmol), Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂).

  • Procedure:

    • Hydrazone Formation: Mix phenylhydrazine and acetophenone in ethanol with a catalytic amount of acetic acid. Heat the mixture to reflux for 30 minutes to form the phenylhydrazone. Cool and collect the precipitated solid.

    • Cyclization: Add the dried phenylhydrazone to an excess of PPA (or mix with anhydrous ZnCl₂).

    • Heat the mixture to 150-170°C for 15-30 minutes.

    • Cool the reaction mixture and carefully add ice-water.

    • The solid product will precipitate. Neutralize the solution with a base (e.g., NaOH solution).

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize from ethanol or another suitable solvent to obtain pure 2-phenylindole.

  • Self-Validation: The progress of the reaction can be followed by TLC. The final product's structure is confirmed by melting point and spectroscopic analysis, particularly the appearance of the characteristic indole N-H proton signal in the ¹H NMR spectrum.

Section 2: Modern and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods.[17][18] These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents.[17][19]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity.[17][20] The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for rapid and uniform heating, accelerating reaction rates.

Application in Hantzsch Synthesis: The classical Hantzsch synthesis, which can require several hours of reflux, can often be completed in minutes under microwave irradiation, frequently under solvent-free conditions.[17]

Protocol 4: Microwave-Assisted Hantzsch Synthesis of Dihydropyridines

  • Materials: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (2 mmol), Ammonium acetate (1.5 mmol).

  • Procedure:

    • Grind the reactants together in a mortar and pestle.

    • Place the mixture in an open vessel suitable for microwave synthesis.

    • Irradiate in a domestic or dedicated laboratory microwave oven (e.g., 300-500 W) for 2-5 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the vessel and add ethanol to the solid mass.

    • Filter the solid product, wash with cold ethanol, and dry.

  • Self-Validation: Comparison of the yield and reaction time with the conventional heating method (Protocol 1) will demonstrate the efficiency of the microwave-assisted approach. Purity can be assessed by melting point and spectroscopy.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[21] This process generates localized "hot spots" with transient high temperatures and pressures, accelerating reactions.[21] Sonochemistry often leads to higher yields and shorter reaction times compared to conventional methods.[21][22]

Application in Heterocycle Synthesis: Ultrasound has been successfully applied to a wide range of heterocyclic syntheses, including multicomponent reactions in environmentally benign solvents like water.[22] For instance, the synthesis of 2-iminothiazolines from α-bromoketones and thioureas can be achieved rapidly at room temperature under solvent-free ultrasonic irradiation.[21]

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has revolutionized heterocyclic synthesis, enabling the construction of complex ring systems with high efficiency and selectivity.[23][24] Catalysts based on palladium, copper, gold, and rhodium are widely used for forming C-C and C-heteroatom bonds.[25][26] These methods allow for the synthesis of heterocycles that are difficult to access through classical routes.[24]

Key Strategies:

  • Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig couplings are powerful tools for functionalizing heterocyclic rings or for cyclization steps.[2]

  • C-H Activation: Direct functionalization of C-H bonds is an atom-economical strategy that avoids the need for pre-functionalized starting materials.[5]

  • Cyclization/Annulation Reactions: Transition metals can catalyze the intramolecular cyclization of functionalized acyclic precursors to form a wide variety of heterocyclic rings.[25][26]

Section 3: Data Presentation and Characterization

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity.[27][28]

Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.[28]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[28]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Elemental Analysis (CHNS): Determines the elemental composition of the compound, which is crucial for confirming the molecular formula.[27]

Comparative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of a substituted pyridine, comparing classical and modern approaches.

MethodCatalystSolventTimeTemp (°C)Yield (%)Reference
Classical Hantzsch Acetic AcidEthanol3-4 hReflux (~78°C)70-85[6][7]
Microwave-Assisted None (Solvent-free)None2-5 minN/A90-96[17]
Ultrasound-Assisted p-TSAWater (micellar)15-30 minRoom Temp~96[7]

Visualizing Synthetic Pathways

Diagrams are essential for clearly communicating complex reaction mechanisms and workflows.

Hantzsch_Mechanism cluster_0 Pathway A: Knoevenagel Condensation cluster_1 Pathway B: Enamine Formation cluster_2 Cyclization & Dehydration Ketoester1 β-Ketoester IntermediateA α,β-Unsaturated Carbonyl Ketoester1->IntermediateA + Aldehyde Aldehyde Aldehyde Aldehyde->IntermediateA Michael_Adduct Michael Adduct IntermediateA->Michael_Adduct + Enamine Ketoester2 β-Ketoester IntermediateB Enamine Ketoester2->IntermediateB + Ammonia Ammonia Ammonia Ammonia->IntermediateB IntermediateB->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & -H₂O Pyridine Pyridine DHP->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Fischer_Indole_Workflow Start Phenylhydrazine + Ketone/Aldehyde Step1 Condensation (Acid Catalyst) Start->Step1 Hydrazone Phenylhydrazone Intermediate Step1->Hydrazone Step2 Tautomerization Hydrazone->Step2 Enamine Enamine Intermediate Step2->Enamine Step3 [3,3]-Sigmatropic Rearrangement Enamine->Step3 Diimine Diimine Intermediate Step3->Diimine Step4 Cyclization & -NH₃ Diimine->Step4 Product Aromatic Indole Step4->Product

Caption: Workflow for the Fischer Indole Synthesis.

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds remains a vibrant and critical area of chemical research. While classical methods provide a robust foundation, the future lies in the development and adoption of more efficient, sustainable, and atom-economical strategies.[4][5] The integration of transition-metal catalysis, C-H activation, and green chemistry principles like microwave and ultrasound-assisted synthesis will continue to push the boundaries of what is possible.[5][29] These advanced methodologies not only accelerate the discovery of new drug candidates but also align the practice of chemical synthesis with the growing need for environmental responsibility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this critical intermediate and its subsequent reactions. As scientists, we understand that success in the lab is not just about following a protocol but about understanding the underlying chemistry to troubleshoot and optimize effectively. This document provides in-depth, field-proven insights into the common challenges encountered during the synthesis of this molecule and offers practical, evidence-based solutions.

The synthesis of this compound is typically approached in two key stages:

  • Formation of a 6-halopyridine-3-sulfonyl chloride precursor.

  • Nucleophilic Aromatic Substitution (SNAr) with morpholine.

Each stage presents unique challenges that can significantly impact the overall yield and purity. This guide is structured to address specific problems you might encounter in a direct question-and-answer format.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific, frequently encountered problems. Each answer delves into the root chemical cause and provides a step-by-step resolution.

Issue 1: Low Yield During the Conversion of 6-Chloropyridine-3-sulfonic Acid to its Sulfonyl Chloride

Question: My initial chlorination step to form 6-chloropyridine-3-sulfonyl chloride from the corresponding sulfonic acid is giving me a very low yield. What are the likely causes and how can I fix this?

Answer: This is a very common bottleneck. The conversion of sulfonic acids to sulfonyl chlorides often employs harsh reagents and is highly sensitive to reaction conditions and, most critically, the workup procedure.

Probable Causes & Solutions:

  • Inadequate Chlorinating Agent or Conditions: Standard reagents like phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are effective but can lead to side reactions if not controlled.[1][2][3]

    • Expert Insight: A combination of PCl₅ and POCl₃ is often used.[3] POCl₃ can act as a solvent and help to moderate the reactivity. Running the reaction at reflux (around 110-130°C) for several hours is typical, but prolonged heating can lead to degradation or unwanted side-chlorination of the pyridine ring.[3][4] Start with a 3-5 hour reaction time and monitor by TLC or LC-MS.

  • Product Loss via Hydrolysis During Workup: This is the most significant cause of yield loss. Sulfonyl chlorides are highly reactive electrophiles and are readily hydrolyzed back to the inactive sulfonic acid upon contact with water.[5][6][7] Pouring the reaction mixture onto crushed ice, a common quenching method, can decimate your yield if not performed with extreme care.[6]

    • Causality: The low solubility of the sulfonyl chloride in water can sometimes protect it, allowing it to precipitate out.[6] However, any dissolved product will rapidly hydrolyze, especially under non-neutral pH conditions.

    • Self-Validating Protocol: To avoid hydrolysis, consider a fully anhydrous workup or a rapid, cold extraction. A superior, industrially applicable method is to remove the excess POCl₃/PCl₅ under reduced pressure and then purify the resulting crude sulfonyl chloride by vacuum distillation.[4][8] This completely avoids contact with water. If extraction is necessary, quench the reaction mixture by pouring it into a biphasic mixture of ice-cold water and a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate, ensuring rapid and vigorous stirring to extract the product into the organic layer immediately upon formation.

Issue 2: The Nucleophilic Aromatic Substitution (SNAr) Reaction is Sluggish or Incomplete

Question: I'm reacting 6-chloropyridine-3-sulfonyl chloride with morpholine, but the conversion is low even after extended reaction times. How can I drive this reaction to completion?

Answer: The SNAr reaction on a pyridine ring is a powerful transformation, but its efficiency depends on several factors. The key is understanding how to activate the substrate and optimize the reaction environment.

Probable Causes & Solutions:

  • Sub-Optimal Reaction Conditions (Solvent, Base, Temperature):

    • Expert Insight: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9][10] Polar aprotic solvents, such as DMF, DMSO, or acetonitrile, are excellent choices as they stabilize this charged intermediate without solvating the nucleophile excessively. The reaction is typically sluggish in less polar solvents like THF or toluene.

    • A base is required to neutralize the HCl formed during the reaction. A non-nucleophilic organic base like triethylamine (Et₃N) or a mild inorganic base like potassium carbonate (K₂CO₃) is ideal. Using excess morpholine (2-3 equivalents) can also serve as both the nucleophile and the base.

    • Heating is often necessary. Start at a moderate temperature (e.g., 60-80°C) and increase if the reaction is slow. Monitor progress every few hours.

  • Poor Leaving Group: While chloride is a good leaving group, fluoride is even better for SNAr reactions. If you have access to 6-fluoropyridine-3-sulfonyl chloride, it will react significantly faster with morpholine. The order of reactivity for leaving groups in SNAr is F > Cl > Br > I.[10]

  • Mechanism & Regiochemistry: The success of this reaction is fundamentally due to the electron-withdrawing nature of the pyridine nitrogen. It strongly activates the C2 and C4 (ortho and para) positions for nucleophilic attack by stabilizing the anionic intermediate through resonance.[9][11] Your substrate, with the leaving group at C6 (equivalent to C2), is perfectly primed for this reaction. If the reaction is still failing, the issue almost certainly lies in the conditions, not the inherent reactivity of the substrate.

Issue 3: Final Product is Impure and Difficult to Purify

Question: My final product, this compound, is contaminated with the corresponding sulfonic acid and is unstable on silica gel. What is a reliable purification strategy?

Answer: This is a classic challenge when working with reactive sulfonyl chlorides. The sulfonic acid impurity arises from hydrolysis, and the reactivity of the sulfonyl chloride group makes it susceptible to degradation on acidic silica gel.

Probable Causes & Solutions:

  • Hydrolysis: As mentioned, any exposure to moisture during the reaction, workup, or storage will lead to the formation of 6-morpholin-4-yl-pyridine-3-sulfonic acid.

    • Expert Insight: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During workup, use a brine wash to remove bulk water from the organic layer and dry thoroughly with a desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Decomposition on Silica Gel: Silica gel is acidic and can catalyze the hydrolysis or reaction of your sulfonyl chloride with the solvent (e.g., methanol or ethanol are often used in chromatography).

    • Self-Validating Protocol: Avoid standard silica gel chromatography if possible. If it is necessary, you can use a "deactivated" stationary phase. This can be prepared by pre-treating the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., hexanes/ethyl acetate with 1% Et₃N), to neutralize the acidic sites.

    • Alternative Purification: The best method is often crystallization . After a thorough extractive workup and drying, concentrate the organic solvent and attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, ether, or DCM/pentane). This method effectively removes impurities and avoids the decomposition issues associated with chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic workflow for this molecule?

A1: The most common and logical pathway starts from a commercially available precursor and proceeds in two main steps, as illustrated below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 6-Chloropyridine-3-sulfonic acid B 6-Chloropyridine-3-sulfonyl chloride A->B  PCl₅, POCl₃  Reflux D This compound B->D B->D  K₂CO₃, MeCN  Heat C Morpholine C->D

Caption: General two-step synthesis of the target compound.

Q2: How can I effectively monitor the progress of these reactions?

A2: For both steps, Thin-Layer Chromatography (TLC) is a fast and effective method. Use a UV lamp (254 nm) for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will allow you to track the disappearance of starting material and the appearance of your product, confirming its mass simultaneously.

Q3: What are the key safety considerations when working with chlorinating agents like POCl₃ and PCl₅?

A3: These reagents are highly corrosive and react violently with water, releasing HCl gas. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure a quenching agent (like sodium bicarbonate solution) is readily available for spills. Reactions should be conducted with careful temperature control to avoid runaways.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 6-Chloropyridine-3-sulfonyl chloride

This protocol is adapted from established industrial methods that prioritize yield by avoiding aqueous workup.[3][4][8]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-chloropyridine-3-sulfonic acid (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, 1.2 eq). The mixture may become a thick slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4 hours. The reaction should become more homogenous as it proceeds.

  • Workup (Anhydrous): Cool the mixture to room temperature. Set up a vacuum distillation apparatus and carefully distill off the excess POCl₃.

  • Purification: The remaining crude residue can then be purified by high-vacuum distillation to yield 6-chloropyridine-3-sulfonyl chloride as a low-melting solid or oil.[2][4]

Protocol 2: Synthesis of this compound
  • Setup: To a round-bottom flask, add 6-chloropyridine-3-sulfonyl chloride (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add morpholine (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 80°C and stir for 6-8 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be dissolved in ethyl acetate and washed with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.

Data Summary Table: SNAr Reaction Conditions
ParameterRecommendedRationale
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents stabilize the Meisenheimer intermediate.[9][10]
Base K₂CO₃, Cs₂CO₃, Et₃NNeutralizes in-situ generated HCl without interfering with the reaction.
Temperature 60 - 100°CProvides activation energy to overcome the aromaticity disruption barrier.
Equivalents (Morpholine) 1.1 - 1.5 eqA slight excess ensures the reaction goes to completion.
Equivalents (Base) 2.0 - 3.0 eqEnsures the reaction medium remains basic.

Part 4: Mechanistic Visualization

Understanding the "why" is crucial. The SNAr reaction proceeds because the electron-withdrawing pyridine nitrogen can stabilize the intermediate negative charge, particularly when attack occurs at the C2/C6 or C4 positions.

Caption: The SNAr pathway for the synthesis of the target molecule.

Note: The images in the DOT script are placeholders for chemical structures to illustrate the concept. The actual structures are described in the text.

We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Purification of 6-Morpholin-4-yl-pyridine-3-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride and its derivatives. As a class of compounds, pyridine sulfonyl chlorides are pivotal intermediates in the synthesis of numerous biologically active molecules. However, their purification presents unique challenges stemming from their inherent reactivity and structural characteristics. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.

The primary difficulty in handling these molecules lies in the electrophilic nature of the sulfonyl chloride group (-SO₂Cl), which is highly susceptible to hydrolysis.[1][2] The presence of the basic morpholine and pyridine nitrogen atoms can further complicate purification, particularly when using silica gel chromatography. This guide is designed to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your final compound.

Troubleshooting Guide

Rapidly diagnose and resolve common issues encountered during the purification of this compound derivatives with this troubleshooting table.

Problem Encountered Potential Cause(s) Recommended Solutions & Scientific Rationale
Product is an oil and fails to crystallize. 1. Presence of Impurities: Even minor impurities can disrupt the formation of a crystal lattice. The most common impurity is the corresponding sulfonic acid formed via hydrolysis.[3] 2. Residual Solvent: Trapped solvent molecules can inhibit solidification.Purity Check & Removal of Acidic Impurities: First, attempt to remove the sulfonic acid impurity. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The bicarbonate will deprotonate the acidic sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.[4] Trituration: If the product remains oily after the wash, try triturating it with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can wash away non-polar impurities and induce crystallization.[3] High-Vacuum Drying: Ensure all residual solvent is removed by drying under a high vacuum for an extended period.
Low purity confirmed by NMR/LC-MS; presence of a highly polar byproduct. Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly reactive towards water, leading to the formation of the corresponding sulfonic acid (6-morpholin-4-yl-pyridine-3-sulfonic acid).[5] This can occur during the reaction, aqueous work-up, or even on exposure to atmospheric moisture.[6]Anhydrous Conditions: Strictly use oven-dried glassware and anhydrous solvents throughout the synthesis and purification process.[7] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Careful Work-up: When performing an aqueous work-up, do so quickly and at low temperatures to minimize the contact time between the sulfonyl chloride and water. Separate the layers promptly.[5]
Significant tailing or streaking of the product spot on a silica TLC plate or broad peaks during column chromatography. Interaction with Silica Gel: The basic nitrogen atoms of the pyridine and morpholine rings can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and can sometimes cause product degradation on the column.[3]Mobile Phase Modification: Add a small amount of a modifier to the eluent to suppress the interaction with silica. • For acidic compounds (like the sulfonic acid impurity): Add ~0.5-1% acetic acid to the mobile phase. This protonates the basic sites on the compound, reducing their interaction with silica, and results in sharper peaks.[3] • For basic compounds (the desired product): Adding a small amount of a base like triethylamine (~0.5-1%) can neutralize the acidic sites on the silica gel, improving the peak shape of the basic product.
Low overall yield after purification. 1. Hydrolysis: As mentioned, hydrolysis during work-up is a major cause of yield loss.[5] 2. Product Loss on Stationary Phase: Irreversible adsorption or degradation of the product on the silica gel column. 3. Premature Precipitation: If the product is insoluble in the chosen chromatography solvent system, it may precipitate at the top of the column.Minimize Hydrolysis: Use the strategies outlined above (anhydrous conditions, quick work-up). Deactivate Silica Gel: Consider pre-treating the silica gel by flushing the packed column with the mobile phase containing triethylamine before loading the sample. This can passivate the active sites. Solubility Check: Before loading onto the column, ensure your crude product is fully soluble in the initial mobile phase. If not, consider a different loading technique (e.g., adsorbing the product onto a small amount of silica gel) or a different solvent system.

General Purification Workflow

The logical flow of purification is critical. The following diagram outlines a standard, robust workflow for isolating this compound derivatives.

PurificationWorkflow cluster_prep Preparation & Work-up cluster_purify Purification cluster_analysis Analysis & Storage Crude Crude Reaction Mixture Workup Aqueous Work-up (Quick, Cold, NaHCO₃ wash) Crude->Workup Extract Extraction (e.g., EtOAc, DCM) Workup->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate PurifyChoice Purification Method Concentrate->PurifyChoice Column Flash Column Chromatography PurifyChoice->Column Oily or Multiple Impurities Recrystal Recrystallization PurifyChoice->Recrystal Solid Product Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrystal->Analysis Storage Store Purified Product (Inert atmosphere, desiccated, cold) Analysis->Storage

Caption: General workflow for the purification of sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying oily products or mixtures containing several impurities with different polarities.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Anhydrous solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine or Acetic Acid (optional, as modifier)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Test various solvent systems to find one that gives the desired product an Rf value of approximately 0.2-0.4. A good starting point is a gradient of ethyl acetate in hexanes. For more polar derivatives, dichloromethane/methanol may be required.[3]

    • If the product spot is tailing, add 0.5% triethylamine to the TLC solvent system to see if the spot shape improves.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.

  • Elute the Column:

    • Begin elution with the non-polar solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (e.g., from 0% to 50% ethyl acetate in hexanes).

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the final product under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is highly effective for purifying solid compounds that have moderate solubility in a solvent at high temperatures and low solubility at room temperature or below.

Materials:

  • Crude solid this compound derivative

  • A range of anhydrous solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

  • Erlenmeyer flask, heat source (hot plate), and filtration apparatus (Büchner funnel)

Procedure:

  • Select a Solvent System:

    • Place a small amount of the crude solid in a test tube.

    • Add a small volume of a single solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. The ideal solvent will fully dissolve the compound when hot.

    • Allow the solution to cool slowly. The pure product should crystallize out, leaving impurities in the solution.

    • Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexanes.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[3] Keeping the volume to a minimum is crucial for maximizing yield.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution reaches room temperature, you can place it in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly under a vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I will encounter, and how can I be sure to remove it? A1: The most common impurity is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[3][5] This impurity is highly polar and acidic. The most effective way to remove it is through an aqueous work-up by washing the organic solution of your crude product with a saturated sodium bicarbonate solution. The basic wash will convert the sulfonic acid into its water-soluble sodium salt, which is then easily removed in the aqueous layer.

Q2: My compound streaks badly on a silica TLC plate, making it hard to monitor the reaction. What can I do? A2: This is a classic sign of strong interaction between your basic compound (due to the pyridine and morpholine nitrogens) and the acidic silica gel.[3] To get a clean spot, add a small amount (0.5-1%) of triethylamine to your TLC developing solvent (e.g., 40% Ethyl Acetate / 59.5% Hexanes / 0.5% Triethylamine). The triethylamine will compete for the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.

Q3: How should I properly store my purified this compound? A3: Sulfonyl chlorides are moisture-sensitive and should be stored with care to prevent degradation.[8][9] Store the purified, dry solid in a tightly sealed vial, preferably under an inert atmosphere of argon or nitrogen. Place the vial in a desiccator in a cool, dry place.[8] For long-term storage, refrigeration is recommended.

Q4: What is the best deuterated solvent for running an NMR spectrum of my sulfonyl chloride? A4: You must use an aprotic deuterated solvent to avoid hydrolysis of your sample.[10] Suitable choices include chloroform-d (CDCl₃), acetone-d₆, or DMSO-d₆. Ensure the solvent is from a fresh, sealed bottle or has been properly dried to minimize water content.

Q5: Is reverse-phase HPLC a viable option for purifying these compounds? A5: Yes, reverse-phase HPLC is an excellent and versatile technique for purifying sulfonyl chlorides, especially those that are non-volatile or thermally unstable.[10] A common mobile phase would be a gradient of water and acetonitrile or methanol.[10] It may be necessary to use a buffer to control the pH, or add a modifier like formic acid for MS-compatibility, which can also help improve peak shape.[11]

References

Technical Support Center: Synthesis of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The morpholine moiety often enhances solubility and biological activity, while the sulfonyl chloride group serves as a versatile handle for further chemical modifications, such as the formation of sulfonamides.[1][2][3] However, the synthesis is not without its challenges. The presence of multiple reactive sites and the inherent instability of the sulfonyl chloride functional group can lead to a variety of side reactions, complicating purification and reducing yields.

This guide provides in-depth technical support, addressing specific issues you may encounter during your experiments. By understanding the underlying chemical principles, you can effectively troubleshoot and prevent the formation of unwanted byproducts.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequently encountered side reactions during the synthesis of this compound. The typical synthetic route involves the chlorosulfonation of 6-morpholinopyridine.

Main Reaction Pathway

The desired transformation is the conversion of 6-morpholinopyridine to this compound.

6-Morpholinopyridine 6-Morpholinopyridine This compound This compound 6-Morpholinopyridine->this compound Chlorosulfonation (e.g., ClSO3H)

Caption: Desired synthetic route to the target compound.

Common Issues and Side Reactions
Observed Issue Potential Side Product(s) Probable Cause(s) Recommended Solutions & Preventative Measures
Low yield of desired product, presence of a water-soluble impurity. 6-Morpholin-4-yl-pyridine-3-sulfonic acidHydrolysis of the sulfonyl chloride product.- Strictly anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Controlled work-up: Use a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time with water.[4][5][6]- Solvent choice: Use a non-polar organic solvent for extraction to minimize the co-extraction of the sulfonic acid.
Formation of a chlorinated byproduct. 5-Chloro-6-morpholin-4-yl-pyridine-3-sulfonyl chlorideOver-chlorination of the pyridine ring.- Stoichiometry control: Use a stoichiometric amount or a slight excess of the chlorosulfonating agent. Avoid large excesses.- Temperature control: Perform the reaction at a low temperature (e.g., 0-10 °C) to reduce the rate of electrophilic aromatic substitution on the ring.[7][8]
Presence of starting material in the final product. 6-MorpholinopyridineIncomplete reaction.- Reaction time: Increase the reaction time, monitoring by TLC or LC-MS to determine the point of completion.- Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.- Reagent addition: Ensure efficient mixing and consider the slow, portion-wise addition of the chlorosulfonating agent.
Degradation of the morpholine ring. Complex mixture of byproductsHarsh reaction conditions (e.g., high temperature, strong acid).- Milder reagents: Consider alternative, milder sulfonating agents if possible.- Temperature control: Maintain a low and controlled temperature throughout the reaction.
Formation of pyridine-3-sulfonyl chloride. Pyridine-3-sulfonyl chlorideCleavage of the morpholine group.- Reaction conditions: This is less common but can occur under very harsh acidic conditions. Ensure the reaction is not excessively exothermic.
Visualizing Side Reaction Pathways

The following diagram illustrates the main reaction pathway and the key side reactions that can occur.

cluster_main Main Reaction Pathway cluster_side Side Reactions 6-Morpholinopyridine 6-Morpholinopyridine Target_Product This compound 6-Morpholinopyridine->Target_Product Chlorosulfonation Hydrolysis 6-Morpholin-4-yl-pyridine-3-sulfonic acid Target_Product->Hydrolysis Moisture Over-chlorination 5-Chloro-6-morpholin-4-yl- pyridine-3-sulfonyl chloride Target_Product->Over-chlorination Excess Chlorinating Agent / High Temp

Caption: Main synthesis pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorosulfonating agent for this synthesis?

A1: Chlorosulfonic acid (ClSO₃H) is commonly used. However, its high reactivity can lead to side reactions. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can also be effective for converting the corresponding sulfonic acid to the sulfonyl chloride.[9][10] The choice of reagent may depend on the scale of the reaction and the available equipment.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q3: My product is an oil, but the literature reports a solid. What should I do?

A3: The product, this compound, is reported to have a melting point of 118 °C.[2] If you obtain an oil, it is likely impure. The presence of residual solvent or side products can lower the melting point and prevent crystallization. Attempt to purify the material further by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) or by column chromatography on silica gel.

Q4: The sulfonyl chloride is highly sensitive to moisture. How should I handle and store it?

A4: The sulfonyl chloride group is indeed susceptible to hydrolysis.[11][12] It is crucial to handle the compound in a dry environment, preferably in a glove box or under a stream of inert gas. For storage, keep it in a tightly sealed container with a desiccant, and store it at a low temperature (2-8 °C) to minimize degradation.[2]

Q5: Are there alternative synthetic routes to avoid the direct chlorosulfonation of 6-morpholinopyridine?

A5: Yes, an alternative approach is to first synthesize 6-chloropyridine-3-sulfonyl chloride and then perform a nucleophilic aromatic substitution with morpholine.[13][14][15] This can be a viable strategy if the direct chlorosulfonation proves to be low-yielding or difficult to control.

Alternative Synthetic Pathway

6-Chloropyridine-3-sulfonic acid 6-Chloropyridine-3-sulfonic acid 6-Chloropyridine-3-sulfonyl chloride 6-Chloropyridine-3-sulfonyl chloride 6-Chloropyridine-3-sulfonic acid->6-Chloropyridine-3-sulfonyl chloride Chlorination (e.g., PCl5/POCl3) This compound This compound 6-Chloropyridine-3-sulfonyl chloride->this compound Nucleophilic Substitution (Morpholine, Base)

Caption: An alternative two-step synthesis route.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol provides a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

Materials:

  • 6-Morpholinopyridine

  • Chlorosulfonic acid

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6-morpholinopyridine (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorosulfonating Agent: Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

References

Technical Support Center: Optimizing the Synthesis of 6-Morpholin-4-yl-pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This key intermediate is crucial for the development of various sulfonamide-based active pharmaceutical ingredients (APIs). However, its synthesis presents unique challenges related to regioselectivity, reagent choice, and product stability. This document offers troubleshooting advice and optimized protocols grounded in established chemical principles to help you navigate these complexities successfully.

Section 1: Synthetic Strategy & Mechanistic Considerations

The synthesis of this compound is most reliably achieved via a two-step process starting from the corresponding sulfonic acid. Direct chlorosulfonation of 6-morpholinopyridine is generally avoided due to significant challenges in controlling regioselectivity. The powerful electron-donating morpholino group strongly directs electrophilic attack to the positions ortho and para to itself (positions 5 and 2), making the desired substitution at the 3-position electronically disfavored.

Therefore, the recommended and most controllable pathway involves the chlorination of a pre-synthesized 6-morpholinopyridine-3-sulfonic acid precursor. This approach isolates the challenges of regiochemistry to the initial sulfonation step (or an alternative synthetic route to the sulfonic acid) and allows for a more focused optimization of the critical conversion to the sulfonyl chloride.

Recommended Synthetic Workflow

The diagram below outlines the validated two-step approach for preparing the target sulfonyl chloride from its sulfonic acid precursor.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination (Focus of this Guide) Start 6-Morpholinopyridine-3-sulfonic Acid Reaction Chlorination Reaction (e.g., SOCl₂, PCl₅) Start->Reaction Anhydrous Conditions Workup Aqueous Workup (Quench & Extract) Reaction->Workup Controlled Quench Purification Purification (Crystallization or Chromatography) Workup->Purification Low Temperature Product This compound Purification->Product

Caption: Recommended workflow for the synthesis of the target sulfonyl chloride.

Section 2: Troubleshooting Guide for Sulfonyl Chloride Formation

This section addresses common issues encountered during the conversion of 6-morpholinopyridine-3-sulfonic acid to its corresponding sulfonyl chloride.

Q1: My reaction shows low or no conversion to the sulfonyl chloride. What are the likely causes and solutions?

Answer: Low conversion is typically linked to the choice of chlorinating agent, the quality of the starting material, or suboptimal reaction conditions.

  • Cause 1: Inappropriate Chlorinating Agent. The reactivity of chlorinating agents varies significantly. A reagent that is too mild may not effectively convert the sulfonic acid.

  • Solution 1: Select an Appropriate Reagent. The choice of chlorinating agent is critical. Consider the options in the table below. For this specific substrate, starting with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is highly recommended. The DMF forms the Vilsmeier reagent in situ, which is a potent catalyst for this transformation. If this fails, a stronger agent like phosphorus pentachloride (PCl₅) can be employed.[1][2]

ReagentTypical ConditionsProsCons
Thionyl Chloride (SOCl₂) Reflux in neat SOCl₂ or inert solvent (DCE, Toluene)Volatile byproducts (SO₂, HCl) are easily removed.May require higher temperatures or a catalyst (DMF) for less reactive substrates.
PCl₅ / POCl₃ Heat/reflux in inert solvent or neat POCl₃Highly effective for a wide range of sulfonic acids.[1]Solid PCl₅ can be difficult to handle; POCl₃ byproduct has a high boiling point, complicating purification.[3]
Oxalyl Chloride Inert solvent (DCM, DCE) with catalytic DMF, often at RTVery reactive; volatile byproducts (CO, CO₂, HCl).More expensive; can be too reactive, leading to side products if not controlled.
  • Cause 2: Wet or Impure Starting Material. The presence of water in the sulfonic acid starting material will consume the chlorinating agent and prevent the reaction from proceeding.

  • Solution 2: Ensure Anhydrous Starting Material. Dry the sulfonic acid precursor thoroughly under high vacuum before use. Purity should be confirmed by NMR or another suitable analytical method.

  • Cause 3: Insufficient Reaction Time or Temperature. The conversion of sulfonic acids to sulfonyl chlorides can be slow.

  • Solution 3: Optimize Reaction Parameters. Monitor the reaction progress using a suitable technique like HPLC or TLC (if a stable reference standard is available). If the reaction stalls, consider increasing the reaction time or cautiously raising the temperature. A continuous flow setup can also improve safety and control over highly exothermic reactions.[4]

Q2: My final product is heavily contaminated with the starting sulfonic acid. How can I prevent this?

Answer: This is a classic sign of product hydrolysis, as sulfonyl chlorides are highly susceptible to reaction with water.[5][6]

  • Prevention 1: Maintain Strictly Anhydrous Conditions. This is the most critical factor.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Prevention 2: Implement a Controlled Workup. The workup procedure is where significant hydrolysis often occurs.

    • Quenching: Pour the cooled reaction mixture directly onto a mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[6][7] The low temperature minimizes the rate of hydrolysis while the organic solvent immediately extracts the desired product.

    • Washing: Perform aqueous washes quickly with ice-cold solutions (e.g., saturated NaHCO₃, brine). Minimize contact time between the organic layer and the aqueous phases.

    • Drying and Isolation: Promptly dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo at low temperature.

Q3: The product seems to decompose during purification by distillation or chromatography. What should I do?

Answer: Heteroaromatic sulfonyl chlorides, particularly pyridine-3-sulfonyl chlorides, can exhibit limited thermal stability.[8][9][10] High temperatures during purification can lead to decomposition, often via SO₂ extrusion.[9]

  • Solution 1: Avoid High-Temperature Purification. Vacuum distillation should only be attempted with extreme caution on a small scale, as it can lead to significant product loss.[11][12]

  • Solution 2: Use Low-Temperature Crystallization. If the crude product is a solid or oil that can be solidified, attempt crystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate, toluene/heptane) at low temperatures (-20 °C to 0 °C).

  • Solution 3: Flash Chromatography (with caution). If the compound is stable enough, flash chromatography on silica gel can be effective. Use a non-polar eluent system and work quickly. It is advisable to first test the stability of a small sample on a TLC plate by spotting it and letting it sit for 30-60 minutes before eluting to check for decomposition spots.

  • Solution 4: Use Crude Product Directly. For many applications, the crude sulfonyl chloride, after a careful workup and removal of solvent, is of sufficient purity to be used immediately in the subsequent reaction (e.g., sulfonamide formation).[2] This is often the preferred industrial approach to minimize degradation-related yield loss.

Section 3: Recommended Experimental Protocol

This protocol details the conversion of 6-morpholinopyridine-3-sulfonic acid to this compound using thionyl chloride and catalytic DMF.

Materials:

  • 6-Morpholinopyridine-3-sulfonic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 - 10.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice-cold saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-morpholinopyridine-3-sulfonic acid (1.0 eq).

  • Suspension: Suspend the sulfonic acid in anhydrous DCM (approx. 5-10 mL per gram of sulfonic acid).

  • Catalyst Addition: Add catalytic DMF (0.1 eq) to the suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add thionyl chloride (5.0 eq) dropwise via a dropping funnel over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by quenching a small aliquot and analyzing via HPLC-MS or ¹H NMR.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Workup:

    • Cool the residue to 0 °C and redissolve it in fresh DCM.

    • Pour the DCM solution into a separatory funnel containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Caution: Perform this step slowly due to gas evolution.

    • Separate the organic layer. Wash it sequentially with ice-cold water and then ice-cold brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C to yield the crude this compound, which should be used immediately in the next step.

Section 4: Analytical Characterization & Quality Control

Accurate characterization is essential for confirming product identity and purity.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. Due to the reactivity of the sulfonyl chloride, use aprotic deuterated solvents like CDCl₃ or Acetone-d₆.[13]

  • Chromatographic Methods: HPLC and GC-MS are invaluable for assessing purity and identifying byproducts.[13] Given the reactivity, derivatization of the sulfonyl chloride may be required for robust quantitative analysis by some HPLC methods.[14][15]

  • Titrimetry: For applications requiring precise quantification of the sulfonyl chloride content, titrimetric methods offer a reliable and cost-effective solution.[13]

Section 5: FAQs

  • What is the expected stability of this compound?

    • While specific data for this molecule is not widely published, heteroaromatic sulfonyl chlorides are generally less stable than their aryl counterparts.[10] Pyridine-3-sulfonyl chlorides are noted to be particularly prone to hydrolysis.[9] It should be considered a moisture-sensitive and potentially thermally labile compound. Store it under an inert atmosphere at low temperatures (≤ 0 °C) and, for best results, use it immediately after synthesis.

  • Can I use chlorosulfonic acid for a one-step synthesis from 6-morpholinopyridine?

    • This is not recommended. As discussed in Section 1, the powerful directing effect of the morpholine substituent would likely lead to a mixture of products, with very little of the desired 3-sulfonyl chloride. Furthermore, chlorosulfonic acid is a hazardous reagent that can cause unwanted side reactions like ring chlorination at elevated temperatures.[16][17][18]

  • My reaction generates a lot of dark, tar-like material. Why?

    • This often indicates decomposition. This can be caused by excessive heat, the presence of impurities, or using a chlorinating agent that is too harsh for the substrate. Re-evaluate your reaction temperature, ensure the purity of your starting materials, and consider using a milder chlorinating agent or conditions (e.g., oxalyl chloride at room temperature instead of refluxing in SOCl₂).

Troubleshooting Logic Flow

Troubleshooting_Logic Start Problem Encountered LowYield Low / No Yield Start->LowYield Hydrolysis Sulfonic Acid Impurity (Hydrolysis) Start->Hydrolysis Decomposition Decomposition During Purification Start->Decomposition CheckReagent 1. Evaluate Chlorinating Agent (Use SOCl₂/DMF or PCl₅) LowYield->CheckReagent CheckSM 2. Ensure Anhydrous Starting Material LowYield->CheckSM CheckConditions 3. Optimize Time/Temp (Monitor by HPLC) LowYield->CheckConditions Anhydrous 1. Use Strictly Anhydrous Conditions (N₂ atm) Hydrolysis->Anhydrous Workup 2. Control Workup (Quench on ice, use cold washes) Hydrolysis->Workup AvoidHeat 1. Avoid High Temps (No high-vac distillation) Decomposition->AvoidHeat PurifyCold 2. Use Low-Temp Crystallization or Fast Chromatography Decomposition->PurifyCold UseCrude 3. Use Crude Product Immediately Decomposition->UseCrude

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile building block. As a sulfonyl chloride, this compound is inherently reactive and requires careful handling to ensure experimental success and reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry and extensive laboratory experience.

I. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the use of this compound in chemical reactions.

Issue 1: Low or No Yield of the Desired Sulfonamide Product

You've performed a reaction between this compound and your amine of interest, but the yield of the resulting sulfonamide is disappointingly low or nonexistent.

Probable Cause: The primary suspect in this scenario is the degradation of the sulfonyl chloride, most commonly through hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding sulfonic acid.[1][2][3][4] This sulfonic acid is unreactive towards amines under typical sulfonamide formation conditions, thus halting your desired reaction pathway.

Step-by-Step Troubleshooting Protocol:

  • Reagent Purity Check:

    • Before starting your reaction, assess the purity of the this compound. A simple method is to acquire a ¹H NMR spectrum of the starting material. The presence of broad peaks or unexpected signals may indicate degradation.

    • A titration method can also be employed to determine the active sulfonyl chloride content.[5]

  • Solvent and Reagent Anhydrous Conditions:

    • Ensure all solvents are rigorously dried before use. For common solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, distillation over a suitable drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) or the use of a solvent purification system is recommended.

    • All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure your amine and any base used (e.g., triethylamine, pyridine) are also anhydrous.

  • Reaction Setup and Execution:

    • Set up the reaction under a positive pressure of an inert gas.

    • Dissolve the amine and any base in the anhydrous solvent first.

    • Add the this compound, either as a solid or as a solution in the anhydrous reaction solvent, to the amine solution. Adding the sulfonyl chloride to the amine (rather than vice-versa) can help minimize its time in solution before encountering the desired nucleophile.

  • Temperature Control:

    • Many sulfonamide formations are exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.

Workflow for Ensuring Anhydrous Conditions:

Caption: Workflow for maintaining anhydrous conditions in sulfonamide synthesis.

Issue 2: Formation of an Insoluble Precipitate Upon Dissolving the Sulfonyl Chloride

When you attempt to dissolve the this compound in your reaction solvent, a white, insoluble solid immediately forms.

Probable Cause: This is a classic sign of hydrolysis. The resulting 6-morpholin-4-yl-pyridine-3-sulfonic acid is often a salt-like, polar compound with low solubility in common organic solvents.

Step-by-Step Troubleshooting Protocol:

  • Solvent Quality Assessment:

    • The primary cause is likely residual water in your solvent. Test your solvent for water content using a Karl Fischer titrator or by using a fresh bottle of anhydrous solvent.

  • Handling and Storage of the Sulfonyl Chloride:

    • Review your handling procedures. Has the bottle of this compound been opened frequently in a humid environment?

    • Always handle the solid reagent in a glovebox or under a stream of inert gas.

    • After use, ensure the container is tightly sealed and consider storing it in a desiccator.[6]

Issue 3: Inconsistent Reaction Rates or Stalled Reactions

The reaction proceeds slowly or appears to stop before all the starting material is consumed, even under anhydrous conditions.

Probable Cause: While hydrolysis is a major concern, another possibility is the reaction of the sulfonyl chloride with other nucleophiles present in the reaction mixture. The morpholine nitrogen, although part of an electron-rich aromatic system, could potentially influence intermolecular reactions, especially under certain conditions. Additionally, if a nucleophilic solvent (like an alcohol) is used, it can compete with the desired amine.[6]

Step-by-Step Troubleshooting Protocol:

  • Solvent Choice:

    • Avoid using nucleophilic solvents such as alcohols unless they are the intended reactant. Opt for non-reactive, aprotic solvents like DCM, THF, acetonitrile, or toluene.

  • Choice of Base:

    • Use a non-nucleophilic base to scavenge the HCl generated during the reaction. Hindered bases like diisopropylethylamine (DIPEA) are a good choice. While pyridine is often used, it is also a nucleophile and can, in some cases, react with the sulfonyl chloride.[7]

  • Purity of Amine:

    • Ensure your amine starting material is pure and free from other nucleophilic contaminants.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway is hydrolysis. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid.[1][3][8] This reaction is often rapid and can be catalyzed by acids or bases.

Degradation Pathway Visualization:

G Compound This compound Product 6-morpholin-4-yl-pyridine-3-sulfonic acid Compound->Product Hydrolysis Water H₂O (Moisture) Water->Product Byproduct HCl

Caption: Primary hydrolysis pathway of this compound.

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintaining the integrity of the compound. Follow these guidelines:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). If the original container allows, backfill with an inert gas after each use.

  • Moisture: Keep away from moisture. Store in a desiccator, particularly if the laboratory environment is humid.[6]

  • Container: Ensure the container is tightly sealed. For long-term storage, consider sealing the cap with paraffin film.

Storage ConditionRecommendationRationale
Temperature 2-8 °CReduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (N₂ or Ar)Prevents contact with atmospheric moisture.
Moisture DesiccatorProvides an additional barrier against hydrolysis.
Incompatible Materials Store away from water, bases, alcohols, and amines.[6]Prevents unintended reactions and degradation.

Q3: Does the morpholine substituent affect the stability of the sulfonyl chloride?

A3: Yes, the electronic properties of the substituents on the pyridine ring can influence the reactivity of the sulfonyl chloride group. The morpholine group is an electron-donating group. This increased electron density on the pyridine ring can be relayed to the sulfonyl group, potentially making the sulfur atom slightly less electrophilic compared to an unsubstituted pyridine-3-sulfonyl chloride. However, this effect is generally not sufficient to render the sulfonyl chloride stable to common nucleophiles like water. The paramount factor remains its inherent reactivity as a sulfonyl chloride.

Q4: What analytical techniques are best for assessing the purity and stability of this compound?

A4: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: This is a quick and effective way to check for the presence of the sulfonic acid degradation product. The sulfonic acid will have a different chemical shift for the aromatic protons compared to the sulfonyl chloride.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity of the sulfonyl chloride and detect the more polar sulfonic acid degradation product.[5][9]

  • Gas Chromatography (GC): While less common for sulfonyl chlorides due to their thermal lability, a carefully developed GC method can sometimes be used.[10]

  • Titration: As mentioned in the troubleshooting guide, a simple titration can determine the amount of active sulfonyl chloride remaining.

III. References

  • Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides, 49, 1441.

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Retrieved from --INVALID-LINK--

  • Safety First. (n.d.). Handling Sulfuryl Chloride in Industrial Settings. Retrieved from --INVALID-LINK--

  • American Chemical Society. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Retrieved from --INVALID-LINK--

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from --INVALID-LINK--

  • Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Retrieved from --INVALID-LINK--

  • S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound, min 95%, 1 gram. Retrieved from --INVALID-LINK--

  • Eastern Illinois University. (2013). Chemical Transformations of Arylsulfonamide Molecular Crystals. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Retrieved from --INVALID-LINK--

  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Retrieved from --INVALID-LINK--

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from --INVALID-LINK--

  • Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 6-(Morpholin-4-yl)pyridine-3-sulphonyl chloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 250 mg. Retrieved from --INVALID-LINK--

  • Labware E-shop. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--

  • MIT Open Access Articles. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from --INVALID-LINK--

  • PubMed. (2008). The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin. Retrieved from --INVALID-LINK--

  • Chemical Society Reviews (RSC Publishing). (2019). Conversion and degradation pathways of sulfoximines. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Sulfonamides using 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of sulfonamides using this versatile reagent. Our goal is to equip you with the scientific rationale and practical steps to optimize your reactions, ensuring both success and scientific integrity in your work.

Introduction to the Reagent and its Reactivity

This compound is a valuable building block in medicinal chemistry, enabling the introduction of the morpholinyl-pyridyl-sulfonyl moiety into target molecules. The presence of the morpholino group, an electron-donating substituent, on the pyridine ring influences the reactivity of the sulfonyl chloride. This electronic effect increases the electron density on the pyridine ring, which can impact the electrophilicity of the sulfonyl chloride and the overall reaction kinetics. While generally facilitating the desired reaction with amines, it can also enhance susceptibility to side reactions, such as hydrolysis. A thorough understanding of these properties is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade of solvent and reagents for this reaction?

A1: It is imperative to use anhydrous solvents (e.g., DMF, DCM, THF) and reagents to minimize the hydrolysis of this compound to its corresponding sulfonic acid, which is unreactive under these conditions. Ensure that the amine and any base used (e.g., triethylamine, pyridine) are also dry.

Q2: How should I store this compound?

A2: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to prevent degradation from atmospheric moisture.

Q3: What is the role of the base in this reaction?

A3: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction between the sulfonyl chloride and the amine.[1] This prevents the protonation of the reactant amine, which would render it non-nucleophilic. Typically, 1.5 to 2.0 equivalents of the base are used.

Q4: Can I use an inorganic base like sodium carbonate?

A4: While some sulfonamide syntheses can be performed with inorganic bases in aqueous biphasic systems, for this specific reagent, an organic base in an anhydrous organic solvent is generally preferred to avoid hydrolysis of the sulfonyl chloride.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (sulfonyl chloride and amine) and the sulfonamide product. The consumption of the limiting reagent can be observed over time. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Sulfonamide

This is one of the most common issues in sulfonamide synthesis. The root cause often lies in the quality of the reagents or the reaction conditions.

Possible Causes and Solutions:

  • Hydrolysis of the Sulfonyl Chloride:

    • Cause: this compound is sensitive to moisture. The presence of water in the solvent, amine, or on the glassware will lead to its hydrolysis, forming the unreactive sulfonic acid. The electron-donating morpholino group can increase the rate of hydrolysis compared to unsubstituted arylsulfonyl chlorides.[2][3]

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

      • Ensure the amine and base are dry. If necessary, distill them or dry them over a suitable desiccant.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Nucleophilicity of the Amine:

    • Cause: Primary aliphatic amines are generally highly reactive. However, secondary amines, and particularly aromatic or heteroaromatic amines, are less nucleophilic and may react slowly.

    • Solution:

      • For poorly reactive amines, consider increasing the reaction temperature. Gentle heating (e.g., to 40-60°C) can often drive the reaction to completion. Monitor for potential decomposition.

      • Increase the reaction time. Some reactions may require several hours to overnight for completion.

      • Consider using a more polar aprotic solvent like DMF or DMSO to better solvate the reactants.

  • Incorrect Stoichiometry:

    • Cause: Inaccurate measurement of reagents can lead to an excess of one reactant and incomplete conversion of the other.

    • Solution:

      • Carefully calculate and weigh all reagents.

      • A slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can be used if the amine is precious, or vice-versa.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low sulfonamide yield.

Problem 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of byproducts.

Possible Causes and Solutions:

  • Hydrolysis Product:

    • Cause: As mentioned above, hydrolysis of the sulfonyl chloride will produce 6-morpholin-4-yl-pyridine-3-sulfonic acid.

    • Identification: This byproduct is highly polar and will likely have a very low Rf value on TLC. It can be detected by LC-MS.

    • Solution: Follow the procedures for ensuring anhydrous conditions as described in Problem 1.

  • Double Sulfonylation of Primary Amines:

    • Cause: If an excess of the sulfonyl chloride and base are used with a primary amine, the initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated product.

    • Solution:

      • Use a 1:1 stoichiometry of the amine and sulfonyl chloride, or a slight excess of the amine.

      • Add the sulfonyl chloride slowly to the solution of the amine and base to avoid a localized high concentration of the sulfonylating agent.

  • Reaction with Tertiary Amine Base:

    • Cause: While less common, some reactive sulfonyl chlorides can react with tertiary amine bases like triethylamine or even pyridine, leading to complex side products.

    • Solution:

      • Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).

      • If using pyridine as both the base and solvent, ensure the reaction temperature does not exceed recommended levels.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure sulfonamide can be challenging.

Possible Causes and Solutions:

  • Similar Polarity of Product and Starting Materials:

    • Cause: The sulfonamide product may have a similar polarity to the starting amine or unreacted sulfonyl chloride, making chromatographic separation difficult.

    • Solution:

      • Acid/Base Extraction: An acidic wash (e.g., with 1M HCl) can be used to remove the basic starting amine and any tertiary amine base used in the reaction. A subsequent basic wash (e.g., with saturated sodium bicarbonate solution) can remove any acidic byproducts like the sulfonic acid. Be cautious, as some sulfonamides can be acid or base sensitive.

      • Chromatography Optimization: Systematically screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Product Insolubility:

    • Cause: The sulfonamide product may precipitate out of the reaction mixture, or be poorly soluble in common extraction and chromatography solvents.

    • Solution:

      • If the product precipitates, it can sometimes be isolated by filtration and then washed with a solvent that dissolves the impurities but not the product.

      • For purification, try a wider range of solvents. For highly polar sulfonamides, reverse-phase chromatography may be more effective.

Recommended Experimental Protocol

This protocol is adapted from a successful synthesis reported in the patent literature and serves as a validated starting point.[4]

Materials:

  • Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add this compound portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure (in vacuo).

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in a 1:1 mixture of ethyl acetate and methylene chloride) to afford the pure sulfonamide.

Table 1: Reaction Parameters and Characterization Data

ParameterRecommended Value/TechniqueNotes
Solvent Anhydrous DMF, DCM, or THFDMF is often a good choice for less reactive amines.
Base Triethylamine or DIPEAUse 1.5-2.0 equivalents.
Temperature 0°C to Room TemperatureGentle heating may be needed for unreactive amines.
Reaction Time 30 min - 12 hMonitor by TLC or LC-MS.
Purification Flash Chromatography, ExtractionAcid/base washes can simplify purification.
Characterization
1H NMRLook for the characteristic sulfonamide N-H proton signal.
FT-IR3400-3200 cm-1 (N-H stretch), 1350-1300 cm-1 & 1180-1150 cm-1 (S=O stretches)Confirms the presence of the sulfonamide group.[5]
Mass Spec (ESI)Observe the [M+H]+ or [M+Na]+ peak corresponding to the product's molecular weight.

Reaction Scheme and Potential Side Reactions

Sulfonamide_Synthesis cluster_reactants Reactants cluster_main Desired Reaction cluster_side Potential Side Reactions SulfonylChloride 6-morpholin-4-yl-pyridine- 3-sulfonyl chloride Product Sulfonamide Product SulfonylChloride->Product + Amine, Base Hydrolysis Hydrolysis (Sulfonic Acid) SulfonylChloride->Hydrolysis + H2O Amine R-NH2 (Amine) Amine->Product Base Et3N (Base) Base->Product DoubleSulf Double Sulfonylation (Primary Amine only) Product->DoubleSulf + Sulfonyl Chloride, Base Water H2O (Moisture) Water->Hydrolysis

Caption: Reaction pathway for sulfonamide synthesis and common side reactions.

References

Technical Support Center: 6-Morpholin-4-yl-pyridine-3-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This center is designed to provide in-depth, field-proven insights into the critical workup and purification stages of reactions involving this versatile building block. Our goal is to move beyond simple procedural lists to explain the causality behind each step, ensuring you can troubleshoot effectively and achieve high-purity compounds with confidence.

Core Principles of Sulfonamide Reaction Workup

The synthesis of a sulfonamide via the reaction of this compound with a primary or secondary amine is a robust transformation. However, the success of the experiment hinges on a meticulous workup procedure designed to address three primary challenges:

  • Quenching Unreacted Sulfonyl Chloride: The electrophilic sulfonyl chloride is highly reactive and sensitive to moisture. Any unreacted starting material must be quenched to prevent the formation of the corresponding sulfonic acid during the aqueous workup.[1][2]

  • Removal of Reaction Base: These reactions are typically run in the presence of a base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the HCl generated. This base must be thoroughly removed.[3]

  • Isolation of the Target Sulfonamide: The desired product must be separated from the quenched sulfonyl chloride (as a sulfonate salt), the neutralized reaction base, and other potential side products.

The following sections are structured to address the most common issues and questions that arise during this process.

Troubleshooting Guide

This section addresses specific problems encountered during the workup and purification phases in a question-and-answer format.

Q1: After adding my reaction mixture to water, my product has "oiled out" instead of precipitating as a solid. What should I do?

A1: "Oiling out" is a common issue where the product separates as a liquid phase instead of a solid. This typically occurs when the melting point of the crude product (often depressed by impurities) is lower than the temperature of the workup environment.

Causality & Explanation: The presence of unreacted starting materials, excess base, and side products can create a low-melting eutectic mixture. The goal is to induce crystallization or proceed with an extractive workup.

Immediate Troubleshooting Steps:

  • Attempt to Induce Crystallization:

    • Try scratching the inside of the flask at the oil-water interface with a glass rod. The micro-scratches can serve as nucleation points.

    • Add a "seed crystal" of the pure product if available.

    • Cool the entire mixture in an ice bath to decrease the solubility of the oil and promote solidification.

  • Switch to an Extractive Workup: If the oil does not solidify, it must be extracted into an organic solvent.

    • Add a suitable water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Ensure the volume is sufficient to fully dissolve the oil.

    • Transfer the mixture to a separatory funnel and proceed with the standard aqueous workup protocol detailed below. The organic layer now contains your crude product.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify them and plan my purification?

A2: A multi-spot TLC indicates an incomplete reaction or the presence of side products. Identifying these spots is crucial for an effective purification strategy.

Causality & Explanation: The primary spots you may observe correspond to the starting amine, the desired sulfonamide product, and potentially the hydrolyzed sulfonyl chloride (sulfonic acid).

Troubleshooting & Identification Workflow:

  • Spot Identification: Run a TLC plate co-spotting your crude reaction mixture against the starting materials (the amine and, if stable enough for TLC, the sulfonyl chloride).

    • Product Spot: The sulfonamide product is typically less polar than the starting amine and the sulfonic acid byproduct. It will have a higher Rf value than the amine.

    • Unreacted Amine: This spot will correspond to your amine starting material standard.

    • Sulfonic Acid: The sulfonic acid (from hydrolysis of the sulfonyl chloride) is highly polar and will often remain at the baseline (Rf ≈ 0).

    • Unreacted Sulfonyl Chloride: If any remains, it will appear as a separate spot, but it may also streak due to decomposition on the silica plate.

  • Purification Strategy:

    • Minor Impurities: If the TLC shows a dominant product spot with minor, well-separated impurities, proceed with direct purification via flash column chromatography or recrystallization.

    • Significant Unreacted Amine: If a large amount of the starting amine remains, consider pushing the reaction to completion (if feasible) or plan for a thorough purification. An acidic wash (e.g., 1M HCl) during the aqueous workup can help remove basic amines.[3]

    • Baseline Impurity (Sulfonic Acid): This is easily removed during the aqueous workup, as the sodium salt of the sulfonic acid is highly water-soluble.

Compound Type Typical Polarity Expected TLC Behavior (Rf) Removal Strategy
Target Sulfonamide ModerateModerate to HighIsolate via Extraction & Purification
Starting Amine Moderate to HighLow to ModerateAcid Wash (e.g., 1M HCl)
6-morpholin...sulfonyl chloride ModerateModerateQuench with Base, Aqueous Wash
6-morpholin...sulfonic acid Very HighBaseline (Rf ≈ 0)Base Wash (e.g., NaHCO₃)
Q3: My final yield is very low after purification. What are the likely causes?

A3: Low yield can stem from issues in the reaction itself, the workup, or the purification steps.

Causality & Explanation: The most common culprits during workup are product loss due to hydrolysis of the starting sulfonyl chloride before it can react, or physical loss of product during extractions and transfers.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing yield issues.

Caption: Workflow for troubleshooting low product yield.

Key Areas to Investigate:

  • Sulfonyl Chloride Instability: this compound is susceptible to hydrolysis.[1] Ensure your reaction was performed under strictly anhydrous conditions. Premature quenching with ambient moisture is a common source of yield loss.

  • Inefficient Extraction: Ensure the pH of the aqueous layer is appropriate during extraction. Your sulfonamide product may have different solubilities at different pH values. Perform a TLC of the aqueous layer to see if you are leaving product behind.

  • Emulsion Formation: Emulsions during extraction can trap product. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Recrystallization Losses: Using too much solvent during recrystallization is a primary cause of low recovery.[4] Always use the minimum amount of hot solvent required to dissolve the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the standard aqueous workup procedure for a reaction using this compound?

A1: The standard procedure is an extractive workup designed to systematically remove impurities based on their acid-base properties.

Authoritative Grounding: This multi-wash procedure is a cornerstone of synthetic organic chemistry for isolating neutral or weakly basic/acidic products from ionic impurities. The principles are widely documented in standard organic chemistry protocols.[3]

Experimental Protocol: Standard Aqueous Workup

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: This step neutralizes the catalyst (e.g., pyridinium HCl) and, critically, quenches any unreacted sulfonyl chloride by converting it to the highly water-soluble sodium sulfonate salt.

  • Dilute and Extract: Dilute the quenched mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) and transfer it to a separatory funnel. Add water to dissolve the salts.

  • Acid Wash (Optional but Recommended): Wash the organic layer with 1M HCl (2x).

    • Causality: This removes any remaining basic impurities, such as the amine starting material or the pyridine/triethylamine base used in the reaction, by converting them to their water-soluble hydrochloride salts.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1x).

    • Causality: This removes any acidic impurities, primarily the sulfonic acid byproduct, and ensures any residual HCl from the previous step is neutralized.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1x).

    • Causality: Brine reduces the solubility of organic compounds in the aqueous layer, helping to "dry" the organic layer and break up any minor emulsions.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

The following diagram illustrates this standard workflow.

Caption: Standard aqueous workup workflow for sulfonamide synthesis.

Q2: What are the best methods for purifying the final sulfonamide product?

A2: The two primary methods for purifying solid sulfonamides are recrystallization and flash column chromatography. The choice depends on the purity of the crude material and the nature of the impurities.

1. Recrystallization

Expertise & Experience: Recrystallization is highly effective for removing small amounts of impurities from a crude product that is already >90% pure. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.[4][5]

Protocol: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., DCM, Acetone, or hot Ethanol) in which it is highly soluble.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., Hexanes, Diethyl Ether, or cold Water) in which the product is insoluble.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Crystal Growth: Set the flask aside, undisturbed, to allow crystals to form slowly. For maximum recovery, cool the flask in an ice bath once crystal formation is well underway.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

2. Flash Column Chromatography

Expertise & Experience: Chromatography is necessary when the crude product contains significant amounts of impurities with similar polarity to the desired product.[6][7] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Protocol: Silica Gel Chromatography

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Carefully load this "dry load" onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of Ethyl Acetate in Hexanes). The less polar compounds will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified sulfonamide.

References

dealing with moisture sensitivity of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 6-morpholin-4-yl-pyridine-3-sulfonyl chloride >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals working with this moisture-sensitive compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

This guide is structured to address the specific challenges posed by the hydrolytic instability of this compound. We will delve into the underlying chemical principles, provide actionable troubleshooting protocols, and answer frequently asked questions.

I. Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides

The utility of this compound as a synthetic intermediate is derived from the electrophilicity of the sulfonyl chloride moiety.[1][2] This reactivity, however, is also the source of its primary handling challenge: extreme sensitivity to moisture.

The Mechanism of Hydrolysis

Upon exposure to water, sulfonyl chlorides undergo hydrolysis to form the corresponding sulfonic acid.[3][4][5][6][7] This is not merely a nuisance that reduces the quantity of your starting material; the sulfonic acid byproduct can complicate reactions, interfere with downstream processing, and compromise the purity of your final product. The reaction proceeds via nucleophilic attack of water on the electrophilic sulfur atom.

Caption: Hydrolysis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Inconsistent or Low Reaction Yields

Symptoms:

  • Your reaction, which uses this compound as a starting material, is yielding significantly less product than expected.

  • Reproducibility between batches is poor.

Potential Cause: The most probable culprit is the degradation of the sulfonyl chloride due to moisture contamination, either in the stored reagent or during the reaction setup.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or Inconsistent Yields check_reagent 1. Assess Reagent Quality (See Protocol 1) start->check_reagent reagent_ok Reagent is High Purity check_reagent->reagent_ok reagent_bad Reagent is Degraded check_reagent->reagent_bad check_conditions 2. Verify Anhydrous Reaction Conditions (See Protocol 2) conditions_ok Conditions are Anhydrous check_conditions->conditions_ok conditions_bad Moisture Ingress Identified check_conditions->conditions_bad reagent_ok->check_conditions purify_reagent Purify Reagent or Use New Batch reagent_bad->purify_reagent optimize_reaction 3. Optimize Other Reaction Parameters (Temperature, Stoichiometry, etc.) conditions_ok->optimize_reaction refine_technique Refine Anhydrous Technique conditions_bad->refine_technique

Caption: Troubleshooting workflow for low reaction yields.

Protocol 1: Assessing the Quality of this compound

Objective: To determine if the starting material has been compromised by hydrolysis.

Methodology:

  • Visual Inspection: The pure compound should be a solid. Any clumping, discoloration, or oily appearance may suggest degradation.

  • NMR Spectroscopy: This is a definitive method for assessing purity.[8]

    • Dissolve a small sample in a dry, aprotic deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Acquire a ¹H NMR spectrum.

    • The presence of a new, broad peak, often downfield, is indicative of the sulfonic acid proton. The integration of this peak relative to the characteristic peaks of the parent compound can provide a quantitative measure of hydrolysis.

  • IR Spectroscopy: A quick, qualitative check.

    • Acquire an IR spectrum of the solid.

    • Look for the characteristic strong absorption bands for the S=O stretches (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and the S-Cl stretch (typically 500-650 cm⁻¹).

    • The presence of a broad O-H stretch (around 3000-3500 cm⁻¹) is a strong indicator of the sulfonic acid impurity.[8]

Technique Indication of Purity Indication of Degradation (Sulfonic Acid)
¹H NMR Sharp, well-defined peaks corresponding to the structure.Appearance of a new, broad peak (sulfonic acid proton).
IR Spec Strong S=O and S-Cl stretching bands.Broad O-H stretching band.

Protocol 2: Ensuring Anhydrous Reaction Conditions

Objective: To rigorously exclude moisture from the reaction environment.

Methodology:

  • Glassware Preparation: All glassware must be thoroughly dried.

    • Oven-dry glassware at a minimum of 125°C for at least 4 hours, or overnight.[9][10][11]

    • Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).[9][10][11]

    • Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times.[12]

  • Solvent and Reagent Drying:

    • Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal.

    • If using bottled anhydrous solvents, ensure the septum is in good condition and has not been punctured excessively.

    • Other reagents in the reaction should be dried and handled under an inert atmosphere.

  • Inert Atmosphere Techniques:

    • Conduct the reaction under a positive pressure of dry nitrogen or argon.[12][13] A bubbler system is essential to monitor the gas flow and prevent over-pressurization.[10][11]

    • Use Schlenk line or glovebox techniques for the most sensitive applications.[10][12][13]

    • Add reagents via syringe through a rubber septum.[9][10][11]

Issue 2: Difficulty in Product Purification

Symptoms:

  • Your crude product shows a persistent impurity that is difficult to remove by standard chromatographic or crystallization methods.

  • The impurity has a similar polarity to your desired product.

Potential Cause: The formation of the corresponding sulfonic acid during the reaction or workup. The sulfonic acid is often highly polar and can be challenging to separate from other polar compounds.

Troubleshooting and Purification Strategy:

  • Controlled Quenching: Quench the reaction by adding it to a cold, biphasic mixture (e.g., ice-cold water and a non-polar organic solvent like ethyl acetate or dichloromethane). This will rapidly hydrolyze any remaining sulfonyl chloride to the sulfonic acid, which will preferentially partition into the aqueous layer.

  • Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution. This will deprotonate the sulfonic acid, forming the highly water-soluble sulfonate salt, which will be efficiently extracted into the aqueous phase.

  • Acidic Wash (for liquid sulfonyl chlorides): For crude liquid organosulfonyl chlorides, scrubbing with an aqueous hydrochloric acid solution can effectively remove the more water-soluble sulfonic acid.[5][14]

  • Chromatography Considerations: If chromatography is necessary, be aware that the sulfonic acid can streak on silica gel. Using a more polar eluent system or adding a small amount of acetic acid to the mobile phase can sometimes improve the separation.

III. Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintaining the integrity of the compound.

  • Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).[15]

  • Temperature: Store in a cool, dry place.[16] Refrigeration is often recommended, but ensure the container is well-sealed to prevent condensation upon removal.

  • Container: Keep the compound in its original, tightly sealed container.[16][17] For long-term storage, consider sealing the container with paraffin film.

  • Location: Store in a designated area for moisture-sensitive reagents, away from sources of water.[18]

Q2: I've noticed my solid this compound has become clumpy. Can I still use it?

A2: Clumping is a strong indication of moisture absorption and partial hydrolysis. While it may still contain some active compound, the purity is compromised. It is highly recommended to assess the purity using NMR as described in Protocol 1. For critical applications, it is best to use a fresh, unopened container of the reagent.

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised against handling this compound on an open bench for extended periods, especially in a humid environment. The rapid reaction with atmospheric moisture will lead to degradation. At a minimum, weigh and handle the compound quickly, and immediately seal the container. For best results, all manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[10][12][13]

Q4: What are the signs of a successful reaction versus one compromised by hydrolysis?

A4:

  • Successful Reaction: You should observe the formation of your expected product with minimal byproducts. Thin Layer Chromatography (TLC) of the crude reaction mixture should show a clean conversion from the starting material spot to the product spot.

  • Compromised Reaction: TLC analysis will likely show the presence of the starting material, the desired product, and a highly polar, baseline spot corresponding to the sulfonic acid. The reaction may also appear sluggish or incomplete.

Q5: Are there any alternative reagents that are less moisture-sensitive?

A5: The reactivity of the sulfonyl chloride is key to its synthetic utility. While less reactive analogues might be more stable, they would also be less effective in subsequent reactions. The focus should be on improving handling techniques rather than seeking a less reactive alternative. In some specific applications, pre-formed sulfonamides or sulfonate esters might be viable alternatives if the desired transformation allows for it.

IV. References

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References

preventing decomposition of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This guide is designed to provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its storage, handling, and use in synthetic applications. As a highly reactive intermediate, preventing its decomposition is critical for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

The primary and most rapid decomposition pathway for this compound is hydrolysis.[1][2][3] Like most sulfonyl chlorides, the sulfur atom is highly electrophilic and susceptible to nucleophilic attack by water. Atmospheric moisture is sufficient to initiate this process, leading to the formation of the corresponding and unreactive 6-morpholin-4-yl-pyridine-3-sulfonic acid.[1][2] This hydrolysis is often autocatalytic as the reaction releases hydrochloric acid (HCl), which can further promote degradation.

The high sensitivity of sulfonyl chlorides to moisture necessitates careful handling and storage under anhydrous conditions to maintain their reactivity.[4][5]

Q2: How can I visually or analytically detect if my reagent has decomposed?

Detecting decomposition early can save significant time and resources. A combination of visual inspection and analytical confirmation is the most reliable approach.

Visual Inspection:

  • Color Change: Fresh, high-purity this compound is typically a white to off-white or pale-yellow solid.[3] A significant change to a darker yellow, brown, or black coloration often indicates substantial decomposition.[3]

  • Change in Physical State: The compound is a solid at room temperature.[2] Hydrolysis can lead to a sticky, gummy, or partially liquefied appearance due to the formation of the sulfonic acid and absorbed water.

Analytical Confirmation: A quick analytical check is the most definitive way to assess purity before an experiment.

Analytical MethodProcedure for DetectionExpected Result (Decomposition)
¹H NMR Spectroscopy Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃ or Acetone-d₆.[6]The appearance of new, broad peaks corresponding to the sulfonic acid protons. Changes in the aromatic proton shifts of the pyridine ring are also indicative.
TLC (Thin-Layer Chromatography) Spot the reagent on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).The decomposed sulfonic acid will appear as a separate, more polar spot (lower Rf value) that may streak, while the sulfonyl chloride will have a higher Rf.
LC-MS A small aliquot can be derivatized with a simple amine (e.g., benzylamine) and analyzed.The presence of a mass peak corresponding to the sulfonic acid (M+H)⁺ or (M-H)⁻ and a diminished peak for the desired sulfonamide derivative. Direct analysis can be complicated by hydrolysis on the column.[7]
Q3: What are the definitive best practices for storing this reagent to ensure long-term stability?

Proper storage is the most critical factor in preventing decomposition. The goal is to rigorously exclude atmospheric moisture and store at a low temperature.

  • Atmosphere: The reagent must be stored under a dry, inert atmosphere, such as argon or nitrogen.[3][8]

  • Container: Use a tightly sealed container with a high-quality cap liner. For long-term storage, consider a glass ampoule sealed under vacuum or inert gas.[8] Commercially, reagents like this are often supplied in bottles with a Sure/Seal™ system, which is ideal for preventing atmospheric contact.[9]

  • Temperature: Store in a refrigerator or freezer (typically 2-8°C or -20°C) to slow the rate of any potential decomposition.[3] Ensure the container is brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Location: Store in a dedicated, dry location away from acids, bases, and other reactive chemicals.[10][11]

Q4: My sulfonamide synthesis reaction is yielding poor results. How do I troubleshoot if reagent decomposition is the cause?

Low or no yield in a sulfonamide synthesis is a common problem often linked to the quality of the sulfonyl chloride.[1][4][12] The hydrolyzed sulfonic acid is unreactive toward amines under standard sulfonamide formation conditions.

Use the following workflow to diagnose the issue:

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Key Troubleshooting Steps:

  • Confirm Reagent Quality: First, run a quick TLC or ¹H NMR on your sulfonyl chloride. If the sulfonic acid is present, the reagent is compromised.

  • Use Anhydrous Conditions: Ensure your solvent and base (e.g., triethylamine, pyridine) are thoroughly dried. The presence of water will preferentially hydrolyze your starting material.[1]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from entering the reaction flask during the experiment.[1][8]

  • Order of Addition: Adding the sulfonyl chloride slowly to the solution of the amine and base at 0 °C can help control the reaction and minimize side products.[4]

Protocols & Methodologies

Protocol 1: Rapid Quality Control Check via Derivatization and TLC

This protocol allows for a quick assessment of the sulfonyl chloride's reactivity before committing to a large-scale reaction.

Objective: To confirm the presence of reactive sulfonyl chloride by forming a sulfonamide with a test amine.

Materials:

  • This compound sample

  • Benzylamine (or other simple primary amine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • TLC plate (silica gel)

  • Eluent: e.g., 30-50% Ethyl Acetate in Hexanes

Procedure:

  • In a small vial, dissolve ~5 mg of the sulfonyl chloride in 0.5 mL of anhydrous DCM.

  • Add 1.1 equivalents of benzylamine.

  • Add 1.2 equivalents of triethylamine.

  • Cap the vial and let it stand at room temperature for 15 minutes.

  • Spot the starting sulfonyl chloride solution (a separate solution in DCM) and the reaction mixture side-by-side on a TLC plate.

  • Elute the plate and visualize under UV light.

Interpretation:

  • Successful Reaction (Good Reagent): The reaction mixture spot will show a new, major product spot (the sulfonamide), and the starting material spot will be significantly diminished or absent.

  • Failed Reaction (Decomposed Reagent): The reaction mixture lane will look nearly identical to the starting material lane, with no new major product spot formed. The polar sulfonic acid will remain at the baseline.

Protocol 2: Recommended Handling Procedure for Weighing and Dispensing

This protocol minimizes exposure to atmospheric moisture when handling the reagent.

Objective: To safely weigh and transfer the solid reagent while maintaining its integrity.

Method 1: Glovebox (Ideal)

  • Ensure all glassware, spatulas, and vials are brought into the glovebox antechamber and properly purged.[13]

  • Bring the reagent container into the glovebox.

  • Perform all weighing and transfer operations within the inert atmosphere of the glovebox.[8]

  • Seal the reaction vessel before removing it from the glovebox.

Method 2: Schlenk Line / Inert Gas Manifold (Common)

  • Oven-dry or flame-dry all necessary glassware (e.g., flask with a sidearm) and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).[13][14][15]

  • Maintain a positive pressure of inert gas in the flask (indicated by a bubbler).[14]

  • Allow the sealed container of the sulfonyl chloride to warm to room temperature in a desiccator.

  • Briefly remove the stopper from the flask and quickly add the required amount of solid against a counter-flow of inert gas ("positive pressure transfer").

  • Immediately re-stopper the flask. While not perfect, this technique significantly reduces moisture exposure.

Caption: Recommended workflow for handling the moisture-sensitive reagent.

References

Technical Support Center: 6-morpholin-4-yl-pyridine-3-sulfonyl chloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-morpholin-4-yl-pyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experiments with this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure your experiments are successful.

Introduction to this compound

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive molecules.[1][2][3] Its structure combines a reactive sulfonyl chloride group with a morpholinyl-substituted pyridine ring, offering a unique scaffold for drug discovery. However, like all sulfonyl chlorides, its reactivity and sensitivity to environmental conditions can present challenges. This guide will help you navigate these potential issues.

Core Principles of Reactivity and Stability

The primary reactivity of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles such as amines, alcohols, and even water.[1][4] The presence of the electron-donating morpholino group can influence the reactivity of the pyridine ring and the sulfonyl chloride moiety.

A critical aspect to manage is the compound's sensitivity to moisture.[1][5] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common and often undesirable side reaction.[1][6] Therefore, maintaining anhydrous conditions throughout your experimental setup is paramount.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Degradation of the Sulfonyl Chloride:

    • Cause: The primary culprit is often the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid due to exposure to moisture.[1][6] This can happen during storage or the reaction itself.

    • Solution:

      • Verify Starting Material Quality: Before starting your reaction, it's advisable to check the purity of your this compound, for instance, by ¹H NMR. The presence of a broad peak corresponding to the sulfonic acid proton is an indicator of degradation.

      • Ensure Anhydrous Conditions: Use oven-dried glassware, dry solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]

      • Proper Storage: Store the reagent in a desiccator or a glovebox, away from atmospheric moisture.[7]

  • Insufficient Nucleophilicity of the Reaction Partner:

    • Cause: Secondary amines and aromatic amines, in particular, are less nucleophilic and may react slowly or incompletely.[5]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor for potential side reactions at elevated temperatures.

      • Choice of Base: A suitable base is crucial to neutralize the HCl generated during the reaction.[5] Pyridine is commonly used, but for less nucleophilic amines, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be more effective.

  • Inappropriate Solvent:

    • Cause: The solvent can significantly impact reaction rates and outcomes. Protic solvents (e.g., alcohols) can compete with your nucleophile, leading to undesired side products.

    • Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Problem 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of side products.

Possible Causes & Solutions:

  • Hydrolysis to Sulfonic Acid:

    • Cause: As mentioned, moisture contamination leads to the formation of 6-morpholin-4-yl-pyridine-3-sulfonic acid.[1][6]

    • Solution: Strict adherence to anhydrous techniques is the best prevention. For removal of the sulfonic acid impurity from the final product, an aqueous workup with a dilute base wash (e.g., saturated sodium bicarbonate solution) can be effective as the sulfonic acid salt is typically more water-soluble.

  • Di-sulfonylation of Primary Amines:

    • Cause: Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonamide.[8]

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[8]

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[8]

      • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize over-reaction.[8]

  • Reaction with the Morpholine or Pyridine Moiety:

    • Cause: While the sulfonyl chloride is the most reactive site, under harsh conditions, side reactions involving the morpholine or pyridine rings could potentially occur.

    • Solution: Employ the mildest reaction conditions possible that still allow for the desired transformation. Avoid strong acids or bases that could protonate or deprotonate the pyridine ring, altering its reactivity.

Experimental Workflow & Decision Making

The following diagram illustrates a typical experimental workflow for a sulfonamide synthesis using this compound and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Reagents inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm dissolve_amine Dissolve Amine/Nucleophile and Base in Anhydrous Solvent inert_atm->dissolve_amine cool_solution Cool to 0 °C dissolve_amine->cool_solution add_sulfonyl_chloride Slowly Add Solution of This compound cool_solution->add_sulfonyl_chloride warm_to_rt Warm to Room Temperature & Stir add_sulfonyl_chloride->warm_to_rt monitor_rxn Monitor by TLC/LC-MS warm_to_rt->monitor_rxn quench Quench Reaction (e.g., with water or sat. NH4Cl) monitor_rxn->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., with NaHCO3, brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Characterize Pure Product purify->end

Caption: Standard workflow for sulfonamide synthesis.

troubleshooting_tree start Low/No Yield or Multiple Products check_reagent Check Purity of Sulfonyl Chloride (e.g., by NMR) start->check_reagent reagent_bad Degraded Reagent check_reagent->reagent_bad Impurity detected reagent_ok Reagent is Pure check_reagent->reagent_ok Purity confirmed check_conditions Review Reaction Conditions reagent_ok->check_conditions conditions_wet Moisture Present? check_conditions->conditions_wet conditions_dry Anhydrous Conditions Used conditions_wet->conditions_dry No wet_solution Solution: - Use dry solvents/glassware - Inert atmosphere conditions_wet->wet_solution Yes check_nucleophile Is Nucleophile Weak? (e.g., secondary/aromatic amine) conditions_dry->check_nucleophile nucleophile_weak Yes check_nucleophile->nucleophile_weak nucleophile_strong No check_nucleophile->nucleophile_strong weak_nuc_solution Solution: - Increase temperature - Use stronger base (e.g., TEA, DIPEA) nucleophile_weak->weak_nuc_solution check_stoichiometry Primary Amine Used? nucleophile_strong->check_stoichiometry primary_amine_yes Yes check_stoichiometry->primary_amine_yes di_sulf_check Di-sulfonylation observed? primary_amine_yes->di_sulf_check di_sulf_yes Yes di_sulf_check->di_sulf_yes di_sulf_solution Solution: - Slow addition of sulfonyl chloride - 1:1 Stoichiometry - Lower temperature di_sulf_yes->di_sulf_solution

Caption: Troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is a yellow oil/solid, but the literature says it should be a different color. Is it still usable?

A1: While the pure compound is often described as a colorless to light yellow liquid or solid, slight color variations can occur due to minor impurities from the synthesis process, such as residual copper salts if a Sandmeyer-type reaction was used for its preparation.[9][10] The color itself is not always an indicator of decomposition. The key is to check for the presence of the hydrolyzed product, pyridine-3-sulfonic acid, by an analytical method like NMR. If the compound is largely pure, it is likely still suitable for use, especially if your reaction is robust.

Q2: How should I properly quench my reaction?

A2: Quenching should be done carefully to avoid excessive heat generation and hydrolysis of the product. A common method is to slowly add the reaction mixture to ice-cold water or a saturated aqueous solution of ammonium chloride. If your product is susceptible to hydrolysis, quenching at a low temperature is crucial.[6]

Q3: I am having trouble purifying my sulfonamide product. What are some common strategies?

A3: Purification can often be achieved by standard techniques.

  • Flash Column Chromatography: This is a very common and effective method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent way to obtain highly pure material.

  • Aqueous Washes: As mentioned, washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities like the corresponding sulfonic acid. A final wash with brine helps to remove residual water before drying the organic layer.

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a reactive chemical and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[11]

  • Fume Hood: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[11][12]

  • Moisture Sensitivity: As it reacts with water, often releasing HCl gas, avoid contact with moisture.[1][12]

  • Disposal: Dispose of waste according to your institution's guidelines for chemical waste.

Q5: Can I use this sulfonyl chloride in aqueous or protic solvents?

A5: It is generally not recommended. The sulfonyl chloride group will react with water and alcohols.[13][14][15] This will consume your starting material and generate the sulfonic acid or a sulfonate ester, respectively, as byproducts, reducing the yield of your desired product. Reactions should be performed in aprotic solvents under anhydrous conditions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 6-morpholin-4-yl-pyridine-3-sulfonyl chloride is a key building block in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of the reactive sulfonyl chloride group, which readily forms sulfonamides, and the morpholine-substituted pyridine core, a common scaffold in medicinal chemistry. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of this compound and its sulfonamide products, contrasting them with common alternative sulfonylating agents. The protocols and interpretations presented herein are grounded in established spectroscopic principles and extensive field experience to ensure scientific integrity and practical applicability.

The Structural Significance of this compound

The unique arrangement of a strong electron-donating morpholine group at the 6-position and a powerful electron-withdrawing sulfonyl chloride group at the 3-position of the pyridine ring creates a highly polarized aromatic system. This electronic push-pull effect significantly influences the chemical shifts of the pyridine protons and carbons, providing a distinct NMR fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, purity assessment, and the unambiguous identification of its downstream products.

Predicting the NMR Spectrum of this compound: A First Principles Approach

Predicted ¹H NMR Spectrum

The pyridine ring is expected to exhibit three distinct aromatic proton signals. The morpholine group, due to its chair conformation, will show two characteristic multiplets.

  • Pyridine Protons:

    • H-2: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen and the deshielding effect of the sulfonyl chloride group. It will likely appear as a doublet.

    • H-4: This proton will be a doublet of doublets, coupled to both H-2 and H-5.

    • H-5: Also a doublet of doublets, coupled to H-4. The morpholine group at the 6-position will influence its chemical shift.

  • Morpholine Protons:

    • The protons on the carbons adjacent to the nitrogen (N-CH₂) typically appear as a multiplet around 3.7-3.9 ppm.

    • The protons on the carbons adjacent to the oxygen (O-CH₂) will be further downfield, generally in the region of 3.8-4.0 ppm, also as a multiplet. The appearance of these signals as complex multiplets rather than simple triplets is due to the fixed chair conformation of the morpholine ring, leading to non-equivalent axial and equatorial protons[1].

Predicted ¹³C NMR Spectrum

The polarization of the pyridine ring will be evident in the ¹³C NMR spectrum.

  • Pyridine Carbons:

    • C-3: The carbon bearing the sulfonyl chloride group will be significantly deshielded.

    • C-6: The carbon attached to the morpholine nitrogen will also be downfield.

    • The remaining pyridine carbons (C-2, C-4, C-5) will have chemical shifts influenced by the opposing electronic effects of the substituents.

  • Morpholine Carbons:

    • The two carbons adjacent to the nitrogen (N-CH₂) and the two carbons adjacent to the oxygen (O-CH₂) will each give a distinct signal.

The following diagram illustrates the predicted substitution pattern and its influence on the pyridine ring's electronics.

G cluster_0 Electronic Effects on Pyridine Ring Morpholine Morpholine (EDG at C6) Pyridine Pyridine Ring Morpholine->Pyridine Increases electron density at C2, C4, C6 Sulfonyl_Chloride Sulfonyl Chloride (EWG at C3) Sulfonyl_Chloride->Pyridine Decreases electron density, especially at C2, C4

Caption: Electronic influence of substituents on the pyridine ring.

Experimental Protocols for NMR Characterization

To ensure accurate and reproducible data, the following detailed protocols are recommended.

Protocol 1: ¹H and ¹³C NMR of this compound

Rationale: The choice of solvent is critical due to the reactivity of the sulfonyl chloride group. Aprotic, non-nucleophilic solvents are essential to prevent decomposition. Chloroform-d (CDCl₃) is a suitable choice, but it must be anhydrous.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of anhydrous CDCl₃.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Use a spectrometer of at least 400 MHz.

    • Acquire a standard proton spectrum with a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration if needed.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A pulse angle of 45 degrees and a relaxation delay of 2-5 seconds are recommended.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Protocol 2: 2D NMR for Unambiguous Structure Elucidation

Rationale: For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for definitive structural assignment[2][3][4].

Methodology:

  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton couplings, revealing the connectivity of the pyridine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates each proton to the carbon it is directly attached to, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule, including the attachment of the morpholine and sulfonyl chloride groups to the pyridine ring.

The following workflow diagram illustrates the logical progression of NMR experiments for structural elucidation.

G Start Start: Purified Compound 1D_H 1D ¹H NMR Start->1D_H 1D_C 1D ¹³C NMR Start->1D_C 2D_COSY 2D COSY 1D_H->2D_COSY Identify spin systems 2D_HSQC 2D HSQC 1D_C->2D_HSQC Assign protonated carbons Structure_Elucidation Complete Structure Elucidation 2D_COSY->Structure_Elucidation 2D_HMBC 2D HMBC 2D_HSQC->2D_HMBC Assign quaternary carbons 2D_HMBC->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

Comparison with Alternative Sulfonylating Agents

The choice of a sulfonylating agent depends on factors like reactivity, stability of the resulting sulfonamide, and ease of purification. Here, we compare this compound with two common alternatives: p-toluenesulfonyl chloride (TsCl) and dansyl chloride.

ReagentKey ¹H NMR FeaturesKey ¹³C NMR FeaturesAdvantagesDisadvantages
This compound Complex aromatic region (3 protons), two morpholine multiplets.Highly polarized pyridine ring, distinct morpholine signals.Pyridine core can be a desirable pharmacophore. The morpholine group can aid in solubility.Potentially more complex purification of products. Less stable than some alternatives[5].
p-Toluenesulfonyl chloride (TsCl) [6][7][8]Two doublets in the aromatic region (AA'BB' system), singlet for the methyl group.Four signals for the aromatic carbons, one for the methyl carbon.Widely available, relatively inexpensive. Forms stable sulfonamides.Harsh conditions often required for deprotection.
Dansyl chloride [9][10][11][12][13]Complex naphthalene ring signals, singlet for the dimethylamino group.Multiple aromatic signals, one for the dimethylamino carbons.Resulting sulfonamides are highly fluorescent, useful for labeling.Can be more expensive. The bulky dansyl group may be undesirable in the final product.

Characterization of Sulfonamide Products

The reaction of this compound with a primary or secondary amine yields the corresponding sulfonamide. The NMR spectrum of the product will show characteristic changes:

  • Disappearance of the Sulfonyl Chloride Reactivity: The inherent instability of the sulfonyl chloride in the presence of nucleophiles is resolved upon sulfonamide formation.

  • Appearance of an N-H Proton Signal: If a primary amine is used, a new signal for the sulfonamide N-H proton will appear. This signal is often broad and its chemical shift is concentration and solvent-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Shifts in Pyridine Proton Signals: The electronic environment of the pyridine ring changes upon conversion of the sulfonyl chloride to a sulfonamide, leading to predictable shifts in the proton and carbon signals.

  • New Signals from the Amine Moiety: The protons and carbons of the newly introduced amine will be visible in the spectrum.

Conclusion

The NMR characterization of this compound and its sulfonamide derivatives is a nuanced process that relies on a systematic application of 1D and 2D NMR techniques. By understanding the electronic effects of the substituents and employing the detailed protocols outlined in this guide, researchers can confidently elucidate the structures of these important compounds. The comparison with alternative sulfonylating agents highlights the unique features of this reagent, allowing for an informed choice based on the specific requirements of a synthetic route. This comprehensive approach, grounded in both theoretical principles and practical expertise, ensures the scientific rigor necessary for advancing drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Analysis of 6-morpholin-4-yl-pyridine-3-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride and its resulting sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ionization methods, fragmentation patterns, and analytical workflows, supported by established principles and experimental data from analogous structures. Our focus is on providing a robust framework for method development and data interpretation for this important class of compounds.

Introduction: The Analytical Challenge

The this compound scaffold is a key intermediate in the synthesis of a diverse range of sulfonamides with potential therapeutic applications. Accurate and reliable characterization of this starting material and its derivatives is paramount for ensuring the identity, purity, and stability of drug candidates. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for this purpose. However, the structural complexity of these molecules, incorporating a morpholine ring, a pyridine core, and a reactive sulfonyl chloride or a stable sulfonamide linkage, presents unique analytical considerations.

This guide will compare and contrast common mass spectrometry approaches, offering insights into the rationale behind selecting the optimal ionization technique and predicting fragmentation pathways to facilitate structural elucidation.

Choosing the Right Ionization Technique: A Head-to-Head Comparison

The choice of ionization technique is critical for achieving sensitive and informative mass spectrometric analysis. For this compound derivatives, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization technique that generates ions from a liquid phase by creating a fine spray of charged droplets.Relies on a corona discharge to ionize the analyte in the gas phase.
Analyte Polarity Ideal for polar to highly polar compounds.Suitable for moderately polar to nonpolar compounds.
Volatility Well-suited for larger, less volatile molecules.Best for smaller, more volatile analytes.
Adduct Formation Prone to forming adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺).Primarily produces protonated molecules ([M+H]⁺).
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Generally less prone to matrix effects compared to ESI.

Expert Insight: For the analysis of this compound and its sulfonamide derivatives, Electrospray Ionization (ESI) in positive ion mode is generally the preferred method . The presence of the basic nitrogen atoms in the morpholine and pyridine rings readily accepts a proton, leading to efficient formation of the protonated molecule [M+H]⁺. While APCI can also be effective, the inherent polarity of these compounds makes them ideal candidates for ESI.

Deciphering the Fragmentation Puzzle: Predicting Dissociation Pathways

Understanding the fragmentation patterns of this compound derivatives is key to their structural confirmation. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) provides structurally informative fragment ions.

Fragmentation of the Parent Compound: this compound

The sulfonyl chloride moiety is highly reactive and its fragmentation can be predicted based on established principles. The primary fragmentation is expected to involve the loss of the chlorine atom and the sulfonyl group.

M_plus_H [M+H]⁺ This compound Loss_SO2 Loss of SO₂ M_plus_H->Loss_SO2 Loss_Cl Loss of Cl radical M_plus_H->Loss_Cl Fragment_A [M+H-SO₂]⁺ 6-morpholin-4-yl-pyridine cation Loss_SO2->Fragment_A Fragment_B [M+H-Cl]⁺ 6-morpholin-4-yl-pyridine-3-sulfonyl cation Loss_Cl->Fragment_B Loss_SO2_from_B Loss of SO₂ Fragment_B->Loss_SO2_from_B Loss_Morpholine Loss of Morpholine Fragment_B->Loss_Morpholine Fragment_C [M+H-Cl-SO₂]⁺ 6-morpholin-4-yl-pyridine cation Loss_SO2_from_B->Fragment_C Fragment_D Pyridine-3-sulfonyl cation Loss_Morpholine->Fragment_D M_plus_H [M+H]⁺ 6-morpholin-4-yl-pyridine-3-sulfonamide derivative Loss_SO2 Loss of SO₂ M_plus_H->Loss_SO2 Cleavage_SN S-N Bond Cleavage M_plus_H->Cleavage_SN Cleavage_PyS Pyridine-S Bond Cleavage M_plus_H->Cleavage_PyS Fragment_A [M+H-SO₂]⁺ Loss_SO2->Fragment_A Fragment_B [6-morpholin-4-yl-pyridine-3-sulfonyl]⁺ Cleavage_SN->Fragment_B Fragment_C [Amine]⁺ Cleavage_SN->Fragment_C Fragment_D [6-morpholin-4-yl-pyridine]⁺ Cleavage_PyS->Fragment_D Fragment_E [SO₂NHR]⁺ Cleavage_PyS->Fragment_E

A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] The choice of the sulfonating agent is a critical decision point in the synthetic pathway, profoundly influencing reaction kinetics, yield, and the physicochemical properties of the final product. This guide provides an in-depth comparison of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride with classical and specialized sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride. We will explore the mechanistic nuances, experimental considerations, and strategic applications of each, offering researchers a data-driven framework for reagent selection in drug discovery and development.

Introduction: The Strategic Importance of Sulfonylation

Sulfonylation, the process of introducing a sulfonyl group (–SO₂–) into a molecule, is a pivotal transformation in chemistry. The most common application is the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide (R-SO₂-NR'R'').[2][4] This linkage is a bioisostere of the amide bond, but it offers distinct advantages, including enhanced metabolic stability, improved water solubility, and a different hydrogen bonding profile, which can lead to significant improvements in binding affinity and pharmacokinetic properties.[1][5]

The electrophilic sulfur atom of the sulfonyl chloride is the reactive center, readily attacked by nucleophiles like amines or alcohols.[6] The nature of the R group attached to the sulfonyl core dictates the reagent's steric bulk, electronic properties, and ultimately, its utility.

G cluster_0 General Sulfonylation Reaction R-SO2Cl Sulfonyl Chloride (Electrophile) Product R-SO2-NH-R' (Sulfonamide) R-SO2Cl->Product Reacts with R'-NH2 Primary Amine (Nucleophile) R'-NH2->Product Base Base (e.g., Pyridine, Et3N) Byproduct Base-HCl Salt Base->Byproduct Sequesters HCl

Caption: General reaction scheme for sulfonamide synthesis.

A Profile of Key Sulfonylating Agents

The selection of a sulfonating agent is governed by the specific goals of the synthesis. While some reagents are workhorses for general transformations, others are designed for specific applications, such as introducing a fluorescent tag or a medicinally relevant scaffold.

The Workhorses: Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl)

p-Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl) are arguably the most common sulfonylating agents. Their primary role is often to convert alcohols into excellent leaving groups (tosylates and mesylates) for subsequent nucleophilic substitution or elimination reactions.[7][8]

  • Tosyl Chloride (TsCl): An aromatic sulfonyl chloride that produces stable, often crystalline, tosylate derivatives, which simplifies purification.[9] Its reaction with nucleophiles typically proceeds via a direct bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center.[10]

  • Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, it is smaller and less sterically hindered than TsCl. A key mechanistic distinction arises when MsCl is used with strong, non-nucleophilic bases like triethylamine (Et₃N). The presence of α-protons on the methyl group allows for deprotonation, leading to the formation of a highly reactive and transient sulfene intermediate (CH₂=SO₂).[10] This pathway is inaccessible to aromatic sulfonyl chlorides like TsCl, which lack α-protons.

The Specialist: Dansyl Chloride

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a specialized aromatic sulfonylating agent. Its defining feature is the naphthalene ring system, which renders the resulting sulfonamide derivatives highly fluorescent. Its primary application is not in creating leaving groups or building therapeutic scaffolds, but rather in analytical chemistry for the quantitative labeling of primary and secondary amines, amino acids, and proteins.

The Drug Discovery Tool: this compound

This reagent represents a more advanced class of sulfonylating agents designed with medicinal chemistry applications in mind.

  • Chemical Structure: C₉H₁₁ClN₂O₃S[11]

  • Key Features: It combines a pyridine core, a common heterocycle in pharmaceuticals, with a morpholine group. The morpholine moiety is frequently used in drug design to enhance aqueous solubility and introduce a desirable polar contact point for target binding.[12] The pyridine ring's nitrogen atom acts as an electron-withdrawing group, potentially increasing the electrophilicity of the sulfonyl sulfur and influencing the pKa of the final sulfonamide.

By using this reagent, a medicinal chemist directly incorporates a proven, drug-like scaffold into the target molecule in a single step, accelerating the structure-activity relationship (SAR) studies.

Comparative Analysis: Choosing the Right Reagent

The optimal choice of a sulfonylating agent depends on a careful consideration of the substrate, desired product properties, and mechanistic pathways.

G cluster_mech Mechanistic Pathways Start R-OH / R-NH2 + Base SN2 Direct SN2 Attack on Sulfur Applicable to: TsCl, Dansyl-Cl, 6-Morpholinyl... Start->SN2 + TsCl Sulfene E1cB Elimination Formation of Sulfene Intermediate (CH2=SO2) Applicable to: MsCl + Strong Base Start->Sulfene + MsCl + Et3N Product Sulfonate Ester / Sulfonamide SN2->Product Sulfene->Product Nucleophilic Addition

Caption: Mechanistic comparison of common sulfonylating agents.

Reactivity and Mechanism
  • Direct SN2 Attack (TsCl, Dansyl Chloride, this compound): These reagents react via a straightforward pathway where the nucleophile attacks the electrophilic sulfur atom, displacing the chloride. The reaction rate is influenced by the steric hindrance around the sulfur and the electronic nature of the aromatic/heterocyclic ring. The electron-withdrawing nature of the pyridine ring in this compound is expected to make the sulfur atom more electrophilic compared to TsCl, potentially leading to faster reaction rates under similar conditions.

  • Sulfene Formation (MsCl): The use of a base like triethylamine with MsCl can initiate an E1cB elimination to form sulfene. This highly reactive intermediate is then trapped by the nucleophile. This alternative pathway can be advantageous for sterically hindered alcohols but may also lead to side reactions if not carefully controlled. Pyridine is a weaker base and is less likely to promote the sulfene mechanism, favoring direct SN2 attack instead.[10]

Data Summary Table
FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Dansyl Chloride
Class Heterocyclic ArylAromaticAliphaticAromatic (Naphthyl)
Abbreviation N/ATsClMsClDansyl-Cl
Key Structural Feature Pyridine-morpholine scaffoldToluene groupMethyl groupDimethylaminonaphthalene
Primary Application Drug discovery; direct installation of a drug-like fragmentGeneral purpose; creation of good leaving groups (tosylates)General purpose; creation of good leaving groups (mesylates)Analytical labeling; creation of fluorescent derivatives
Product Crystallinity VariableOften highVariableOften high
Product Solubility Generally enhanced aqueous solubility due to morpholineGenerally moderateGenerally moderateGenerally low aqueous solubility
Mechanistic Nuance Direct SN2 on SulfurDirect SN2 on SulfurCan form sulfene intermediate with strong, non-nucleophilic basesDirect SN2 on Sulfur

Experimental Protocols

A well-designed protocol is crucial for achieving high yields and purity in sulfonamide synthesis.

General Protocol for Sulfonamide Synthesis

This protocol provides a robust starting point for the reaction of an amine with a sulfonyl chloride.

G cluster_workflow Experimental Workflow A 1. Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous DCM. B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add sulfonyl chloride (1.1 eq) solution dropwise. B->C D 4. Warm to RT and stir for 6-18h. Monitor by TLC. C->D E 5. Quench reaction and perform aqueous workup (acid/base wash). D->E F 6. Dry organic layer (e.g., MgSO4), filter, and concentrate. E->F G 7. Purify crude product via column chromatography or recrystallization. F->G

Caption: A typical experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the primary or secondary amine (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (e.g., this compound, 1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[6]

Conclusion: A Strategic Choice

The selection of a sulfonylating agent is far from a trivial decision.

  • TsCl and MsCl remain indispensable tools for general synthesis, particularly for their utility in converting alcohols to superior leaving groups. The key differentiator is the potential for MsCl to react via a sulfene intermediate, a factor that must be considered when choosing a base.[7][10]

  • Dansyl Chloride occupies a specific niche in bioanalytical chemistry, valued for the fluorescent properties it imparts.

  • This compound exemplifies the modern approach to reagent design in drug discovery. It is not merely a tool for bond formation but a strategic building block that embeds desirable pharmaceutical properties—such as a heterocyclic core and a solubilizing group—directly into a lead compound. This "all-in-one" approach can significantly streamline the optimization process, saving valuable time and resources in the quest for novel therapeutics. For researchers and drug development professionals, understanding the distinct advantages of each agent is paramount to designing efficient, effective, and innovative synthetic strategies.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 6-morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As the quest for novel therapeutic agents with improved efficacy and specificity continues, the exploration of versatile chemical scaffolds is paramount. One such scaffold of growing interest is the 6-morpholin-4-yl-pyridine-3-sulfonyl chloride core. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from this precursor, offering a valuable resource for researchers in drug discovery and development. We will delve into the synthesis, biological evaluation, and comparative performance of these compounds against established alternatives in key therapeutic areas.

The Versatile Scaffold: this compound

The this compound molecule is a strategic starting point for the synthesis of a diverse library of sulfonamide derivatives. The presence of the reactive sulfonyl chloride group allows for facile reaction with a wide range of primary and secondary amines, leading to the formation of a sulfonamide linkage. The morpholine and pyridine rings contribute to the overall physicochemical properties of the resulting compounds, often enhancing solubility and providing opportunities for further molecular interactions with biological targets.

The general synthetic approach involves the reaction of this compound with an appropriate amine in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran. This straightforward and versatile reaction allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Comparative Biological Activities

Sulfonamide derivatives originating from the this compound scaffold have demonstrated promising activity across several therapeutic areas. This section will compare their performance against established drugs, supported by available experimental data.

Anticancer Activity

Sulfonamides have emerged as a significant class of anticancer agents, and derivatives of the 6-morpholin-4-yl-pyridine-3-sulfonyl scaffold are no exception. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Featured Compounds: While specific data for a large library of compounds derived directly from this compound is emerging, studies on structurally similar pyridine-3-sulfonamides provide strong evidence of their potential. For instance, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity. One of the most prominent compounds, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide , exhibited significant activity and selectivity against leukemia, colon cancer, and melanoma cell lines, with average GI50 values ranging from 13.6 to 14.9 µM[1]. Another study on quinoline-5-sulfonamide derivatives showed that some compounds had efficacies comparable to cisplatin and doxorubicin against various cancer cell lines[2].

Comparative Analysis vs. Doxorubicin:

Doxorubicin is a widely used chemotherapeutic agent that functions primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis[3][4]. While effective, its use is associated with significant cardiotoxicity.

Compound/DrugCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Representative Pyridine-3-sulfonamide Derivative Leukemia (SR), Non-small cell lung (NCI-H522)< 0.1Likely inhibition of key cellular enzymes[1]
Doxorubicin Gastric Adenocarcinoma (AGS)0.22 ± 0.04DNA intercalation, Topoisomerase II inhibition[5]
Doxorubicin HeLa (Cervical Cancer)Varies (e.g., individual dose-response curves)DNA intercalation, Topoisomerase II inhibition[6]
Doxorubicin Hepatocellular Carcinoma (HepG2, Huh7, SNU449), Breast Cancer (MCF7)Varies (e.g., 110 - 760 µM for liposomal form)DNA intercalation, Topoisomerase II inhibition[7]

The data suggests that sulfonamide derivatives from the pyridine-3-sulfonyl scaffold can exhibit potent anticancer activity, in some cases even surpassing established drugs like Doxorubicin in potency against specific cell lines. A key advantage of these novel sulfonamides could be a more favorable safety profile, potentially avoiding the severe side effects associated with traditional chemotherapeutics.

Signaling Pathway: Anticancer Mechanism of Action

cluster_cell Cancer Cell Sulfonamide Sulfonamide Kinase Kinase Sulfonamide->Kinase Inhibition Proliferation Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Cell_Growth Cell_Growth Proliferation->Cell_Growth Leads to Cell_Death Cell_Death Apoptosis->Cell_Death Leads to

Caption: Inhibition of key kinases by sulfonamide derivatives can halt cell proliferation and induce apoptosis in cancer cells.

Antibacterial Activity

The sulfonamide class of drugs represents one of the oldest and most important groups of antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, these drugs are selectively toxic to bacteria.

Featured Compounds: Novel sulfonamides derived from various heterocyclic scaffolds continue to be an active area of research to combat the growing threat of antibiotic resistance. A study on novel sulfonamides derived through condensation of amino group-containing drugs and amino acids showed that some compounds exhibited excellent antibacterial activity against E. coli, with MIC values as low as 7.81 µg/mL, comparable to the standard antibiotic ciprofloxacin[8][9]. Another study on sulfonamide derivatives reported MIC values against S. aureus ranging from 32 to 128 µg/mL[10].

Comparative Analysis vs. Ciprofloxacin:

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[11][12].

Compound/DrugBacterial StrainMIC (µg/mL)Mechanism of ActionReference
Representative Sulfonamide Derivative E. coli7.81Dihydropteroate synthase inhibition[8][9]
Representative Sulfonamide Derivative S. aureus32 - 128Dihydropteroate synthase inhibition[10]
Ciprofloxacin N. meningitides (resistant)0.06 - 0.25DNA gyrase and topoisomerase IV inhibition[11]
Ciprofloxacin VariousVaries based on strain and resistanceDNA gyrase and topoisomerase IV inhibition[13][14]

The data indicates that newly synthesized sulfonamides can possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with potencies in a similar range to established antibiotics like ciprofloxacin. The development of new sulfonamides is a crucial strategy to overcome existing resistance mechanisms.

Signaling Pathway: Antibacterial Mechanism of Action

cluster_bacterium Bacterium PABA PABA DHPS DHPS PABA->DHPS Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic_Acid DHPS->Folic_Acid Synthesis DNA_Synthesis DNA_Synthesis Folic_Acid->DNA_Synthesis Essential for Bacterial_Growth Bacterial_Growth DNA_Synthesis->Bacterial_Growth Leads to

Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS), blocking folic acid synthesis and subsequent bacterial growth.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are the classical inhibitors of CAs.

Featured Compounds: A series of novel heterocyclic 4-substituted pyridine-3-sulfonamides have been synthesized and investigated as inhibitors of various human carbonic anhydrase isoforms[2][15][16][17]. Some of these compounds, particularly 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives, showed excellent inhibitory efficacy against the tumor-associated isoform hCA IX, with Ki values in the range of 19.5-48.6 nM, which is comparable to or even more effective than clinically used sulfonamides like acetazolamide[15]. Another study on pyrazolo[4,3-c]pyridine sulfonamides also reported potent inhibition of several CA isoforms[18][19].

Comparative Analysis vs. Acetazolamide:

Acetazolamide is a well-established carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions[10][15][20].

Compound/DrugCA IsoformKi (nM)ApplicationReference
Representative Pyridine-3-sulfonamide Derivative hCA IX19.5 - 48.6Anticancer[15]
Acetazolamide hCA II12Glaucoma, Epilepsy[20]
Acetazolamide hCA IV74Diuretic[20]
Acetazolamide hCA I20.5 - 250-[15]

The data highlights the potential for developing highly potent and selective carbonic anhydrase inhibitors from the this compound scaffold. The ability to achieve isoform selectivity is particularly important for developing drugs with improved therapeutic indices and fewer side effects.

Signaling Pathway: Carbonic Anhydrase Inhibition

cluster_enzyme Carbonic Anhydrase Active Site CO2_H2O CO2 + H2O CA_Enzyme CA Enzyme (with Zn2+) CO2_H2O->CA_Enzyme Substrates Sulfonamide Sulfonamide Sulfonamide->CA_Enzyme Inhibition H2CO3 H2CO3 CA_Enzyme->H2CO3 Catalysis HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation

References

A Comparative Guide to 6-Morpholinyl-Pyridine-3-Sulfonamide Derivatives in Kinase Inhibition: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

The 6-morpholinyl-pyridine-3-sulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. The morpholine moiety often enhances aqueous solubility and provides a key hydrogen bond acceptor, while the pyridine ring serves as a versatile scaffold for further functionalization. This combination has proven effective in targeting various kinases involved in proliferative diseases and inflammatory conditions.

This guide provides a comparative overview of the in vitro and in vivo performance of derivatives based on this core structure. While a systematic head-to-head comparison of a comprehensive library of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride derivatives is not extensively documented in publicly available literature, this document synthesizes data from various key studies to illuminate the structure-activity relationships (SAR) and therapeutic potential of this chemical class. We will delve into their application as inhibitors of key oncogenic pathways, such as the PI3K/mTOR signaling cascade, and compare their performance with relevant alternatives.

In Vitro Evaluation: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) are critical nodes in a signaling pathway that is frequently dysregulated in cancer. The 6-morpholinyl-pyridine scaffold has been successfully employed to generate potent and selective inhibitors of these kinases.

Comparative In Vitro Potency of Representative Derivatives
Compound IDCore Scaffold VariationTargetIC50 (nM)Cellular Activity (IC50, nM)Selectivity Profile
Compound A Phenyl-sulfonamide derivativemTOR1550 (p-S6K)High selectivity over PI3Kα (>100-fold)
Compound B Indole-substituted sulfonamidemTOR830 (p-S6K)High selectivity over PI3Kα (>150-fold)
GDC-0941 Thieno[3,2-d]pyrimidine core with morpholinePI3Kα375 (p-Akt)Pan-Class I PI3K inhibitor
ABT-702 Pyrido[2,3-d]pyrimidine core with morpholineAK1.7-Potent Adenosine Kinase inhibitor

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific assay conditions.

Causality Behind Experimental Choices: In Vitro Kinase Inhibition Assay

The determination of IC50 values is a cornerstone of in vitro pharmacology. A robust and reproducible assay is paramount for generating reliable data to guide SAR studies.

  • Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a biotinylated substrate bound to streptavidin-allophycocyanin (APC) acts as the acceptor. Upon kinase-mediated phosphorylation of the substrate, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Materials:

    • Recombinant human kinase (e.g., PI3Kα, mTOR).

    • Biotinylated substrate peptide.

    • ATP.

    • Test compounds (derivatives of this compound).

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-APC.

    • 384-well low-volume microplates.

    • Plate reader capable of time-resolved fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer.

    • Add 2 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 4 µL of a mixture of the kinase and biotinylated substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP at a concentration close to its Km value.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the ratio of the emissions and plot the results against the compound concentration to determine the IC50 value.

  • Self-Validation and Trustworthiness: The protocol includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly. The use of a known reference inhibitor allows for plate-to-plate comparison and validation of the results. The choice of ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

Caption: Workflow of a TR-FRET based kinase inhibition assay.

In Vivo Efficacy: From the Bench to Preclinical Models

Demonstrating efficacy in a living organism is a critical step in the validation of a new therapeutic agent. In vivo studies for kinase inhibitors often involve tumor xenograft models in immunocompromised mice.

Comparative In Vivo Performance

While direct comparative in vivo data for a series of 6-morpholinyl-pyridine-3-sulfonamide derivatives is sparse, the following table illustrates the type of data generated for a lead candidate, GDC-0941, which contains a related morpholinyl-thieno[3,2-d]pyrimidine scaffold.

CompoundAnimal ModelDosing RegimenEfficacy EndpointResult
GDC-0941 NCI-H1975 (lung cancer) xenograft in nude mice100 mg/kg, oral, once dailyTumor Growth Inhibition (TGI)>80% TGI

This data is representative of a successful in vivo study for a compound with a similar structural motif.

Causality Behind Experimental Choices: Tumor Xenograft Study

The design of an in vivo efficacy study requires careful consideration of the animal model, dosing, and endpoints to generate meaningful and translatable data.

  • Principle: This model assesses the ability of a test compound to inhibit the growth of human tumors implanted in immunocompromised mice.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice).

    • Human cancer cell line (e.g., one with a known PI3K pathway mutation).

    • Cell culture medium and supplements.

    • Matrigel.

    • Test compound formulated in an appropriate vehicle.

    • Calipers for tumor measurement.

  • Procedure:

    • Expand the chosen human cancer cell line in culture.

    • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound or vehicle orally once daily for a specified period (e.g., 21 days).

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight of the mice as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

  • Self-Validation and Trustworthiness: The inclusion of a vehicle control group is essential to determine the baseline tumor growth rate. Randomization of animals helps to minimize bias. Body weight monitoring is a critical component of assessing the tolerability of the treatment. At the end of the study, analysis of pharmacodynamic biomarkers (e.g., p-Akt levels in the tumor) can confirm that the compound is hitting its intended target in vivo.

Caption: Workflow of a typical in vivo tumor xenograft study.

Structure-Activity Relationship (SAR) and Comparison with Alternatives

The data from in vitro and in vivo studies allows for the development of a structure-activity relationship. For the broader class of morpholinyl-pyridine-sulfonamides and related scaffolds, several key SAR trends have been observed:

  • The Sulfonamide Linker: The sulfonamide group is a key hydrogen bond donor and can be crucial for binding to the hinge region of many kinases. Modifications to the group attached to the sulfonamide can significantly impact potency and selectivity. For example, the use of indole and other heterocyclic moieties has been shown to enhance mTOR inhibition.[1]

  • The Morpholine Ring: The oxygen atom of the morpholine is often involved in a critical hydrogen bond with the kinase hinge region. This interaction is a common feature of many PI3K and mTOR inhibitors and contributes to their selectivity over other kinases.[2]

  • Substitutions on the Pyridine Ring: The pyridine ring serves as a versatile anchor for attaching various substituents that can probe different pockets of the kinase active site, thereby influencing potency and selectivity.

Compared to other kinase inhibitor scaffolds, the 6-morpholinyl-pyridine-3-sulfonamide framework offers a good balance of desirable properties. For instance, compared to some quinoline-based inhibitors, this scaffold can offer improved physicochemical properties, such as better solubility, which can translate to more favorable pharmacokinetic profiles.

Conclusion

References

A Comparative Crystallographic Guide to 6-morpholin-4-yl-pyridine-3-sulfonyl Chloride Derivatives: An Analysis of Key Structural Motifs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount in fine-tuning the pharmacological profiles of lead compounds. The 6-morpholin-4-yl-pyridine-3-sulfonyl chloride scaffold represents a confluence of three critical pharmacophoric elements: a pyridine ring, a morpholine moiety, and a reactive sulfonyl chloride group. This unique combination offers a versatile platform for the synthesis of novel therapeutics, particularly kinase inhibitors and other targeted agents. The sulfonyl chloride provides a reactive handle for the generation of diverse sulfonamide libraries, while the morpholino-pyridine core is frequently observed in bioactive molecules, contributing to solubility, metabolic stability, and target engagement.

A profound understanding of the three-dimensional architecture of these molecules is indispensable for rational drug design. X-ray crystallography stands as the definitive technique for elucidating solid-state structures, providing precise information on conformation, bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the parent compound, this compound, is not publicly available at the time of this publication, a comprehensive analysis of crystallographic data for its constituent fragments provides invaluable predictive insights into its likely structural behavior.

This guide presents a comparative analysis of the X-ray crystallographic features of the morpholine, pyridine, and aromatic sulfonyl chloride/sulfonamide motifs. By examining data from analogous structures deposited in the Cambridge Structural Database (CSD), we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the key structural parameters that govern the solid-state conformation and crystal packing of this important class of compounds.

Experimental Protocols: A Validated Approach to Single Crystal X-ray Diffraction

The successful elucidation of a crystal structure is contingent upon a meticulously executed experimental workflow, from crystallization to data refinement. The following protocol outlines a self-validating system for the crystallographic analysis of small organic molecules like the derivatives of this compound.

Crystallization Methodologies

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For sulfonamide derivatives, slow evaporation and vapor diffusion are commonly employed techniques.[1]

Detailed Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, hexane:ethyl acetate mixtures) to achieve saturation.[1]

  • Environment: Place the solution in a clean, small vial, loosely capped to allow for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Monitor the vial periodically for crystal growth over several days to weeks.

Data Collection and Structure Refinement

Modern single-crystal X-ray diffractometers provide the high-resolution data necessary for accurate structure determination.

Detailed Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations, using a diffractometer equipped with a Mo or Cu radiation source.

  • Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution Refinement Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: Experimental workflow for X-ray crystallographic analysis.

Comparative Analysis of Structural Motifs

The following sections delve into the characteristic crystallographic features of the morpholine, pyridine, and sulfonyl chloride/sulfonamide moieties, drawing comparisons from existing literature.

The Morpholine Ring: Conformational Preferences

The morpholine ring is a six-membered heterocycle that typically adopts a chair conformation.[2][3] This conformation minimizes steric strain and is the most energetically favorable.

  • Key Conformational Parameters: The puckering of the morpholine ring can be described by Cremer-Pople parameters. In its ideal chair form, the total puckering amplitude (Q) is around 0.55 Å.

  • Intermolecular Interactions: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group in protonated morpholinium salts is a hydrogen bond donor. The oxygen atom can also participate in weak C-H···O hydrogen bonds.[2]

The Pyridine Ring: Aromaticity and Interactions

The pyridine ring is a planar, aromatic heterocycle. Its electronic properties and ability to participate in various non-covalent interactions are key to its role in medicinal chemistry.

  • Planarity: The pyridine ring is inherently planar, with bond lengths and angles consistent with its aromatic character.

  • Intermolecular Interactions: The nitrogen atom in the pyridine ring is a common hydrogen bond acceptor. Pyridine rings also frequently engage in π-π stacking interactions with other aromatic systems.

The Sulfonyl Group: Geometry and Non-covalent Interactions

The geometry and interactions of the sulfonyl group are critical for the biological activity of sulfonamides.

  • Bonding and Geometry: The sulfur atom in a sulfonyl group is tetrahedrally coordinated. Computational and crystallographic studies suggest that the S-O bonds are best described as polar covalent single bonds, rather than double bonds involving d-orbital participation.[4]

  • Intermolecular Interactions: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, frequently participating in N-H···O=S and C-H···O=S interactions, which often dominate the crystal packing of sulfonamides.[1] Aromatic sulfonyl chlorides also exhibit various non-covalent interactions, with the sulfonyl oxygens showing comparable interactions to their fluoride counterparts.[5]

Data Presentation: A Comparative Overview of Bond Lengths and Angles

To facilitate a quantitative comparison, the following table summarizes typical bond lengths and angles for the key structural motifs, compiled from representative crystal structures.

Parameter Morpholine Motif Pyridine Motif Sulfonyl Motif (in Sulfonamides) Source(s)
C-N Bond Length (Å) 1.45 - 1.481.33 - 1.351.60 - 1.62[1][2][6]
C-O Bond Length (Å) 1.42 - 1.44--[2]
C-C Bond Length (Å) 1.51 - 1.531.38 - 1.40-[2][6]
S-O Bond Length (Å) --1.43 - 1.44[1][4]
S-N Bond Length (Å) --1.60 - 1.63[1]
S-C Bond Length (Å) --1.75 - 1.77[1]
C-N-C Bond Angle (°) ~111~117-[2]
C-O-C Bond Angle (°) ~112--[2]
O-S-O Bond Angle (°) --~120[1][4]
O-S-N Bond Angle (°) --~107[1]
O-S-C Bond Angle (°) --~108[1]
N-S-C Bond Angle (°) --~107[1]

Note: These values represent typical ranges and can vary depending on the specific chemical environment and intermolecular interactions within the crystal lattice.

Predicted Structural Features of this compound

Based on the analysis of its constituent fragments, we can predict the likely structural characteristics of this compound.

predicted_structure cluster_morpholine Morpholine Ring cluster_pyridine Pyridine Ring cluster_sulfonyl Sulfonyl Chloride Group cluster_interactions Key Intermolecular Interactions Morpholine Chair Conformation Pyridine Planar Aromatic System Morpholine->Pyridine C-N Linkage Interactions C-H···O Hydrogen Bonds π-π Stacking Morpholine->Interactions Sulfonyl Tetrahedral Geometry Pyridine->Sulfonyl C-S Linkage Pyridine->Interactions Sulfonyl->Interactions

Figure 2: Predicted key structural features and interactions.
  • Conformation: The morpholine ring will almost certainly adopt a chair conformation. The rotational barrier around the C-N bond connecting the morpholine and pyridine rings will determine the relative orientation of these two moieties.

  • Intermolecular Interactions: The crystal packing is likely to be influenced by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, C-H···O hydrogen bonds involving the sulfonyl and morpholine oxygen atoms, as well as the pyridine nitrogen, are expected to be significant. π-π stacking interactions between the pyridine rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

  • Torsion Angles: The torsion angle between the plane of the pyridine ring and the C-S-Cl plane of the sulfonyl chloride group will be a key conformational parameter, influencing the overall shape of the molecule.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of the crystallographic data for its constituent morpholine, pyridine, and sulfonyl chloride/sulfonamide motifs provides a robust framework for predicting its key structural features. This guide has outlined the essential experimental protocols for obtaining high-quality crystallographic data and has presented a comparative analysis of the conformational preferences and intermolecular interactions characteristic of these crucial pharmacophoric fragments. Researchers engaged in the design and synthesis of derivatives of this scaffold can leverage these insights to inform their molecular modeling studies and to better understand the structure-activity relationships within this promising class of compounds. The principles and data presented herein serve as a valuable resource for guiding the rational design of next-generation therapeutics.

References

A Comparative Study of the Reactivity of Dansyl Chloride, Tosyl Chloride, and Mesyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, sulfonyl chlorides are indispensable reagents for the derivatization and functionalization of a wide array of molecules. Their reactivity towards nucleophiles such as amines, alcohols, and thiols allows for the introduction of sulfonyl groups, which can serve as fluorescent labels, protecting groups, or pharmacologically active moieties. This guide provides a detailed comparative analysis of the reactivity of three commonly used sulfonyl chlorides: dansyl chloride, tosyl chloride, and mesyl chloride. This objective comparison, supported by experimental data, is intended to assist researchers in selecting the most appropriate reagent for their specific application.

Introduction: The Significance of Sulfonyl Chloride Reactivity

The utility of sulfonyl chlorides (R-SO₂Cl) stems from the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack. The reactivity of a given sulfonyl chloride is primarily dictated by the electronic and steric properties of the 'R' group attached to the sulfonyl moiety. Electron-withdrawing groups enhance the electrophilicity of the sulfur, increasing reactivity, while electron-donating groups have the opposite effect.[1] Understanding the relative reactivity of different sulfonyl chlorides is crucial for controlling reaction kinetics, optimizing yields, and ensuring selectivity in complex molecular environments.

This guide focuses on a comparative study of:

  • Dansyl Chloride (Dns-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, a widely used reagent for fluorescently labeling primary and secondary amines.[2]

  • Tosyl Chloride (Ts-Cl): p-Toluenesulfonyl chloride, a common reagent for the conversion of alcohols to tosylates, which are excellent leaving groups.[3]

  • Mesyl Chloride (Ms-Cl): Methanesulfonyl chloride, another important reagent for forming mesylates from alcohols and for the synthesis of sulfonamides.[3]

Comparative Reactivity with Amines

The reaction of sulfonyl chlorides with primary and secondary amines to form stable sulfonamides is a cornerstone of medicinal chemistry and proteomics.[4] The general order of reactivity is influenced by both the sulfonyl chloride and the amine.

Kinetic Data: A Quantitative Comparison

For the reaction with primary amines, dansyl chloride exhibits a high reactivity. The second-order rate constant for the reaction of dansyl chloride with primary amines has been reported to be approximately 35 M⁻¹s⁻¹ .[5]

Kinetic studies on the reaction of benzenesulfonyl chloride and its derivatives with anilines have been extensively conducted. These studies reveal a strong dependence on the electronic nature of the substituents on the benzene ring.[6] Electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. This provides a basis for a qualitative comparison of tosyl chloride and other aromatic sulfonyl chlorides. For instance, 4-(trifluoromethyl)benzenesulfonyl chloride is more reactive than unsubstituted benzenesulfonyl chloride, which is in turn more reactive than p-toluenesulfonyl chloride (tosyl chloride) due to the electron-donating nature of the methyl group.[1]

Mesyl chloride, being an aliphatic sulfonyl chloride, is sterically less hindered than the aromatic sulfonyl chlorides. This generally leads to higher reactivity.

Table 1: Summary of Reactivity with Amines

Sulfonyl ChlorideStructureGeneral Reactivity with Primary AminesReported Second-Order Rate Constant (k₂)
Dansyl Chloride5-(Dimethylamino)naphthalene-1-sulfonyl chlorideHigh~35 M⁻¹s⁻¹[5]
Tosyl Chloridep-Toluenesulfonyl chlorideModerateNot directly comparable, but generally lower than sulfonyl chlorides with electron-withdrawing groups.[1]
Mesyl ChlorideMethanesulfonyl chlorideHighGenerally considered more reactive than tosyl chloride due to less steric hindrance.
Mechanistic Considerations

The reaction of sulfonyl chlorides with amines typically proceeds through a nucleophilic substitution at the sulfur atom.[7] For dansyl chloride and tosyl chloride, this is generally considered a direct displacement mechanism.

In contrast, the reaction of mesyl chloride with nucleophiles in the presence of a base can proceed via a different pathway involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂).[8] This occurs through the deprotonation of the α-carbon of the mesyl group by the base. This mechanistic divergence can influence reaction outcomes and selectivity.[8]

Mesyl Chloride Reaction Mechanism cluster_0 Direct Displacement (Tosyl Chloride) cluster_1 Sulfene Intermediate (Mesyl Chloride) TsCl R-NH₂ + Ts-Cl Ts_TS [Transition State] TsCl->Ts_TS Nucleophilic Attack Ts_Prod R-NH-Ts + HCl Ts_TS->Ts_Prod MsCl Ms-Cl + Base Sulfene CH₂=SO₂ (Sulfene) MsCl->Sulfene Elimination Ms_Prod R-NH-Ms Sulfene->Ms_Prod + R-NH₂

Figure 1: Mechanistic pathways for the reaction of tosyl and mesyl chloride with amines.

Comparative Reactivity with Alcohols

The reaction of sulfonyl chlorides with alcohols to form sulfonate esters is a fundamental transformation in organic synthesis, primarily used to convert a poor leaving group (hydroxyl) into an excellent one (sulfonate).

Yields and Reaction Conditions

Direct kinetic comparisons for the reaction of all three sulfonyl chlorides with alcohols are scarce. However, a comparison of reported yields under similar conditions can provide insights into their relative reactivity.

Table 2: Reported Yields for the Reaction of Sulfonyl Chlorides with Phenols

Sulfonyl ChlorideNucleophileProductYield (%)Reference
Benzenesulfonyl chloridePhenolPhenyl benzenesulfonate98[9]
Tosyl ChloridePhenolPhenyl tosylate98[9]
Mesyl chloride3,5-Dimethylphenol3,5-Dimethylphenyl mesylate64[10]

It is important to note that reaction conditions can significantly influence yields. For instance, the reaction of mesyl chloride often requires a non-nucleophilic base like triethylamine.

Experimental Protocol: General Procedure for the Tosylation of an Alcohol

This protocol provides a representative method for the conversion of an alcohol to a tosylate using tosyl chloride.

Materials:

  • Alcohol

  • Tosyl chloride (Ts-Cl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add tosyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography.

Tosylation Workflow A Dissolve Alcohol in DCM B Add Pyridine, Cool to 0 °C A->B C Add Tosyl Chloride B->C D Stir and Monitor by TLC C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify Product H->I

References

A Comparative Guide to the Synthesis of 6-morpholin-4-yl-pyridine-3-sulfonyl chloride: An Essential Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-morpholin-4-yl-pyridine-3-sulfonyl chloride is a critical building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of the reactive sulfonyl chloride group, which allows for the facile introduction of a sulfonamide linkage, a common motif in many therapeutic agents, and the morpholine moiety, which can improve the pharmacokinetic properties of a drug candidate. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this important intermediate, complete with experimental insights and supporting data to aid in the selection of the most appropriate route for your research needs.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges. The pyridine ring, while aromatic, has a different reactivity profile compared to benzene, and the presence of both an electron-donating morpholine group and an electron-withdrawing sulfonyl chloride group on the same ring requires careful consideration of the synthetic strategy. Two principal retrosynthetic approaches have emerged as the most viable pathways to this target molecule. This guide will dissect each of these routes, providing a detailed analysis of their respective strengths and weaknesses.

Method 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

The first major synthetic route relies on a well-established reaction in heterocyclic chemistry: Nucleophilic Aromatic Substitution (SNAr). In this approach, the pyridine core is pre-functionalized with a leaving group at the 6-position and the sulfonyl chloride at the 3-position. The morpholine moiety is then introduced in a subsequent step.

Reaction Scheme:

SNAr_Pathway 6-chloropyridine-3-sulfonyl_chloride 6-chloropyridine-3-sulfonyl chloride product This compound 6-chloropyridine-3-sulfonyl_chloride->product Nucleophilic Aromatic Substitution morpholine Morpholine morpholine->product

Caption: SNAr pathway for the synthesis of the target compound.

Mechanistic Considerations and Rationale

The success of this reaction hinges on the electronic properties of the pyridine ring. The strongly electron-withdrawing sulfonyl chloride group at the 3-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (the 2-, 4-, and 6-positions). With a chlorine atom at the 6-position, this site becomes highly susceptible to displacement by a nucleophile like morpholine. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. The subsequent expulsion of the chloride ion restores the aromatic system and yields the desired product.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

  • Reaction Setup: To a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added morpholine (1.1-1.5 eq).

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is often added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) to facilitate the substitution. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Performance Metrics:
ParameterMethod 1: SNAr Pathway
Starting Material Availability 6-chloropyridine-3-sulfonyl chloride can be prepared from commercially available precursors.
Typical Yield 60-80%
Reaction Conditions Mild to moderate temperatures.
Purification Column chromatography is generally required.
Scalability Readily scalable.
Key Advantages Convergent synthesis, generally good yields.
Potential Challenges The synthesis of the starting material, 6-chloropyridine-3-sulfonyl chloride, can be multi-step.

Method 2: Sulfonation and Chlorination of a Pre-formed Morpholinopyridine

The second prominent synthetic strategy involves the initial construction of the morpholinopyridine core, followed by the introduction of the sulfonyl chloride functionality. This approach is linear and builds the complexity on the pyridine ring in a stepwise fashion.

Reaction Scheme:

Sulfonation_Chlorination_Pathway 2-morpholinopyridine 2-morpholinopyridine sulfonic_acid 6-morpholinopyridine-3-sulfonic acid 2-morpholinopyridine->sulfonic_acid Sulfonation (e.g., Oleum) product This compound sulfonic_acid->product Chlorination (e.g., PCl5/POCl3)

Caption: Sulfonation and chlorination pathway.

Mechanistic Considerations and Rationale

The sulfonation of pyridine is known to be a challenging transformation. The nitrogen atom in the pyridine ring is basic and can be protonated under the strongly acidic conditions typically required for sulfonation, which deactivates the ring towards electrophilic attack. Therefore, harsh conditions, such as fuming sulfuric acid (oleum) at high temperatures, are often necessary. The morpholine group at the 2-position is an ortho, para-director, and the sulfonation is expected to occur at the 5-position (para to the morpholine nitrogen).

Once the sulfonic acid is installed, the conversion to the sulfonyl chloride is a standard transformation. Reagents such as phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose.

Experimental Protocol:

A representative experimental procedure for this two-step process is outlined below:

Step 1: Sulfonation of 2-morpholinopyridine

  • Reaction Setup: 2-morpholinopyridine (1.0 eq) is added cautiously to fuming sulfuric acid (oleum, e.g., 20% SO₃) at a low temperature (0-10 °C).

  • Reaction Conditions: The reaction mixture is then heated to a high temperature (typically 150-180 °C) for several hours. The progress of the reaction can be monitored by quenching a small aliquot and analyzing it by LC-MS.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated sulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 6-morpholinopyridine-3-sulfonic acid

  • Reaction Setup: The dried 6-morpholinopyridine-3-sulfonic acid (1.0 eq) is mixed with phosphorus pentachloride (1.5-2.0 eq) and a catalytic amount of phosphorus oxychloride.

  • Reaction Conditions: The mixture is heated, often to reflux, for several hours until the reaction is complete (monitored by the cessation of HCl gas evolution or by LC-MS analysis of a quenched aliquot).

  • Work-up and Purification: The excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Performance Metrics:
ParameterMethod 2: Sulfonation/Chlorination
Starting Material Availability 2-morpholinopyridine is commercially available.
Typical Yield 40-60% (over two steps)
Reaction Conditions Harsh (high temperatures, strong acids).
Purification May require purification at both steps.
Scalability Can be challenging due to the harsh conditions.
Key Advantages Linear synthesis from a simple starting material.
Potential Challenges Low yields, harsh and potentially hazardous reaction conditions, and the need for careful handling of corrosive reagents.

Comparative Analysis and Recommendations

FeatureMethod 1: SNAr PathwayMethod 2: Sulfonation/Chlorination
Overall Efficiency Generally higher yields and milder conditions.Lower overall yields and harsh conditions.
Safety and Handling More manageable on a laboratory scale.Requires specialized equipment and careful handling of highly corrosive reagents.
Substrate Scope Dependent on the availability of the substituted chloropyridine precursor.Potentially broader if the initial sulfonation can be controlled.
Ease of Operation More straightforward for standard laboratory setups.More demanding due to high temperatures and corrosive materials.

Recommendation: For most laboratory-scale syntheses and for process development where efficiency and safety are primary concerns, Method 1 (SNAr Pathway) is the recommended approach. The milder reaction conditions and generally higher yields make it a more practical and reliable choice. While the synthesis of the 6-chloropyridine-3-sulfonyl chloride starting material may require additional steps, these are often well-documented and utilize more standard organic transformations.

Method 2 (Sulfonation/Chlorination) , while conceptually simple, presents significant practical challenges due to the harsh conditions required for the sulfonation of the pyridine ring. This route may be considered if the starting 2-morpholinopyridine is readily and inexpensively available and if the laboratory is equipped to handle high-temperature reactions with fuming sulfuric acid safely.

Conclusion

The synthesis of this compound is a key step in the development of numerous potential therapeutic agents. By understanding the nuances of the available synthetic routes, researchers can make informed decisions to optimize their synthetic campaigns. The Nucleophilic Aromatic Substitution (SNAr) pathway generally offers a more efficient and safer route to this valuable intermediate. This guide provides the necessary framework for selecting and implementing the most suitable synthetic strategy, ultimately accelerating the pace of drug discovery and development.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride (CAS No. 337508-68-6).[1][2] As a reactive sulfonyl chloride derivative, this compound demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework grounded in chemical reactivity principles and established safety standards.

The core challenge in disposing of this compound lies in the reactivity of the sulfonyl chloride (-SO₂Cl) functional group.[3] This group is susceptible to nucleophilic attack, particularly by water, in a reaction known as hydrolysis.[4][5][6] This hydrolysis is often exothermic and produces the corresponding sulfonic acid and corrosive hydrochloric acid (HCl), necessitating specific handling procedures to mitigate these risks.[7][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, a thorough understanding of its hazards is critical. The primary risks are associated with its corrosivity and reactivity.[9][10][11]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damage upon contact.[9][10][11][12]Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.
Serious Eye Damage (Category 1) Poses a high risk of serious, irreversible eye damage.[12]Eye Protection: Chemical safety goggles and a full-face shield must be worn.[13]
Water Reactivity Reacts with water and moisture, potentially violently, to liberate corrosive hydrogen chloride gas.[12][14]Engineering Controls: All handling and disposal steps must be performed in a certified chemical fume hood to contain vapors.[8][15]
Respiratory Irritation Vapors and dust may cause respiratory irritation.[10][11]Respiratory Protection: Use only in a well-ventilated area or under a fume hood.[10] A NIOSH-approved respirator may be required for spill cleanup.

Disposal Decision Workflow

The correct disposal path depends entirely on the quantity of the waste material. Bulk quantities and residual traces from glassware cleaning require fundamentally different procedures. The following workflow illustrates the decision-making process.

G start Start: Assess Waste Quantity of this compound bulk Bulk or Unused Quantities start->bulk > 5 g or 5 mL residual Small Residual Quantities (e.g., from rinsing glassware) start->residual < 5 g or 5 mL package_op Secure in a compatible, tightly sealed, and properly labeled container. bulk->package_op neutralize_op Perform Controlled Quenching/Neutralization (Follow Protocol 2) residual->neutralize_op label_op Label as 'Hazardous Waste: Halogenated Organic, Corrosive, Water-Reactive' package_op->label_op store_op Segregate and store for professional disposal. DO NOT attempt to neutralize. label_op->store_op aqueous_waste_op Collect neutralized solution in a designated 'Aqueous Hazardous Waste' container. neutralize_op->aqueous_waste_op

Caption: Disposal decision workflow for this compound.

Protocol 1: Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without any pre-treatment. Attempting to neutralize large amounts is extremely dangerous due to the potential for a runaway exothermic reaction.

Step-by-Step Methodology:

  • Waste Segregation: This compound is a halogenated organic substance . It must be collected in a waste container designated specifically for halogenated organic waste.[16][17][18]

    • Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[16][18][19]

  • Container and Labeling:

    • Ensure the original container is tightly sealed. If transferring, use only a compatible, clean, and dry container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., Corrosive).[16][17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. The storage location should be cool, dry, well-ventilated, and away from incompatible materials such as water, bases, and strong oxidizing agents.[20]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[19]

Protocol 2: Neutralization of Residual Quantities

Small, residual amounts of the compound, such as those left in reaction flasks or beakers after use, can be safely neutralized before disposal. This process, often called quenching, converts the reactive sulfonyl chloride into a more stable sulfonic acid salt.

Chemical Principle: The sulfonyl chloride is hydrolyzed by water in a basic solution. The base (e.g., sodium bicarbonate) neutralizes the hydrochloric acid and sulfonic acid produced, preventing the release of corrosive vapors and driving the reaction to completion.

R-SO₂Cl + 2 NaHCO₃ + H₂O → R-SO₃⁻Na⁺ + NaCl + 2 H₂O + 2 CO₂(g)

Step-by-Step Methodology:

  • Preparation:

    • In a certified chemical fume hood, place a beaker or flask large enough to contain at least 10 times the volume of the solution to be neutralized.

    • Prepare a cold 5-10% aqueous solution of sodium bicarbonate. Place this container in an ice bath and begin stirring with a magnetic stir bar.[8][16]

    • Causality: The ice bath is critical for absorbing the heat generated during the exothermic hydrolysis reaction, preventing boiling and splashing.[8][16]

  • Slow Addition:

    • Carefully and slowly, add the residual material containing this compound to the cold, stirred bicarbonate solution in a dropwise manner.[8][16]

    • CRITICAL: Never add the base or water to the sulfonyl chloride. This can cause a localized, violent reaction. Always add the reactive agent to the quenching solution.[8][20]

  • Reaction Monitoring & Completion:

    • Observe for gas (CO₂) evolution. The rate of addition must be controlled to prevent excessive foaming and overflow.[16]

    • After the addition is complete, continue stirring the mixture in the ice bath for at least 60 minutes to ensure the reaction is complete.[16]

  • pH Verification:

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Test the pH of the aqueous solution using pH paper or a calibrated meter to confirm it is neutral or slightly basic (pH 7-9).[16] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Final Disposal:

    • Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution.[16] Do not pour it down the drain, as it contains organic compounds and salts that may be regulated.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[8][20]

  • Ventilate: Ensure the chemical fume hood is operational to manage vapors.[8]

  • Contain & Absorb: Wearing full PPE, contain the spill. Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[8][20] Do not use combustible materials like paper towels or sawdust. [8]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[8][17]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Summary of Waste Streams

Table 2: Waste Stream Management

Waste TypeDescriptionDisposal Container & LabelingKey Instructions
Bulk Chemical Unused or excess this compound.Container: Halogenated Organic Waste. Label: "Hazardous Waste: Halogenated Organic, Corrosive, Water-Reactive".[16][17]Do not neutralize. Keep container sealed and dry.
Neutralized Aqueous Waste The resulting solution after performing Protocol 2.Container: Aqueous Hazardous Waste. Label: "Hazardous Waste: Neutralized Aqueous Solution".Ensure pH is between 7 and 9 before adding to the container.
Contaminated Solids Used absorbent materials from spills, contaminated gloves, etc.Container: Solid Hazardous Waste. Label: "Hazardous Waste: Contaminated Debris".Double-bag solid waste in heavy-duty plastic bags before placing it in a solid waste drum.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.